Product packaging for 1-Benzyl-4-phenyl-1,2,3-triazole(Cat. No.:CAS No. 108717-96-0)

1-Benzyl-4-phenyl-1,2,3-triazole

Cat. No.: B3045496
CAS No.: 108717-96-0
M. Wt: 235.28 g/mol
InChI Key: GANAQXGHGKBVKP-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenyl-1,2,3-triazole is a useful research compound. Its molecular formula is C15H13N3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3 B3045496 1-Benzyl-4-phenyl-1,2,3-triazole CAS No. 108717-96-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108717-96-0

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

1-benzyl-4-phenyltriazole

InChI

InChI=1S/C15H13N3/c1-3-7-13(8-4-1)11-18-12-15(16-17-18)14-9-5-2-6-10-14/h1-10,12H,11H2

InChI Key

GANAQXGHGKBVKP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 1-Benzyl-4-phenyl-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 1-Benzyl-4-phenyl-1,2,3-triazole. The document consolidates key experimental data and methodologies to support further research and development activities involving this compound.

Molecular Structure and Properties

This compound (C15H13N3) is a disubstituted triazole with a molecular weight of 235.28 g/mol .[1] The core of the molecule is a five-membered 1,2,3-triazole ring, which is substituted at the 1-position with a benzyl (B1604629) group and at the 4-position with a phenyl group. The presence of these aromatic rings significantly influences the molecule's properties, including its potential for biological activity.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography. The compound crystallizes in the monoclinic space group P21/c.[2][3] The bond distances and angles within the molecule do not show any large deviations from expected values.[2][3] An ORTEP plot of the molecule confirms its three-dimensional structure.[2][3]

Crystallographic Parameter Value
Molecular FormulaC15H13N3
Crystal SystemMonoclinic
Space GroupP21/c
a12.49 Å
b8.094(3) Å
c25.62(1) Å
β93.80(4)°
V1249 ų
Z4
R(F)0.038

Table 1: Crystallographic data for this compound.[2][3]

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are characteristic of the molecular structure.

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.81 - 7.79m2HAr-H
7.66s1HC=CH
7.42 - 7.30m8HAr-H
5.58s2HCH₂

Table 2: ¹H NMR spectral data for this compound.[4][5]

¹³C NMR (CDCl₃) Chemical Shift (δ, ppm)
148.1
134.6
130.4
129.1
128.8
128.7
128.1
128.0
125.6
119.5
54.1

Table 3: ¹³C NMR spectral data for this compound.[4][5]

1.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of this compound typically shows the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+).[4][6]

1.2.3. Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to the functional groups present in the molecule.[6]

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8]

Synthesis of this compound via CuAAC

This protocol describes a general procedure for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole from benzyl azide (B81097) and phenylacetylene (B144264).[7]

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of NaHCO₃

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Reaction Workflow:

G cluster_setup Reaction Setup cluster_catalyst Catalyst Addition cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve benzyl azide and phenylacetylene in t-BuOH/water (1:1) B Add CuSO4.5H2O A->B C Add Sodium Ascorbate (reduces Cu(II) to Cu(I)) B->C D Stir vigorously at room temperature (1-4 hours) C->D E Monitor by TLC D->E F Dilute with water and extract with CH2Cl2 E->F G Wash organic layer with NaHCO3 and brine F->G H Dry over MgSO4, filter, and concentrate G->H I Purify by recrystallization or column chromatography H->I

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in a 1:1 mixture of t-BuOH and water.[7]

  • Catalyst Addition: To this solution, add copper(II) sulfate pentahydrate (0.05 mmol) followed by sodium ascorbate (0.1 mmol). The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.[7]

  • Reaction: Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) and is typically complete within 1-4 hours.[7]

  • Workup: Upon completion, dilute the reaction mixture with water and extract with dichloromethane.[7]

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃ followed by brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[7]

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.[7]

Biological Activity and Signaling Pathways

Derivatives of this compound have shown a range of biological activities, indicating their potential as scaffolds for drug development.

Anticancer Activity

Certain derivatives of this triazole have demonstrated potent antiproliferative activity against various cancer cell lines.[9][10] One mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

cluster_pathway Hypothetical Signaling Pathway Inhibition Triazole_Derivative 1-Benzyl-4-phenyl- 1,2,3-triazole Derivative Tubulin Tubulin Triazole_Derivative->Tubulin inhibits Microtubules Microtubule Formation Tubulin->Microtubules polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

The Huisgen 1,3-Dipolar Cycloaddition: A Technical Guide to Triazole Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile class of chemical reactions that form the bedrock of modern synthetic chemistry, particularly in the realm of drug development and bioconjugation.[1][2] This reaction facilitates the construction of five-membered heterocyclic rings through the combination of a 1,3-dipole and a dipolarophile.[1][3][4] Its most prominent application is the synthesis of 1,2,3-triazoles from azides and alkynes, a transformation that has been elevated to "click chemistry" status due to its high efficiency, selectivity, and biocompatibility.[5][6][7] This guide provides an in-depth exploration of the core principles of the Huisgen cycloaddition, its key variants, detailed experimental protocols, and quantitative data to empower researchers in their pursuit of novel therapeutics.

Core Concepts and Mechanism

The classical Huisgen 1,3-dipolar cycloaddition is a concerted, pericyclic reaction involving the [4π + 2π] cycloaddition of a 1,3-dipole (a molecule with a delocalized 4π-electron system across three atoms) and a dipolarophile (a 2π-electron system, typically an alkene or alkyne).[1][3] The reaction proceeds thermally, often requiring elevated temperatures, and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles in the case of azides and alkynes).[4][8]

The regioselectivity of the thermal reaction is governed by the electronic properties of the substituents on both the dipole and the dipolarophile, as dictated by frontier molecular orbital (FMO) theory.[1][3] Generally, the reaction is favored between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.[1]

To overcome the limitations of the thermal reaction, two major catalytic and modified versions of the azide-alkyne cycloaddition have been developed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, utilizes a copper(I) catalyst to dramatically accelerate the reaction rate (by a factor of 10⁷ to 10⁸ compared to the uncatalyzed reaction) and exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer.[9][10] This reaction is highly tolerant of a wide range of functional groups and can be performed in aqueous conditions, making it exceptionally suitable for biological applications.[5][6][9] The active Cu(I) catalyst can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[11][12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a metal-free alternative to CuAAC, which is crucial for applications in living systems where the cytotoxicity of copper is a concern.[13][14] This reaction employs a strained cyclooctyne (B158145) as the dipolarophile. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide (B81097), allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[13][]

Quantitative Data Comparison

The choice between the thermal, CuAAC, and SPAAC variants of the Huisgen cycloaddition depends on the specific application, desired regioselectivity, and tolerance for a metal catalyst. The following table summarizes key quantitative parameters for each method.

ParameterThermal Huisgen CycloadditionCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst NoneCopper(I)None
Temperature Elevated (often > 80 °C)Room TemperatureRoom Temperature / 37 °C
Reaction Rate SlowVery Fast (10⁷-10⁸ rate acceleration)Fast
Regioselectivity Mixture of 1,4- and 1,5-isomersExclusively 1,4-isomerGenerally a mixture, but can be influenced by cyclooctyne design
Biocompatibility Limited by high temperatureLimited by copper cytotoxicityHigh (metal-free)
Typical Yields Moderate to HighHigh to QuantitativeHigh

Reaction Mechanisms and Workflows

The following diagrams illustrate the mechanisms of the different Huisgen cycloaddition variants and a general experimental workflow.

Huisgen_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Azide Azide (1,3-Dipole) R-N-N≡N⁺ TS [4π + 2π] Concerted Cycloaddition Azide->TS Alkyne Alkyne (Dipolarophile) R'-C≡C-R'' Alkyne->TS Triazole 1,2,3-Triazole TS->Triazole

Caption: General mechanism of the Huisgen 1,3-dipolar cycloaddition.

CuAAC_Mechanism CuI Cu(I) Cu_Acetylide R-C≡C-Cu CuI->Cu_Acetylide + Alkyne Alkyne R-C≡CH Six_Membered_Intermediate Six-membered Copper Intermediate Cu_Acetylide->Six_Membered_Intermediate + Azide Azide R'-N₃ Triazolyl_Cu Triazolyl-Copper Intermediate Six_Membered_Intermediate->Triazolyl_Cu Rearrangement Product 1,4-disubstituted 1,2,3-Triazole Triazolyl_Cu->Product + H⁺ Product->CuI Releases Cu(I) Proton_Source H⁺

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Azide Azide R-N₃ TS [3+2] Cycloaddition Azide->TS Cyclooctyne Strained Cyclooctyne Cyclooctyne->TS Triazole Triazole Adduct TS->Triazole

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Start Start Prepare_Reagents Prepare Reactant Solutions (Azide and Alkyne) Start->Prepare_Reagents Reaction_Setup Combine Reactants (and catalyst/ligand if CuAAC) Prepare_Reagents->Reaction_Setup Incubation Incubate Reaction Mixture (Specified time and temperature) Reaction_Setup->Incubation Monitoring Monitor Reaction Progress (TLC, LC-MS) Incubation->Monitoring Monitoring->Incubation Incomplete Workup Reaction Work-up (e.g., Quenching, Extraction) Monitoring->Workup Complete Purification Purify Product (e.g., Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for triazole synthesis via Huisgen cycloaddition.

Experimental Protocols

The following are detailed, generalized protocols for performing CuAAC and SPAAC reactions. Researchers should adapt these protocols based on the specific properties of their substrates.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical small-scale CuAAC reaction.

Materials:

  • Azide-containing compound

  • Terminal alkyne-containing compound

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Solvent (e.g., water, t-butanol/water mixture, DMSO, DMF)

  • Phosphate-buffered saline (PBS) for biological applications

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of CuSO₄ in deionized water.

    • Prepare a 200 mM solution of the THPTA ligand in deionized water.

    • Prepare a 100 mM solution of sodium ascorbate (B8700270) in deionized water. This solution should be made fresh.

    • Dissolve the azide and alkyne substrates in the chosen reaction solvent to a desired concentration (e.g., 10 mM).

  • Reaction Setup:

    • In a reaction vessel, add the alkyne solution (1.0 equivalent).

    • Add the azide solution (1.0-1.2 equivalents).

    • To the stirred solution, add the THPTA ligand solution (e.g., 0.1 equivalents).

    • Add the CuSO₄ solution (e.g., 0.01-0.05 equivalents).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.1-0.5 equivalents).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • The reaction is typically complete within 1-24 hours.[10]

    • Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for a SPAAC reaction, often used for bioconjugation.[13]

Materials:

  • Azide-functionalized molecule (e.g., protein, small molecule)

  • Strained cyclooctyne (e.g., DBCO, DIFO) derivative

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the cyclooctyne reagent

Procedure:

  • Preparation of Reactants:

    • Prepare a solution of the azide-functionalized molecule in the reaction buffer to the desired concentration.

    • Prepare a stock solution of the strained cyclooctyne reagent in DMSO (e.g., 10 mM).

  • Reaction Setup:

    • To the solution of the azide-functionalized molecule, add the strained cyclooctyne stock solution. A 5- to 20-fold molar excess of the cyclooctyne is often used for biomolecule labeling.[13]

    • Ensure the final concentration of DMSO is kept low (typically <10%) to maintain the integrity of biological macromolecules.[13]

  • Incubation:

    • Incubate the reaction mixture at room temperature or 4°C with gentle agitation.

    • Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.

  • Purification:

    • For bioconjugation reactions, remove the excess, unreacted cyclooctyne reagent using a desalting column, dialysis, or size-exclusion chromatography.[13]

    • Concentrate the purified product if necessary.

  • Characterization:

    • Characterize the product using appropriate techniques such as mass spectrometry (to confirm conjugation), UV-Vis spectroscopy (if the cyclooctyne or azide has a chromophore), or other relevant analytical methods.

Applications in Drug Development

The Huisgen cycloaddition, particularly its CuAAC and SPAAC variants, has become an indispensable tool in drug discovery and development.[5][6] Key applications include:

  • Lead Discovery and Optimization: The modular nature of click chemistry allows for the rapid synthesis of large compound libraries for high-throughput screening.[5][6]

  • Bioconjugation: Triazole linkages are stable in biological environments, making them ideal for connecting drugs to targeting moieties like antibodies (to form antibody-drug conjugates, ADCs), peptides, or polymers.[5][16]

  • In Situ Synthesis: The bioorthogonal nature of SPAAC enables the synthesis of therapeutic agents directly within a biological system, allowing for target-templated drug discovery.

  • Drug Delivery: Triazole chemistry is used to functionalize nanoparticles and other drug delivery vehicles to improve their targeting and release properties.

References

The 1,2,3-Triazole Ring: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole ring system has emerged as a cornerstone in medicinal chemistry, prized for its unique structural characteristics, synthetic accessibility, and profound impact on the pharmacological properties of molecules. This five-membered heterocycle, with its three contiguous nitrogen atoms, is not merely a passive linker but an active contributor to molecular interactions, earning it the title of a "major pharmacophore system."[1] Its prevalence in a wide array of biologically active compounds, from approved drugs to investigational agents, underscores its significance in the development of novel therapeutics. This technical guide provides a comprehensive overview of the singular structural features of the 1,2,3-triazole ring, offering insights into its physicochemical properties, synthetic methodologies, and its multifaceted roles in drug design.

Unique Structural and Physicochemical Properties

The 1,2,3-triazole ring is an aromatic heterocycle, a feature that imparts significant stability.[2][3] This aromaticity arises from the delocalization of six π-electrons across the five-membered ring, where all atoms are sp2 hybridized.[2][3] This inherent stability is a crucial attribute in drug design, rendering the triazole core resistant to metabolic degradation under various physiological conditions, including hydrolysis, oxidation, and reduction.[4][5]

The arrangement of the three nitrogen atoms within the ring gives rise to a substantial dipole moment, a key feature influencing its interaction with biological targets.[5][6] This polarity allows the triazole ring to engage in a variety of non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces, which are critical for molecular recognition and binding affinity to enzymes and receptors.[7][8]

The hydrogen bonding capability of the 1,2,3-triazole ring is particularly noteworthy. The nitrogen atoms can act as hydrogen bond acceptors, while the C-H bonds of the triazole ring can function as weak hydrogen bond donors.[9][10] This dual functionality allows the triazole moiety to mimic the hydrogen bonding patterns of other functional groups, most notably the amide bond.[9][11]

Quantitative Physicochemical Data

To facilitate a comparative understanding, the following tables summarize key quantitative data for the 1,2,3-triazole ring and its derivatives.

PropertyValueReference(s)
Molecular FormulaC₂H₃N₃[12]
Molar Mass69.065 g/mol [12]
Melting Point23-25 °C[12]
Boiling Point203 °C[12]
pKa (Acidity)9.4[12]
Dipole Moment (1H-tautomer)~4.4 - 5.0 D[4][6]
Ionization Energy10.06 eV[2][3]

Table 1: Physicochemical Properties of Unsubstituted 1,2,3-Triazole

BondAverage Bond Length (Å)Reference(s)
N1-N21.342 - 1.359 (in N1-substituted)[13]
N2-N31.293 - 1.309 (in N1-substituted)[13]
N-C~1.332[13]
C-CVaries with substituents[13]

Table 2: Representative Bond Lengths in 1,2,3-Triazole Derivatives

Note: Bond lengths and angles can vary depending on the substitution pattern and the crystalline environment.

The 1,2,3-Triazole as a Bioisostere: Mimicking the Amide Bond

One of the most powerful applications of the 1,2,3-triazole ring in drug design is its role as a bioisostere for the amide bond.[9][11] Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical and chemical properties, with the aim of improving the molecule's pharmacokinetic or pharmacodynamic profile.

The 1,4-disubstituted 1,2,3-triazole is an excellent mimic of the trans-amide bond, while the 1,5-disubstituted isomer can mimic the cis-amide bond.[5][14] This mimicry is attributed to several key similarities:

  • Similar Geometry and Size: The distance between the substituents on a 1,4-disubstituted triazole is comparable to that of a trans-amide bond.[15]

  • Comparable Dipole Moment: The triazole ring possesses a strong dipole moment that is similar in magnitude to that of an amide bond.[4]

  • Hydrogen Bonding Capabilities: As mentioned earlier, the triazole ring can act as both a hydrogen bond donor and acceptor, effectively replicating the hydrogen bonding pattern of an amide.[9][11]

The replacement of a metabolically labile amide linkage with a robust triazole ring can significantly enhance the metabolic stability of a drug candidate, a crucial factor in improving its in vivo efficacy.[4]

Featuretrans-Amide Bond1,4-Disubstituted 1,2,3-TriazoleReference(s)
Distance between Substituents ~3.8 Å~4.9 - 5.1 Å[4][15]
Dipole Moment ~3.5 D~4.5 D[4]
Hydrogen Bonding H-bond donor (N-H) & acceptor (C=O)H-bond donor (C-H) & acceptor (N2, N3)[4][11]
Metabolic Stability Susceptible to proteolysisHigh[4]

Table 3: Comparison of trans-Amide Bond and 1,4-Disubstituted 1,2,3-Triazole

Synthesis of 1,2,3-Triazoles: The Power of "Click" Chemistry

The widespread use of the 1,2,3-triazole scaffold in drug discovery was revolutionized by the advent of "click chemistry," a concept introduced by K. Barry Sharpless.[16][17] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, providing a highly efficient, regioselective, and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[18][19]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

Materials:

  • Terminal alkyne (1.0 eq)

  • Azide (B81097) (1.0 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)

  • Sodium ascorbate (B8700270) (0.05-0.2 eq)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

  • Nitrogen or Argon atmosphere (optional but recommended)

Procedure:

  • To a reaction vessel, add the terminal alkyne and the azide.

  • Dissolve the reactants in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

  • To the reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The order of addition is crucial to ensure the in situ reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within a few hours.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure 1,4-disubstituted 1,2,3-triazole.

Experimental Protocol: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

For the synthesis of 1,5-disubstituted 1,2,3-triazoles, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the method of choice.[1][8][20]

Materials:

  • Terminal alkyne (1.1 eq)

  • Azide (1.0 eq)

  • Ruthenium catalyst (e.g., CpRuCl(COD) or [CpRuCl]₄) (0.01-0.05 eq)

  • Anhydrous, non-protic solvent (e.g., toluene, THF, 1,2-dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the azide and the anhydrous solvent.

  • Add the terminal alkyne to the solution.

  • Add the ruthenium catalyst to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 45-80 °C), depending on the catalyst and substrates used.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the pure 1,5-disubstituted 1,2,3-triazole.

Role in Signaling Pathways and Enzyme Inhibition

The unique structural and electronic properties of the 1,2,3-triazole ring make it an effective pharmacophore for interacting with various biological targets, including enzymes and receptors involved in critical signaling pathways.

Inhibition of the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.[21] Certain 1,2,3-triazole-containing rapamycin (B549165) derivatives have been shown to inhibit the phosphorylation of mTOR and its downstream effectors, such as p70S6K1 and 4EBP1, thereby arresting the cell cycle and inducing apoptosis in cancer cells.[19][21]

mTOR_Pathway_Inhibition cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_outputs Cellular Processes Growth_Factors Growth Factors mTOR mTOR Growth_Factors->mTOR Activates Nutrients Nutrients Nutrients->mTOR Activates p70S6K1 p70S6K1 mTOR->p70S6K1 Phosphorylates 4EBP1 4EBP1 mTOR->4EBP1 Phosphorylates Raptor Raptor Protein_Synthesis Protein Synthesis p70S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits (when unphosphorylated) Cell_Growth Cell Growth Triazole_Compound 1,2,3-Triazole Rapamycin Derivative Triazole_Compound->mTOR Inhibits

Caption: Inhibition of the mTOR signaling pathway by a 1,2,3-triazole-containing rapamycin derivative.

Modulation of the Wnt Signaling Pathway

The Wnt signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[22] Some 1,2,3-triazole-containing hybrids have demonstrated the ability to inhibit the Wnt signaling pathway, leading to the suppression of cancer cell migration and colony formation.[22]

Wnt_Pathway_Modulation Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt_Ligand->Frizzled_LRP Binds Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates Destruction_Complex GSK3β/APC/Axin Destruction Complex Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to nucleus and co-activates Target_Gene_Expression Target Gene Expression (Proliferation, Migration) TCF_LEF->Target_Gene_Expression Promotes Triazole_Hybrid 1,2,3-Triazole Hybrid Triazole_Hybrid->Wnt_Ligand Interferes with pathway activation

Caption: Modulation of the Wnt signaling pathway by a 1,2,3-triazole-containing hybrid compound.

Enzyme Inhibition

The 1,2,3-triazole scaffold is a common feature in a multitude of enzyme inhibitors. Its ability to engage in specific interactions within the active site of an enzyme makes it a valuable component in the design of potent and selective inhibitors. For example, 1,2,3-triazole derivatives have been developed as inhibitors of various enzymes, including kinases, cholinesterases, and carbonic anhydrase.[10][18][23][24] The nitrogen atoms of the triazole ring can coordinate with metal ions in the active site of metalloenzymes or form crucial hydrogen bonds with amino acid residues.[25]

Conclusion

The 1,2,3-triazole ring is a uniquely versatile and powerful scaffold in modern drug discovery. Its inherent stability, distinct electronic properties, and capacity for specific molecular interactions have solidified its role as a privileged pharmacophore and a reliable bioisosteric replacement for the amide bond. The development of highly efficient synthetic methods, particularly the copper-catalyzed azide-alkyne cycloaddition, has made this heterocyclic core readily accessible, enabling the rapid generation of diverse compound libraries for drug screening and lead optimization. As our understanding of its nuanced interactions with biological targets continues to grow, the 1,2,3-triazole ring is poised to remain a central element in the design of the next generation of therapeutic agents.

References

An In-Depth Technical Guide to 1-Benzyl-4-phenyl-1,2,3-triazole: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-benzyl-4-phenyl-1,2,3-triazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details the compound's synthesis, purification, and characterization, presenting key data in a structured format and outlining detailed experimental protocols.

Core Chemical and Physical Properties

This compound is a white solid crystalline compound. Its core properties are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₁₅H₁₃N₃[1]
Molecular Weight 235.28 g/mol [1]
Melting Point 124-129 °C[2][3]
Appearance White solid (crystals)[2]
Solubility Soluble in common organic solvents like Dichloromethane (B109758) (DCM) and Chloroform (B151607) (CHCl₃). Recrystallized from ethanol (B145695) (EtOH).[2][4]
Table 2: Spectroscopic Data
Spectroscopic DataKey FeaturesReference
¹H NMR (CDCl₃) δ 7.81-7.79 (m, 2H), 7.66 (s, 1H), 7.42-7.30 (m, 8H), 5.58 (s, 2H)[3]
¹³C NMR (CDCl₃) δ 148.1, 134.6, 130.4, 129.1, 128.7, 128.1, 128.0, 125.6, 119.5, 54.1[3]
Mass Spectrometry (MS) m/z 236.13 (M+H⁺)[3]
Infrared (IR) (KBr) νmax/cm⁻¹ 3133, 3084, 3035, 1495, 1457, 1221, 1189, 1071, 1048, 976, 832, 739, 719, 693[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below. These protocols are essential for the reproducible preparation and analysis of the compound.

Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and efficient synthesis of this compound is through a copper(I)-catalyzed 1,3-dipolar cycloaddition between benzyl (B1604629) azide (B81097) and phenylacetylene (B144264), a classic example of "click chemistry".[5]

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve benzyl azide (1.0 mmol, 1.0 equiv.) and phenylacetylene (1.0 mmol, 1.0 equiv.) in a 1:1 mixture of t-BuOH and water (10 mL total volume).

  • To this stirring solution, add copper(II) sulfate pentahydrate (0.05 mmol, 0.05 equiv.) followed by sodium ascorbate (0.1 mmol, 0.1 equiv.). The sodium ascorbate reduces the Cu(II) to the catalytically active Cu(I) species in situ.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃ (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a crystalline solid.[3][4]

Materials:

  • Crude this compound

  • Ethanol (EtOH)

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered through a fluted filter paper to remove the charcoal.

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.

  • Further cooling in an ice bath can promote maximum crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Prepare a KBr pellet by grinding a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Alternatively, a thin solid film can be prepared by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), dropping the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1]

  • Place the pellet or plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

3. Mass Spectrometry (MS)

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Further dilute an aliquot of this solution to a final concentration suitable for the instrument (e.g., 1-10 µg/mL).

  • Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with liquid chromatography (LC-MS).

  • Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Benzyl Azide + Phenylacetylene reaction Cu(I) Catalyzed Cycloaddition start->reaction t-BuOH/H₂O NaAsc, CuSO₄ workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude recrystallization Recrystallization (Ethanol) crude->recrystallization pure Pure Crystalline Product recrystallization->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ftir FT-IR Spectroscopy pure->ftir ms Mass Spectrometry pure->ms final_data Structural Confirmation & Purity Assessment nmr->final_data ftir->final_data ms->final_data

Synthesis and Characterization Workflow

Potential Applications in Research and Drug Development

The 1,2,3-triazole moiety is a well-known pharmacophore and is present in a number of approved drugs. Derivatives of this compound have been investigated for their potential biological activities, including as inhibitors of prostaglandin (B15479496) synthesis.[6] The synthetic accessibility and stability of this scaffold make it an attractive starting point for the development of new therapeutic agents. Further research into its biological properties and structure-activity relationships is warranted.

References

A-Z of 1,2,3-Triazole Derivatives: A Deep Dive into Their Biological Significance and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including metabolic stability, capacity for hydrogen bonding, and dipole character, make it an attractive component in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities of 1,2,3-triazole derivatives and details the key synthetic methodologies for their preparation, with a focus on the revolutionary "click" chemistry.

Biological Importance: A Multi-Target Scaffold

1,2,3-Triazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for treating a wide array of diseases. Their ability to interact with various biological targets is a key driver of their therapeutic potential.[1][2][3]

Anticancer Activity

A significant body of research highlights the potent anticancer properties of 1,2,3-triazole-containing compounds.[4] These molecules exert their effects through various mechanisms of action, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[5][6] For instance, certain 1,2,3-triazole hybrids have been shown to inhibit tubulin polymerization, a critical process for cell division, while others act as inhibitors of protein kinases like Src kinase, which are often overactive in cancer cells.[5][7]

  • Mechanism of Action: Many 1,2,3-triazole derivatives function as inhibitors of crucial cellular processes in cancer cells. For example, some have been found to arrest the cell cycle, preventing cancer cells from proliferating.[6] Others induce apoptosis by interfering with proteins that regulate cell death, such as the Bax/Bcl-xL protein-protein interaction.[8] The structural rigidity and planar nature of the triazole ring can also facilitate intercalation into DNA, leading to DNA damage and cell death.[9]

Compound TypeCancer Cell Line(s)IC50 (µM)Reference CompoundReference Compound IC50 (µM)
1,2,3-Triazole-Chalcone Hybrids (7a,c)A549 (Lung)8.67 and 9.74Doxorubicin3.24
1,2,3-Triazole-Coumarin Hybrids (4a,b)A549 (Lung)2.97 and 4.78Cisplatin24.15
1,2,3-Triazolo(4,5-d)pyrimidine (43)NCI-H1650 (Lung)2.375-Fluorouracil7.86
1,2,3-Triazole-Betulinic Acid HybridsA549 (Lung)3.7 - 9.0Betulinic Acid23.0
Phosphonate-1,2,3-Triazole (8)HT-1080 (Fibrosarcoma)15.13DoxorubicinNot specified
1,2,3-Triazole-Amino Acid Conjugate (7)HepG2 (Liver)<10EllipticineNot specified

Table 1: In Vitro Anticancer Activity of Selected 1,2,3-Triazole Derivatives. Data sourced from[5][6][8].

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens presents a major global health challenge. 1,2,3-Triazole derivatives have shown significant promise as novel antimicrobial and antifungal agents.[10][11][12] They can act as inhibitors of essential microbial enzymes like DNA gyrase and topoisomerase IV.[13] Hybrid molecules incorporating 1,2,3-triazoles with other bioactive moieties, such as indoles or pyrazolones, have demonstrated potent activity against drug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[14]

  • Mechanism of Action: The antimicrobial action of these compounds often involves the disruption of bacterial cell wall synthesis or interference with DNA replication.[13][15] In fungi, they can inhibit enzymes crucial for ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.

Compound ClassPathogen(s)MIC (µg/mL)Reference Drug
Indole-Pyrazolone-1,2,3-Triazole Hybrids (5e, 5h, 5i)Acinetobacter baumannii10Chloramphenicol, Ampicillin
Indole-Pyrazolone-1,2,3-Triazole Hybrids (5d, 5h, 5i, 5l, 5m, 5n)Candida albicans, Aspergillus niger50Not specified
1,2,3-Triazole GlycosidesStaphylococcus aureusPotentAmpicillin
1,2,3-Triazole GlycosidesCandida albicans, Aspergillus nigerPromisingNystatin

Table 2: Antimicrobial and Antifungal Activity of 1,2,3-Triazole Derivatives. Data sourced from[14][15].

Antiviral Activity

1,2,3-Triazoles are integral components of several antiviral drugs and drug candidates.[16][17] They have shown activity against a wide range of viruses, including influenza virus, human immunodeficiency virus (HIV), hepatitis B and C viruses, and SARS-CoV-2.[16][17][18][19] The triazole moiety can act as a bioisostere for other functional groups, enhancing the binding affinity of the molecule to viral proteins.[18]

  • Mechanism of Action: The antiviral mechanisms are diverse and target-specific. For instance, some derivatives inhibit viral neuraminidase, an enzyme essential for the release of new virus particles from infected cells.[18] Others have been shown to interfere with viral replication processes.

Compound TypeVirusActivity Metric
(1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizinesInfluenza A (H1N1, H3N2)>90% reduction in infectivity
Quinolone–triazole conjugatesSARS-CoV-2High antiviral activity & selectivity index
1-benzyl-1H-1,2,3-triazoles-carbohydrate conjugatesHIVGreater cytotoxic effect and selectivity index than reference drugs

Table 3: Antiviral Activity of Selected 1,2,3-Triazole Derivatives. Data sourced from[18][19].

Other Biological Activities

The versatility of the 1,2,3-triazole scaffold extends to other therapeutic areas, including:

  • Anti-inflammatory activity [1]

  • Antidiabetic properties [1]

  • Antitubercular effects [5]

  • Anticholinesterase activity , relevant for Alzheimer's disease treatment[20]

Synthesis of 1,2,3-Triazole Derivatives: The Power of "Click" Chemistry

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click" chemistry, a term coined by K. Barry Sharpless.[21] These reactions are characterized by high yields, mild reaction conditions, and the formation of inoffensive byproducts.[22]

Huisgen 1,3-Dipolar Cycloaddition

The classical synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. However, this thermal reaction often requires high temperatures and produces a mixture of 1,4- and 1,5-disubstituted regioisomers.[21][22]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction.[21] It dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) and proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[22][23] This reaction is robust, tolerant of a wide range of functional groups, and can be performed in aqueous media.[23][]

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product Alkyne Terminal Alkyne Mix Reaction Mixture (Solvent: e.g., t-BuOH/H2O) Alkyne->Mix Azide Organic Azide Azide->Mix Cu_II Cu(II) Source (e.g., CuSO4) Reducer Reducing Agent (e.g., Sodium Ascorbate) Cu_II->Reducer Reduction Cu_I Active Cu(I) Catalyst Reducer->Cu_I Cu_I->Mix Catalysis Triazole 1,4-Disubstituted 1,2,3-Triazole Mix->Triazole Cycloaddition RuAAC_Mechanism Ru_cat [Cp*RuCl] Catalyst Activated_complex Activated Ru Complex Ru_cat->Activated_complex Activation Alkyne Alkyne Alkyne->Activated_complex Azide Azide Azide->Activated_complex Ruthenacycle Ruthenacycle Intermediate Activated_complex->Ruthenacycle Oxidative Coupling Product 1,5-Disubstituted 1,2,3-Triazole Ruthenacycle->Product Reductive Elimination Product->Ru_cat Catalyst Regeneration

References

An In-depth Technical Guide to the Thermal Huisgen Cycloaddition of Benzyl Azide and Phenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the thermal Huisgen 1,3-dipolar cycloaddition reaction between benzyl (B1604629) azide (B81097) and phenylacetylene (B144264). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of this fundamental transformation for the synthesis of 1,2,3-triazole scaffolds.

Introduction

The Huisgen 1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocycles. The thermal variant of this reaction between an azide and an alkyne provides a direct route to 1,2,3-triazoles, a structural motif of significant interest in medicinal chemistry due to its wide range of biological activities. This guide focuses on the uncatalyzed, thermal reaction of benzyl azide with phenylacetylene, a model system that yields a mixture of 1,4- and 1,5-diphenyl-1,2,3-triazole. Understanding the principles of this thermal process is crucial for appreciating the advancements and advantages of catalyzed "click" chemistry approaches. The thermal reaction, while often less efficient and non-regioselective compared to its catalyzed counterparts, serves as a foundational concept in triazole synthesis.

Reaction Mechanism and Regioselectivity

The thermal Huisgen cycloaddition is a concerted, pericyclic reaction that proceeds through a single transition state. The reaction involves the [3+2] cycloaddition of the 1,3-dipole (benzyl azide) and the dipolarophile (phenylacetylene).

A key characteristic of the thermal cycloaddition of unsymmetrical alkynes like phenylacetylene is the formation of a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazoles. The ratio of these isomers is dependent on the electronic and steric properties of the substituents on both the azide and the alkyne. For the reaction between benzyl azide and phenylacetylene, the two regioisomers are formed in roughly equal proportions.

Quantitative Data

The following tables summarize key quantitative data for the thermal Huisgen cycloaddition of benzyl azide and phenylacetylene, including comparative data for the copper-catalyzed reaction to highlight the differences in efficiency and regioselectivity.

Table 1: Reaction Conditions and Yields

Reaction TypeCatalystTemperature (°C)Time (h)SolventTotal Yield (%)Regioselectivity (1,4:1,5)
ThermalNone~10018-24Toluene or neat~90~1:1
Cu(I)-catalyzedCu(I) sourceRoom Temp. - 801-12Various>95>98:2 (1,4-isomer)

Table 2: Kinetic and Thermodynamic Parameters (Representative Data for Thermal Azide-Alkyne Cycloaddition)

ParameterValueNotes
Activation Energy (Ea)~82 kJ/molFor a similar bulk azide-alkyne cycloaddition.
Enthalpy of Activation (ΔH‡)~80 kJ/mol
Entropy of Activation (ΔS‡)NegativeConsistent with a highly ordered, concerted transition state.
Gibbs Free Energy of Activation (ΔG‡)HighExplains the need for elevated temperatures.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting material, benzyl azide, and for carrying out the thermal cycloaddition with phenylacetylene.

Synthesis of Benzyl Azide

Benzyl azide is a common precursor and can be synthesized from benzyl bromide and sodium azide via a nucleophilic substitution reaction.

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.2 - 1.5 equivalents) in DMSO or DMF.

  • To this solution, add benzyl bromide (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain benzyl azide as a colorless oil.

Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment and dispose of waste properly. Organic azides are potentially explosive and should be handled with care, avoiding heat and shock.

Thermal Cycloaddition of Benzyl Azide and Phenylacetylene

Materials:

Procedure:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine benzyl azide (1.0 equivalent) and phenylacetylene (1.0-1.2 equivalents). The reaction can be performed neat or in a high-boiling solvent such as toluene.

  • Heat the reaction mixture to 95-100 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product, a mixture of 1,4- and 1,5-diphenyl-1,2,3-triazole, can be purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent. The two isomers can be separated, although they may have similar polarities.

  • Characterize the isolated isomers by ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Data:

  • 1,4-Diphenyl-1,2,3-triazole: ¹H NMR (CDCl₃, 400 MHz): δ 8.20 (s, 1H), 7.92 (d, J=7.3 Hz, 2H), 7.81 (d, J=7.7 Hz, 2H), 7.56 (t, J=7.7 Hz, 2H), 7.47 (t, J=7.4 Hz, 3H), 7.38 (t, J=7.4 Hz, 1H). ¹³C NMR (CDCl₃, 101 MHz): δ 147.4, 136.1, 129.2, 128.8, 127.9, 127.8, 127.4, 124.9, 119.6, 116.6.

  • 1,5-Diphenyl-1,2,3-triazole: ¹H NMR (CDCl₃, 400 MHz): δ 7.75 (s, 1H), 7.47-7.24 (m, 8H), 7.10-7.06 (m, 2H), 5.55 (s, 2H). ¹³C NMR (CDCl₃, 100 MHz): δ 138.1, 135.6, 133.2, 129.4, 128.9, 128.8, 128.1, 127.1, 126.9, 51.7.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of the triazole products.

Relevance to Drug Development

While the thermal Huisgen cycloaddition is often superseded by the more efficient and regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry in modern drug discovery, a thorough understanding of the thermal process remains fundamental. The 1,2,3-triazole core is a key pharmacophore in numerous approved drugs and clinical candidates, valued for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for other functional groups.

A deep knowledge of the thermal reaction provides a baseline for appreciating the significant rate acceleration and control of regioselectivity offered by catalytic methods. This understanding is crucial for the rational design of synthetic routes to novel triazole-containing drug candidates. Furthermore, in specific cases where metal catalysts are undesirable due to potential toxicity or interference with other functional groups, the thermal cycloaddition, despite its limitations, may still be a viable synthetic strategy.

Conclusion

The thermal Huisgen cycloaddition of benzyl azide and phenylacetylene is a classic example of a 1,3-dipolar cycloaddition, providing a direct but non-regioselective route to 1,4- and 1,5-diphenyl-1,2,3-triazoles. This in-depth guide has provided a detailed overview of the reaction mechanism, quantitative data, and comprehensive experimental protocols. While catalyzed versions of this reaction are now more prevalent in drug development due to their superior efficiency and control, a fundamental understanding of the thermal process is indispensable for organic and medicinal chemists. The data and protocols presented herein serve as a valuable resource for researchers working on the synthesis and application of triazole-based compounds.

The 1,2,3-Triazole Scaffold: A Versatile Pharmacophore System in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety, a five-membered heterocyclic ring containing three adjacent nitrogen atoms, has emerged as a privileged pharmacophore in medicinal chemistry.[1][2] Its unique combination of physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and a significant dipole moment, makes it an attractive scaffold for the design of novel therapeutic agents.[3][4] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further propelled the use of the 1,2,3-triazole core by providing a highly efficient and regioselective method for its synthesis.[4][5][6] This guide provides a comprehensive overview of the 1,2,3-triazole system, detailing its synthesis, its role as a pharmacophore and bioisostere, and its application in the development of anticancer, antimicrobial, antiviral, and anti-neurodegenerative agents.

Synthesis of 1,2,3-Triazoles: The Power of Click Chemistry

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the most prominent method for the synthesis of 1,2,3-triazoles. The copper(I)-catalyzed version of this reaction (CuAAC) offers exceptional control over the regioselectivity, exclusively yielding the 1,4-disubstituted isomer.[4][5]

General Experimental Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A representative procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles is as follows:

  • Reactant Preparation: An organic azide (B81097) (1.0 eq.) and a terminal alkyne (1.0 eq.) are dissolved in a suitable solvent system, often a mixture of t-butanol and water or DMF and water.[7]

  • Catalyst Addition: A solution of a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (typically 1-5 mol%), and a reducing agent, sodium ascorbate (B8700270) (typically 10-20 mol%), are added to the reaction mixture.[7] Alternatively, a Cu(I) source like copper(I) iodide can be used directly.

  • Reaction Execution: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 60-70 °C) and monitored by thin-layer chromatography (TLC).[7]

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[8] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Organic Azide Organic Azide Reaction Mixture {Reaction Mixture | Stirring at RT or elevated temperature} Organic Azide->Reaction Mixture Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Catalyst {Catalyst System | {CuSO4.5H2O | Sodium Ascorbate}} Catalyst->Reaction Mixture Quenching Quenching (Water) Extraction Extraction (Organic Solvent) Drying & Concentration Drying and Concentration Purification Purification (Column Chromatography) Pure Product Pure Product

1,2,3-Triazoles in Anticancer Drug Discovery

The 1,2,3-triazole scaffold is a prominent feature in a multitude of compounds with potent anticancer activity. These compounds often act through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerases, as well as the induction of apoptosis.[4]

Quantitative Data on Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference
Albiziabioside A derivativeHCT1165.19[4]
Ent-kaurene diterpenoid derivativeMGC-803, PC-30.6[4]
Wogonin-based chimeraMCF-717[4]
Bavachinin derivativeA549, HCT-1167.72, 7.13[4]
Podophyllotoxin derivativeA5490.0211 - 0.0294[2]
Betulinic acid derivativeA5493.7 - 9.0[2]
Naphthoquinone derivativeA5499.19[2]
Phosphonate derivativeHT-108015.13[8]
Tetrahydrocurcumin derivativeHCT-1161.09[9]
Experimental Protocol for In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6.25, 12.5, 25, 50, 100 µM) and incubated for a further 24-48 hours.[8]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL) and incubated for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curves.

G Triazole Compound Triazole Compound Target Protein Target Protein (e.g., Kinase, Tubulin) Triazole Compound->Target Protein Inhibition Signaling Pathway {Signaling Pathway | {Wnt | NF-κB}} Target Protein->Signaling Pathway Dysregulation Cell Cycle Arrest Cell Cycle Arrest (G1 or G2/M phase) Signaling Pathway->Cell Cycle Arrest Apoptosis Apoptosis (Programmed Cell Death) Signaling Pathway->Apoptosis

1,2,3-Triazoles in Antimicrobial Drug Discovery

The 1,2,3-triazole nucleus is a key component of many compounds exhibiting potent antibacterial and antifungal activities. These compounds often function by inhibiting essential microbial enzymes or disrupting cell membrane integrity.

Quantitative Data on Antimicrobial Activity
Compound ClassMicroorganismMIC (µg/mL)Reference
1,2,3-Triazole-4,5-diesterS. aureus (Gram +)64 - 512[10]
E. coli (Gram -)64 - 512[10]
Fungi128 - 512[10]
1,2,3-Triazole diacid hydrazideS. aureus (Gram +)32 - 256[10]
E. coli (Gram -)16 - 256[10]
Fungi32 - 256[10]
Paeonol derivativesS. aureus, E. coli>100[11]
Experimental Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

1,2,3-Triazoles in Antiviral Drug Discovery

1,2,3-triazole-containing nucleoside and non-nucleoside analogues have shown significant promise as antiviral agents, particularly against influenza and other RNA viruses.[12] These compounds can interfere with viral replication by targeting viral enzymes like RNA-dependent RNA polymerase.[12]

Quantitative Data on Antiviral Activity
Compound ClassVirusIC50 (µM)Selectivity Index (SI)Reference
1,2,3-Triazolyl pyrimidine (B1678525) analogueInfluenza A/PR/8/34 (H1N1)916[12]
Experimental Protocol for In Vitro Antiviral Activity Assay
  • Cell Culture: A suitable host cell line (e.g., Madin-Darby canine kidney (MDCK) cells for influenza) is cultured in 96-well plates.

  • Viral Infection: The cells are infected with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: The infected cells are treated with different concentrations of the test compounds.

  • Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72 hours).

  • Assessment of Viral Activity: The antiviral effect can be assessed by various methods, such as measuring the viral-induced cytopathic effect (CPE), quantifying viral antigens by ELISA, or determining viral RNA levels by RT-qPCR.

  • IC50 and SI Calculation: The IC50 (the concentration that inhibits 50% of viral activity) and the CC50 (the concentration that causes 50% cytotoxicity to the host cells) are determined. The selectivity index (SI = CC50/IC50) is then calculated to assess the therapeutic window of the compound.

1,2,3-Triazoles in the Treatment of Neurodegenerative Diseases

1,2,3-triazole derivatives are being actively investigated for the treatment of neurodegenerative disorders like Alzheimer's disease. A key strategy involves the inhibition of cholinesterase enzymes (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE), which leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the brain.[13][14]

Quantitative Data on Cholinesterase Inhibition
Compound ClassEnzymeIC50 (µM)Reference
Genipin analogueBuChE31.77[1]
Hydrazone hybridAChE5.23[14]
Hydrazone hybridBuChE3.39[14]
Thienobenzo-1,2,3-triazoleBuChE0.098[15]
Quinoline conjugatehAChE109[13]
Experimental Protocol for Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity.

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine iodide or butyrylthiocholine (B1199683) iodide), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Enzyme Inhibition: The enzyme is pre-incubated with various concentrations of the test compound for a specific period.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction, which produces thiocholine.

  • Color Development: Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Absorbance Measurement: The rate of color formation is monitored spectrophotometrically at 412 nm.

  • IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.

G Acetylcholine Acetylcholine Cholinesterase Cholinesterase (AChE or BuChE) Acetylcholine->Cholinesterase Hydrolysis Choline + Acetate Choline + Acetate Cholinesterase->Choline + Acetate Increased Acetylcholine Increased Acetylcholine in Synaptic Cleft Cholinesterase->Increased Acetylcholine Triazole Inhibitor Triazole Inhibitor Triazole Inhibitor->Cholinesterase Inhibition Improved Cognition Improved Cognition Increased Acetylcholine->Improved Cognition

Conclusion

The 1,2,3-triazole scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its synthetic accessibility via click chemistry, coupled with its favorable physicochemical properties, has enabled the rapid development of diverse compound libraries with a wide spectrum of biological activities. From potent anticancer agents that induce apoptosis and arrest the cell cycle, to novel antimicrobial and antiviral compounds, and promising cholinesterase inhibitors for the treatment of Alzheimer's disease, the 1,2,3-triazole moiety continues to be a source of inspiration for the design of next-generation therapeutics. The data and protocols presented in this guide underscore the immense potential of this versatile pharmacophore system and provide a solid foundation for future research and development in this exciting field.

References

The Dawn of a New Era in Chemical Ligation: A Technical Guide to the Discovery of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The year 2002 marked a watershed moment in chemical synthesis with the independent and near-simultaneous discovery of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by the research groups of K. Barry Sharpless at The Scripps Research Institute and Morten Meldal at the Carlsberg Laboratory in Denmark.[1][2][3] This reaction, a powerful and versatile method for forming 1,4-disubstituted 1,2,3-triazoles, quickly became the flagship example of "click chemistry," a concept introduced by Sharpless in 2001.[1][2][3] CuAAC offers a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, proceeds with remarkable regioselectivity, and exhibits exceptional tolerance to a wide array of functional groups and reaction conditions.[4] This guide provides a detailed technical overview of the seminal discoveries, including quantitative data from the original publications, experimental protocols, and a visualization of the core reaction mechanism.

A Tale of Two Discoveries: Sharpless and Meldal

The beauty of the CuAAC discovery lies in its independent verification by two distinguished research groups, each approaching from a different perspective.

The Sharpless and Fokin Contribution:

Working at The Scripps Research Institute, Valery V. Fokin and K. Barry Sharpless reported their findings in Angewandte Chemie International Edition. Their work showcased the reaction's broad applicability in solution-phase synthesis. A key aspect of their initial report was the in situ generation of the active Cu(I) catalyst from copper(II) sulfate (B86663) (CuSO₄) using a reducing agent, sodium ascorbate (B8700270). This practical approach circumvented the need to handle potentially unstable Cu(I) salts directly.[1][4]

The Meldal Contribution:

Simultaneously, Morten Meldal's group at the Carlsberg Laboratory in Denmark published their discovery in the Journal of Organic Chemistry. Their research focused on the application of the copper-catalyzed cycloaddition in the context of solid-phase peptide synthesis. This demonstrated the reaction's robustness and compatibility with complex biological molecules, paving the way for its widespread use in bioconjugation.[2][5]

Quantitative Analysis of the Seminal Discoveries

The initial publications by both groups provided compelling quantitative data that highlighted the efficiency and broad scope of the CuAAC reaction. Below are structured tables summarizing the results from these landmark papers.

Table 1: Representative Examples from Rostovtsev, Fokin, and Sharpless (2002)
EntryAzide (B81097)AlkyneProductYield (%)
1Benzyl (B1604629) azidePhenylacetylene (B144264)1-Benzyl-4-phenyl-1H-1,2,3-triazole91
2Phenyl azide1-Octyne1-Phenyl-4-hexyl-1H-1,2,3-triazole88
3(Azidomethyl)benzene3-Phenyl-2-propyn-1-ol(1-(Phenylmethyl)-1H-1,2,3-triazol-4-yl)methanol95
41-AzidoadamantanePhenylacetylene1-(1-Adamantyl)-4-phenyl-1H-1,2,3-triazole89
5Ethyl 2-azidoacetate1-Ethynyl-4-fluorobenzeneEthyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)acetate98

Reactions were typically performed at room temperature in a 1:1 mixture of water and tert-butanol (B103910) using 1 mol% CuSO₄·5H₂O and 5 mol% sodium ascorbate.[1]

Table 2: Representative Examples from Tornøe, Christensen, and Meldal (2002) on Solid Support
EntryResin-Bound AlkyneAzidePurity (%)
1Propargyl-functionalized resinBenzyl azide>95
2Propargyl-functionalized resin2-Azido-2-methylpropanoic acid>95
3Propargyl-functionalized resinPhenyl azide>95
4Propargyl-functionalized resin1-Azidohexane>95
5Propargyl-functionalized resin3'-Azido-3'-deoxythymidine (AZT)>95

Reactions were performed on a solid support in dichloromethane/methanol/diisopropylethylamine (DCM/MeOH/DIPEA) with CuI as the catalyst.[2]

The Core of the Reaction: Mechanism and Catalytic Cycle

The CuAAC reaction proceeds through a stepwise mechanism involving copper(I) acetylide intermediates, which is distinct from the concerted pathway of the thermal Huisgen cycloaddition. This catalytic cycle ensures the high regioselectivity observed.

CuAAC_Mechanism cluster_cycle Catalytic Cycle Alkyne R²-C≡CH Cu(I) Cu(I)Lₙ Copper_Acetylide R²-C≡C-Cu(I)Lₙ Cu_Triazolide Copper Triazolide Intermediate Copper_Acetylide->Cu_Triazolide + R¹-N₃ Azide R¹-N₃ Cu_Triazolide->Cu(I) Releases Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product + H⁺ start

Figure 1. A simplified representation of the catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Experimental Protocols from the Seminal Publications

The following protocols are adapted from the original 2002 publications and provide a practical guide to performing the CuAAC reaction as it was initially discovered.

Protocol 1: General Procedure for CuAAC in Solution (Sharpless/Fokin)

This protocol is a representative example for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Materials:

  • Benzyl azide (133 mg, 1.0 mmol)

  • Phenylacetylene (102 mg, 1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (2.5 mg, 0.01 mmol, 1 mol%)

  • Sodium ascorbate (10 mg, 0.05 mmol, 5 mol%)

  • Water (10 mL)

  • tert-Butanol (10 mL)

Procedure:

  • To a 50 mL round-bottom flask, add benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol).

  • Add a 1:1 mixture of water and tert-butanol (20 mL).

  • To this solution, add sodium ascorbate (0.05 mmol) followed by copper(II) sulfate pentahydrate (0.01 mmol).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with water (20 mL).

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Protocol 2: General Procedure for CuAAC on Solid Support (Meldal)

This protocol describes the cycloaddition of an azide to a resin-bound alkyne.

Materials:

  • Propargyl-functionalized solid support (e.g., TentaGel resin, 100 mg, ~0.25 mmol/g loading)

  • Azide (5 equivalents)

  • Copper(I) iodide (CuI) (0.5 equivalents)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Swell the propargyl-functionalized resin (1 eq) in a mixture of DCM/MeOH/DIPEA (8:1:1, v/v/v) in a peptide synthesis vessel.

  • Add the azide (5 eq) to the swollen resin.

  • Add CuI (0.5 eq) to the reaction mixture.

  • Shake the vessel at room temperature for 12-16 hours.

  • Filter the resin and wash sequentially with DCM, DMF, MeOH, and DCM.

  • Dry the resin under vacuum.

  • Cleave the product from the resin using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based for acid-labile linkers) to obtain the desired 1,2,3-triazole.

Logical Progression of the Discovery

The discovery of CuAAC can be visualized as a logical progression from the limitations of the existing Huisgen cycloaddition to the development of a highly efficient and regioselective catalytic process.

Discovery_Flow A Huisgen 1,3-Dipolar Cycloaddition (Thermal) B Limitations: - Harsh conditions (high temp.) - Slow reaction rates - Mixture of 1,4 and 1,5-regioisomers A->B Identified C Search for a Catalyst to Accelerate and Control the Reaction B->C Motivated D Independent Discovery of Copper(I) Catalysis (Sharpless & Meldal, 2002) C->D Led to E CuAAC: - Mild conditions (room temp.) - High reaction rates - Exclusive formation of 1,4-regioisomer D->E Resulted in

Figure 2. Logical workflow illustrating the progression from the thermal Huisgen cycloaddition to the discovery of CuAAC.

Conclusion and Future Outlook

The discovery of the copper-catalyzed azide-alkyne cycloaddition by the Sharpless and Meldal groups revolutionized the field of chemical synthesis. Its simplicity, efficiency, and biocompatibility have made it an indispensable tool for researchers across various disciplines, from drug discovery and materials science to chemical biology. The foundational work laid out in their 2002 publications continues to inspire the development of new catalytic systems and applications, solidifying CuAAC's legacy as a cornerstone of modern chemistry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Benzyl-4-phenyl-1,2,3-triazole via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its mild conditions, high yields, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, materials science, and bioconjugation.[2][3] This document provides a detailed protocol for the synthesis of a model compound, 1-benzyl-4-phenyl-1,2,3-triazole, from benzyl (B1604629) azide (B81097) and phenylacetylene (B144264). The triazole core is a key structural motif in many pharmaceutically active compounds.[4]

Reaction Scheme:

The synthesis proceeds via the Huisgen 1,3-dipolar cycloaddition, catalyzed by a copper(I) species, which ensures the exclusive formation of the 1,4-regioisomer.[1][5]

  • Reactants: Benzyl Azide and Phenylacetylene

  • Catalyst: Copper(I) source

  • Product: this compound

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the synthesis and purification of this compound.

Materials and Reagents:

  • Benzyl azide (C₇H₇N₃)

  • Phenylacetylene (C₈H₆)

  • Solvent (e.g., Dichloromethane (DCM), t-BuOH/H₂O, Dimethyl sulfoxide (B87167) (DMSO), or solvent-free)[1][3][8]

  • Deionized Water

  • Sodium Sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Nitrogen or Argon gas inlet (for inert atmosphere)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and UV lamp

  • Glass column for chromatography

General Synthesis Protocol (Bench Scale):

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add phenylacetylene (1.0 mmol, 1 eq.).

  • Addition of Reagents: Add benzyl azide (1.0 mmol, 1 eq.). Dissolve the reactants in an appropriate solvent (e.g., 10 mL of DCM or a t-BuOH/H₂O mixture).[8]

  • Catalyst Addition: Add the copper(I) catalyst (e.g., 0.5-5 mol%). If using a Cu(II) source like CuSO₄, also add a reducing agent such as sodium ascorbate (B8700270) (10 mol%).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few minutes to a few hours.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to obtain the pure this compound.[8][9][10]

Data Presentation

The following table summarizes various reported conditions and outcomes for the synthesis of this compound.

CatalystCatalyst Loading (mol%)SolventTemperatureTimeYield (%)Reference
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂0.5NeatRoom Temp5 minQuantitative[1]
Cu/C (Flow reactor)N/ADCM110 °C~2 min93.9[11][12]
CuCl₂ / Eosin Y (Visible Light)5 / 5WaterRoom Temp2 h95[10]
[Cu(CH₃CN)₄]PF₆Not specifiedNot specifiedNot specifiedNot specifiedHigh[4][6][7][13]
Not specifiedNot specifiedNot specifiedRoom TempNot specified73[5]

Product Characterization Data:

  • Appearance: White solid/crystals.[9]

  • Molecular Formula: C₁₅H₁₃N₃[14]

  • Molecular Weight: 235.28 g/mol .[14]

  • Melting Point: 126-130.5 °C.[5][9][11]

  • ¹H NMR (CDCl₃): δ (ppm) = 7.80 (d, 2H), 7.65 (s, 1H), 7.20–7.50 (m, 8H), 5.50 (s, 2H).[15]

  • ¹³C NMR (CDCl₃): δ (ppm) = 148.2, 134.6, 130.4, 128.8, 128.6, 128.5, 127.8, 127.4, 125.6, 119.5, 54.2.[15]

  • FT-IR (KBr, cm⁻¹): 3133, 1457 (CH₂), 1221 (N–N=N–), 1071, 832 (=C–H oop, triazole ring), 739, 693.[9]

Visualizations

The following diagrams illustrate the key workflow for the synthesis of this compound.

Synthesis_Workflow reagents Reagents (Phenylacetylene, Benzyl Azide) dissolve Dissolve in Solvent reagents->dissolve catalyst Add Cu(I) Catalyst dissolve->catalyst react Stir at RT (Monitor by TLC) catalyst->react workup Work-up (Wash with H₂O, Brine) react->workup dry Dry (Na₂SO₄) & Concentrate workup->dry purify Purification (Recrystallization or Chromatography) dry->purify product Pure Product: 1-Benzyl-4-phenyl- 1,2,3-triazole purify->product

Caption: Experimental workflow for CuAAC synthesis.

Logical_Relationship cluster_reactants Starting Materials cluster_conditions Reaction Conditions P_alkyne Phenylacetylene P_cycloaddition [3+2] Cycloaddition (Click Reaction) P_alkyne->P_cycloaddition P_azide Benzyl Azide P_azide->P_cycloaddition P_catalyst Cu(I) Catalyst P_catalyst->P_cycloaddition P_solvent Solvent P_solvent->P_cycloaddition P_temp Room Temperature P_temp->P_cycloaddition P_product This compound P_cycloaddition->P_product

Caption: Key components of the click reaction.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept celebrated for its robustness, high efficiency, and specificity.[1] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide (B81097).[1][2] Its remarkable bioorthogonality, meaning the reacting functional groups are largely inert in complex biological environments, has established it as an indispensable tool in a multitude of scientific disciplines including drug discovery, bioconjugation, materials science, and chemical biology.[1]

The CuAAC reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[3][4] It is also tolerant of a wide pH range (typically 4 to 12) and is effective in various solvents, making it highly versatile for a broad range of applications.[3][4]

Core Components and Reaction Parameters

A typical CuAAC reaction involves an azide, a terminal alkyne, a copper(I) catalyst, and frequently a stabilizing ligand.[1] The active Cu(I) catalyst is most commonly generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[1][3] This approach is favored as it circumvents the instability of Cu(I) salts, which are prone to oxidation.[1]

Key Components:

  • Azide and Alkyne Substrates: These functional groups are small, stable, and generally absent in naturally occurring biomolecules, which ensures high reaction specificity.[1]

  • Copper Source: While Cu(I) salts (e.g., CuI, CuBr) can be used directly, the in situ reduction of Cu(II) salts (e.g., CuSO₄) with sodium ascorbate is more prevalent.[1]

  • Reducing Agent: Sodium ascorbate is the most widely utilized reducing agent to maintain the copper catalyst in its active Cu(I) oxidation state.[1]

  • Accelerating Ligands: Ligands play a crucial role in stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation.[1] They also accelerate the reaction rate and reduce the cytotoxicity of copper, which is particularly important for biological applications.[1] The choice of ligand is often dependent on the solvent system.[1] For aqueous environments, water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly employed.[5][6]

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for CuAAC reactions, offering a foundation for experimental design and optimization.

ParameterSmall Molecule SynthesisBioconjugation
Alkyne Concentration 0.1 - 0.5 M10 µM - 1 mM
Azide to Alkyne Ratio 1.0 - 1.2 : 11 - 50 : 1
CuSO₄ Concentration 0.1 - 5 mol%50 µM - 1 mM
Sodium Ascorbate Concentration 1 - 10 mol%1 - 5 mM
Ligand to Copper Ratio Not always necessary1:1 to 5:1
Temperature Room Temperature (can be heated to 40-50°C for sluggish reactions)Room Temperature
Reaction Time 0.5 - 12 hours1 - 4 hours
Typical Yields > 90%Variable, often high

Table 1: Typical Reaction Conditions for CuAAC. [4]

CategoryExamples
Solvents Water, t-BuOH/water mixtures, DMSO, THF, DMF, Acetonitrile
Copper(II) Sources CuSO₄·5H₂O
Copper(I) Sources CuI, CuBr, [Cu(CH₃CN)₄]PF₆
Reducing Agents Sodium Ascorbate
Ligands THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), Bathophenanthroline disulfonate
Additives Aminoguanidine (to scavenge reactive oxygen species in bioconjugations)

Table 2: Common Solvents, Catalysts, Ligands, and Additives.

Experimental Protocols

Below are detailed protocols for performing the CuAAC reaction for both small molecule synthesis and bioconjugation applications.

Protocol 1: CuAAC for Small Molecule Synthesis

This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from small organic azides and alkynes.

Materials:

  • Terminal alkyne

  • Azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., 1:1 mixture of tert-butanol (B103910) and deionized water, DMF, DMSO)

  • Deionized water

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq.) and the azide (1.0-1.2 eq.) in the chosen solvent.

  • Catalyst and Reductant Preparation:

    • In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq., 1-5 mol%) in a small amount of deionized water.

    • In another vial, prepare a fresh solution of sodium ascorbate (0.05-0.10 eq., 5-10 mol%) in deionized water.

  • Reaction Initiation: Add the copper(II) sulfate solution to the reaction mixture, followed by the addition of the sodium ascorbate solution to initiate the reaction.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can range from 30 minutes to 12 hours.[1]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: CuAAC for Bioconjugation

This protocol is designed for the labeling of biomolecules (e.g., proteins, peptides, nucleic acids) that have been functionalized with either an azide or a terminal alkyne.

Materials:

  • Alkyne- or azide-modified biomolecule

  • Azide- or alkyne-functionalized label (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Water-soluble ligand (e.g., THPTA)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the alkyne- or azide-modified biomolecule in the reaction buffer.

    • Prepare a stock solution of the corresponding azide- or alkyne-functionalized label (typically in DMSO or water).

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a stock solution of the ligand (e.g., 50 mM THPTA in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the biomolecule solution and the labeling reagent. The final concentration of the biomolecule may range from 10 µM to 1 mM, and the labeling reagent is typically used in a 1 to 50-fold excess.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the ligand stock solution. A ligand-to-copper ratio of 5:1 is often recommended to protect the biomolecule from oxidative damage.[7][8] Let this mixture stand for a few minutes.

  • Reaction Initiation: Add the catalyst premix to the reaction mixture containing the biomolecule and label. Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution. The final concentration of CuSO₄ is typically between 50 µM and 250 µM, and sodium ascorbate is around 1-5 mM.[7][8]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. If using a light-sensitive label, protect the reaction from light.

  • Purification: Purify the final conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.[4]

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle Alkyne Terminal Alkyne Cu_acetylide Copper(I) Acetylide Alkyne->Cu_acetylide + Cu(I) Azide Azide CuI Cu(I) Metallacycle Six-membered Copper Metallacycle Cu_acetylide->Metallacycle + Azide Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI + H+ Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis

Caption: Simplified catalytic cycle of the CuAAC reaction.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_process 3. Reaction & Monitoring cluster_purification 4. Work-up and Purification cluster_analysis 5. Characterization prep_substrates Prepare Alkyne and Azide Substrates mix_substrates Mix Alkyne and Azide in Solvent/Buffer prep_substrates->mix_substrates prep_catalyst Prepare CuSO4 and Sodium Ascorbate Solutions add_catalyst Add CuSO4 prep_catalyst->add_catalyst prep_ligand Prepare Ligand Solution (for Bioconjugation) add_ligand Add Ligand (if applicable) prep_ligand->add_ligand mix_substrates->add_catalyst add_catalyst->add_ligand initiate Add Sodium Ascorbate to Initiate add_ligand->initiate monitor Monitor Progress (TLC, LC-MS) initiate->monitor quench Quench Reaction (e.g., with EDTA) monitor->quench purify Purify Product (Chromatography, Dialysis, etc.) quench->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for a typical CuAAC reaction.

References

Application Notes and Protocols: 1-Benzyl-4-phenyl-1,2,3-triazole as a Green Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1-benzyl-4-phenyl-1,2,3-triazole (BPT) as a green corrosion inhibitor for steel. The information compiled from recent studies is intended to guide researchers in evaluating its efficacy and mechanism of action in various corrosive environments.

Introduction

This compound (BPT) is an organic compound that has demonstrated significant potential as a green corrosion inhibitor for steel in both acidic and alkaline environments.[1][2] Its effectiveness is attributed to its ability to adsorb onto the steel surface, forming a protective barrier that mitigates both anodic and cathodic reactions.[3] Synthesized through environmentally friendly methods, BPT presents a sustainable alternative to traditional toxic corrosion inhibitors.[1][2] Studies have shown a significant reduction in corrosion rates, for instance, from 2.311 mm/y to 0.429 mm/y in 1 M HCl.[1][2]

Data Presentation

Quantitative Corrosion Inhibition Data

The following tables summarize the quantitative data on the performance of BPT as a corrosion inhibitor for steel under different conditions.

Table 1: Inhibition Efficiency of BPT in Synthetic Pore Solution (SPS) with 2 M NaCl

BPT Concentration (mM)Inhibition Efficiency (%) from LPRInhibition Efficiency (%) from EIS
2--
385.267.9
4No significant improvementNot reported

Data sourced from electrochemical studies on carbon steel rebar.[1]

Table 2: Electrochemical Parameters for Steel in 1 M HCl with and without BPT

Inhibitor ConcentrationCorrosion Rate (mm/y)
0 (Blank)2.311
With BPT (concentration not specified)0.429

This data highlights the significant reduction in corrosion kinetics in an acidic environment.[1][2]

Experimental Protocols

Green Synthesis of this compound (BPT)

This protocol is based on green chemistry principles to reduce the use of toxic additives.[1]

Materials:

Procedure:

  • In a suitable reaction flask, dissolve benzyl bromide and sodium azide in a 1:1 mixture of t-BuOH and water.

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the formation of benzyl azide is complete, add phenylacetylene to the reaction mixture.

  • Add a catalytic amount of CuSO₄·5H₂O and sodium ascorbate to initiate the "click" reaction (azide-alkyne cycloaddition).

  • Continue stirring at room temperature for approximately 24 hours.[2]

  • After the reaction is complete, the product, this compound, will precipitate.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695)/water mixture) to obtain pure BPT.

Steel Specimen Preparation

Materials:

  • Steel specimens (e.g., mild steel coupons or carbon steel rebar sections)

  • Silicon carbide (SiC) abrasive papers of various grades (e.g., 200, 400, 600, 800, 1200 grit)

  • Acetone (B3395972)

  • Ethanol

  • Distilled water

  • Epoxy resin (for mounting, if necessary)

Procedure:

  • If required, embed the steel specimen in epoxy resin, leaving a defined surface area exposed (e.g., 1 cm²).

  • Mechanically grind the exposed surface of the steel specimen using successively finer grades of SiC abrasive paper, starting from 200 grit and proceeding to 1200 grit.

  • Rinse the polished specimen with distilled water.

  • Degrease the specimen by sonicating in acetone for 5-10 minutes.

  • Rinse with ethanol and then with distilled water.

  • Dry the specimen in a stream of warm air.

  • Store the prepared specimen in a desiccator until use.

Electrochemical Measurements

A standard three-electrode electrochemical cell is used for all measurements, consisting of the prepared steel specimen as the working electrode (WE), a platinum sheet or graphite (B72142) rod as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

Corrosive Media Preparation:

  • Acidic Medium: 1 M Hydrochloric acid (HCl) prepared by diluting analytical grade HCl with distilled water.

  • Synthetic Pore Solution (SPS): Prepare by dissolving 8.33 g/L of NaOH, 23.3 g/L of KOH, and 2.0 g/L of Ca(OH)₂ in distilled water to achieve a pH of 13.6.[2][4][5] For simulating chloride-induced corrosion, add 2 M NaCl to the SPS.[4]

  • Inhibitor Solutions: Prepare a stock solution of BPT in N-methyl-2-pyrrolidone due to its limited water solubility.[4] Add the required volume of the stock solution to the corrosive medium to achieve the desired inhibitor concentrations (e.g., 1 mM, 2 mM, 3 mM, 4 mM).

3.3.1. Open Circuit Potential (OCP)

  • Immerse the three-electrode setup in the test solution (blank or with inhibitor).

  • Allow the working electrode to stabilize by monitoring its OCP for a period of 30-60 minutes, or until a steady potential is reached (potential change < 2 mV over 5 minutes).

3.3.2. Linear Polarization Resistance (LPR)

  • After OCP stabilization, perform LPR measurements.

  • Apply a potential scan over a small range, typically ±20 mV versus the OCP.

  • Use a slow scan rate, for example, 0.167 mV/s.[6]

  • Calculate the polarization resistance (Rp) from the slope of the potential-current density curve.

3.3.3. Electrochemical Impedance Spectroscopy (EIS)

  • Conduct EIS measurements at the stable OCP.

  • Apply a small amplitude sinusoidal AC voltage, typically 10 mV.[6]

  • Scan over a frequency range from 100 kHz down to 0.01 Hz.[6]

  • Analyze the resulting Nyquist and Bode plots. Fit the data to an appropriate equivalent electrical circuit (EEC) to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

3.3.4. Potentiodynamic Polarization

  • After OCP stabilization, record the potentiodynamic polarization curve.

  • Scan the potential from approximately -250 mV to +250 mV with respect to the OCP.

  • Use a scan rate of 1 mV/s.[7]

  • Determine corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) by extrapolating the linear Tafel regions of the anodic and cathodic curves.

Surface Analysis Techniques

3.4.1. Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

  • Immerse steel specimens in the corrosive solution (with and without the optimal concentration of BPT) for a predetermined period (e.g., 24 hours).

  • Gently remove the specimens, rinse with distilled water, and dry.

  • Mount the specimens on SEM stubs.

  • Acquire SEM images to observe the surface morphology and the protective film.

  • Perform EDX analysis to determine the elemental composition of the surface, looking for the presence of nitrogen, which would indicate adsorption of the triazole inhibitor.

3.4.2. Atomic Force Microscopy (AFM)

  • Use steel specimens prepared and exposed to the corrosive media as described for SEM.

  • Analyze the surface topography of the specimens using AFM to quantify surface roughness. A smoother surface in the presence of the inhibitor suggests the formation of a uniform protective film.

3.4.3. X-ray Photoelectron Spectroscopy (XPS)

  • Expose steel specimens to the corrosive solution with BPT for a sufficient time to allow for film formation.

  • Carefully rinse the specimens and transfer them to the XPS vacuum chamber.

  • Acquire high-resolution XPS spectra for relevant elements, particularly N 1s, C 1s, and Fe 2p.

  • Deconvolute the spectra to identify the chemical states of the elements and confirm the chemical adsorption of BPT on the steel surface.

Quantum Chemical Calculations

Software: Gaussian 09 or similar quantum chemistry package. Method: Density Functional Theory (DFT). Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[8] Basis Set: 6-311++G(d,p).[8]

Procedure:

  • Model the molecular structure of this compound.

  • Perform geometry optimization to find the lowest energy conformation of the molecule.

  • Calculate key quantum chemical parameters, including:

    • EHOMO: Energy of the Highest Occupied Molecular Orbital.

    • ELUMO: Energy of the Lowest Unoccupied Molecular Orbital.

    • ΔE (Energy Gap): ELUMO - EHOMO.

    • Dipole Moment (μ).

    • Global Hardness (η) and Softness (σ).

    • Electronegativity (χ).

    • Fraction of electrons transferred (ΔN).

  • Correlate these theoretical parameters with the experimentally observed inhibition efficiency to understand the relationship between molecular structure and inhibitory action.

Visualizations

experimental_workflow cluster_prep Preparation cluster_electrochem Electrochemical Evaluation cluster_analysis Analysis synthesis BPT Green Synthesis solution_prep Corrosive Media Preparation synthesis->solution_prep quantum_chem Quantum Chemical Calculations synthesis->quantum_chem specimen_prep Steel Specimen Preparation ocp OCP Stabilization specimen_prep->ocp surface_analysis Surface Analysis (SEM, AFM, XPS) specimen_prep->surface_analysis solution_prep->ocp lpr LPR ocp->lpr eis EIS ocp->eis pdp Potentiodynamic Polarization ocp->pdp data_analysis Data Analysis & Inhibition Efficiency lpr->data_analysis eis->data_analysis pdp->data_analysis surface_analysis->data_analysis quantum_chem->data_analysis

Caption: Experimental workflow for evaluating BPT as a corrosion inhibitor.

inhibition_mechanism cluster_solution Corrosive Solution steel Steel Surface (Fe) adsorption Adsorption (Physisorption & Chemisorption) steel->adsorption bpt BPT Molecule (C15H13N3) bpt->adsorption π-electrons, N atoms h_plus H+ cl_minus Cl- protective_film Protective Film Formation adsorption->protective_film protective_film->steel

Caption: Proposed corrosion inhibition mechanism of BPT on a steel surface.

logical_relationship cluster_experimental Experimental Techniques cluster_data Derived Data cluster_interpretation Interpretation pdp Potentiodynamic Polarization icorr icorr, Ecorr, Tafel Slopes pdp->icorr eis EIS rct Rct, Cdl eis->rct sem SEM / EDX morphology Surface Morphology, Elemental Composition sem->morphology inhibition_type Inhibition Type (Mixed) icorr->inhibition_type efficiency Inhibition Efficiency (%) icorr->efficiency rct->efficiency mechanism Adsorption Mechanism rct->mechanism morphology->mechanism

Caption: Logical relationship between experimental techniques and derived data.

References

Applications of 1,2,3-Triazole Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, lauded for its synthetic accessibility, metabolic stability, and capacity to engage in various biological interactions.[1][2] This five-membered nitrogen-containing heterocycle is often synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] The resulting triazole ring is not merely a linker but a functional pharmacophore that can mimic amide bonds and participate in hydrogen bonding and dipole interactions, contributing to the biological activity of the parent molecule.[1][5] This has led to the development of a vast array of 1,2,3-triazole derivatives with diverse therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[6][7][8]

Application Note 1: Anticancer Activity

1,2,3-Triazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[7][9] Their mechanisms of action are varied and include the disruption of cellular processes essential for cancer cell proliferation and survival, such as tubulin polymerization, cell cycle progression, and topoisomerase function.[6][7]

Quantitative Data: Anticancer Activity of 1,2,3-Triazole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Coumarin Hybrid (4a) A549 (Lung)2.97[6]
Coumarin Hybrid (4b) A549 (Lung)4.78[6]
Chalcone Hybrid (7a) A549 (Lung)8.67[6]
Chalcone Hybrid (7c) A549 (Lung)9.74[6]
Thymol-1,3,4-oxadiazole Hybrid (9) MCF-7 (Breast)1.1[10]
Thymol-1,3,4-oxadiazole Hybrid (9) HCT-116 (Colon)2.6[10]
Thymol-1,3,4-oxadiazole Hybrid (9) HepG2 (Liver)1.4[10]
Tetrahydrocurcumin Hybrid (4g) HCT-116 (Colon)1.09 ± 0.17[11]
Tetrahydrocurcumin Hybrid (4g) A549 (Lung)45.16 ± 0.92[11]
Benzimidazole-1,2,3-triazole Hybrid (6g) Mushroom Tyrosinase9.42[12]
Benzimidazole-1,2,3-triazole Hybrid (6h) Mushroom Tyrosinase10.34[12]
Mechanism of Action: Inhibition of Tubulin Polymerization and Cell Cycle Arrest

A significant number of 1,2,3-triazole-containing compounds exert their anticancer effects by interfering with microtubule dynamics. They can bind to the colchicine (B1669291) binding site of β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network is critical as it is essential for the formation of the mitotic spindle during cell division. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[6]

G cluster_0 Cellular Environment Triazole 1,2,3-Triazole Derivative Tubulin α/β-Tubulin Dimers Triazole->Tubulin Binds to Colchicine Site Triazole->Tubulin Microtubule Microtubule Inhibition Inhibition Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Tubulin Depolymerization Microtubule->Spindle CellCycle Cell Cycle Progression (G2 -> M) Inhibition2 Disruption Spindle->CellCycle Enables Apoptosis Apoptosis CellCycle->Apoptosis Inhibition3 Arrest Inhibition->Microtubule Inhibition2->Spindle Inhibition3->CellCycle

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Application Note 2: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[13] 1,2,3-Triazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[14][15] Their mode of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Quantitative Data: Antimicrobial Activity of 1,2,3-Triazole Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
DAN 49 Staphylococcus aureus128[16]
Glycoside Hybrid (5) Staphylococcus aureus-[13]
Glycoside Hybrid (6) Staphylococcus aureus-[13]
Glycoside Hybrid (7) Staphylococcus aureus-[13]
Glycoside Hybrid (9) Staphylococcus aureus-[13]
Glycoside Hybrid (10) Staphylococcus aureus-[13]
Glycoside Hybrid (11) Staphylococcus aureus-[13]

Note: Specific MIC values for the glycoside hybrids were not provided in the abstract, but they were reported to be effective against S. aureus.

Application Note 3: Antiviral Activity

The structural versatility of 1,2,3-triazoles has been leveraged to create potent antiviral agents against a range of viruses, including influenza, HIV, and Chikungunya virus.[17][18][19] These derivatives can interfere with various stages of the viral life cycle, from entry into the host cell to the release of new virions.

Quantitative Data: Antiviral Activity of 1,2,3-Triazole Derivatives
Compound/DerivativeVirusIC50 (µM)Cell LineReference
Nitroxide Radical Hybrid (36) HSV-10.80 - 1.32-[6]
Glycoside Hybrid (9c) Influenza H5N12.280-[20]
Glycoside Hybrid Influenza H5N12.75-[20]
Triazole-Sulfonamide Hybrid (9) SARS-CoV-2 Spike Protein0.07451-[21]
Triazole-Sulfonamide Hybrid (9) Omicron Spike Protein0.07598-[21]
Mechanism of Action: Inhibition of Viral Entry and Release

1,2,3-Triazole derivatives can block viral replication by targeting key viral proteins. For instance, in the case of the Chikungunya virus, certain derivatives have been shown to inhibit viral entry, while others prevent the release of newly formed virus particles from the infected cell. Molecular docking studies suggest that these compounds may bind to non-structural proteins like nsP1 or the capsid protein, thereby disrupting their function.[19]

G cluster_0 Viral Replication Cycle Virus Virus Particle Entry Viral Entry Virus->Entry HostCell Host Cell Replication Replication & Translation Entry->Replication Assembly Virion Assembly Replication->Assembly Release Viral Release Assembly->Release NewVirions New Virions Release->NewVirions Triazole1 Triazole Derivative 1 Triazole1->Entry Triazole2 Triazole Derivative 2 Triazole2->Release

Caption: Inhibition of viral replication cycle by 1,2,3-triazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC ("Click" Chemistry)

This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the alkyne (1.0 mmol) in the t-butanol/water mixture (4 mL).

  • Add the azide (1.0 mmol) to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in deionized water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in deionized water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole product.[3]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Alkyne & Azide in t-BuOH/H2O D Combine Reactants & Catalysts A->D B Prepare Sodium Ascorbate Solution B->D C Prepare CuSO4 Solution C->D E Stir at Room Temp. & Monitor by TLC D->E F Quench with H2O & Extract with EtOAc E->F G Wash, Dry, & Concentrate F->G H Purify by Column Chromatography G->H I Pure 1,2,3-Triazole H->I

Caption: Workflow for the synthesis of a 1,2,3-triazole derivative via CuAAC.

Protocol 2: Determination of Anticancer Activity using the MTT Assay

This protocol outlines the steps to assess the cytotoxicity of 1,2,3-triazole derivatives against a cancer cell line.[17][22]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • 1,2,3-Triazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of the 1,2,3-triazole derivative in culture medium from the stock solution.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the triazole derivative. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[16][23]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is for determining the lowest concentration of a 1,2,3-triazole derivative that inhibits the visible growth of a microorganism.[18][24]

Materials:

  • Bacterial strain of interest

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well round-bottom microtiter plates

  • 1,2,3-Triazole derivative stock solution

  • 0.5 McFarland standard

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Prepare a bacterial inoculum by suspending 3-4 colonies from an overnight culture in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • In a 96-well plate, add 100 µL of sterile broth to all wells.

  • Add 100 µL of the triazole derivative stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last dilution well.

  • This creates a gradient of the compound's concentration. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Add 100 µL of the diluted bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be quantified by measuring the optical density at 600 nm.[2][18]

References

One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-disubstituted 1,2,3-triazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, materials science, and bioconjugation.[1][2] Their rigid, stable structure, and ability to participate in hydrogen bonding and dipole-dipole interactions make them excellent pharmacophores and versatile linkers.[1][3] The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of these compounds, offering high yields, regioselectivity, and mild reaction conditions.[1][4][5]

This document provides detailed application notes and protocols for the efficient one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles, a method that is particularly advantageous as it avoids the isolation of potentially unstable organic azide (B81097) intermediates.[6][7]

Applications in Drug Development

The 1,2,3-triazole moiety is a key structural component in a variety of therapeutic agents due to its favorable pharmacological properties. These derivatives have shown a broad spectrum of biological activities, including:

  • Anticancer: Certain triazole derivatives have demonstrated notable inhibitory activities against kinases such as Src kinase, suggesting their potential in cancer treatment.[8][9][10]

  • Antimicrobial and Antifungal: The triazole core is present in several antifungal drugs and exhibits a wide range of antimicrobial activities.[9]

  • Antiviral: Triazole derivatives have been investigated for their antiviral properties.[9]

  • Antitubercular: A number of 1,4-substituted 1,2,3-triazoles have shown promising activity against Mycobacterium tuberculosis.[11]

  • Other Therapeutic Areas: These compounds have also been explored for their potential as anticonvulsant, anti-inflammatory, analgesic, and antidepressant agents.[7][9]

The one-pot synthesis protocol is highly valuable in drug discovery as it allows for the rapid generation of diverse libraries of triazole derivatives for structure-activity relationship (SAR) studies.[8]

Experimental Workflow

The one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles from an organic halide, sodium azide, and a terminal alkyne involves two main sequential reactions occurring in a single reaction vessel: the in situ formation of an organic azide followed by the CuAAC reaction.

One_Pot_Triazole_Synthesis cluster_workflow Experimental Workflow Start Starting Materials (Organic Halide, NaN3, Alkyne) ReactionVessel One-Pot Reaction Vessel (Solvent, Catalyst) Start->ReactionVessel Addition of Reactants InSituAzide In Situ Azide Formation (Nucleophilic Substitution) ReactionVessel->InSituAzide Step 1 CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition InSituAzide->CuAAC Step 2 Workup Reaction Work-up (e.g., Filtration, Extraction) CuAAC->Workup Product 1,4-Disubstituted 1,2,3-Triazole Workup->Product

Caption: Experimental workflow for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles.

Reaction Mechanism

The core of this one-pot synthesis is the CuAAC reaction. The generally accepted mechanism involves the following key steps:

CuAAC_Mechanism cluster_mechanism CuAAC Reaction Mechanism Cu_II Cu(II) Precursor (e.g., CuSO4) Cu_I Active Cu(I) Catalyst Cu_II->Cu_I Reduction ReducingAgent Reducing Agent (e.g., Sodium Ascorbate) ReducingAgent->Cu_I CopperAcetylide Copper Acetylide Intermediate Cu_I->CopperAcetylide Alkyne Terminal Alkyne Alkyne->CopperAcetylide Metallocycle Six-Membered Copper-Containing Intermediate CopperAcetylide->Metallocycle Azide Organic Azide Azide->Metallocycle CopperTriazolide Copper Triazolide Metallocycle->CopperTriazolide Cyclization & Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole CopperTriazolide->Product Protonolysis Product->Cu_I Catalyst Regeneration ProtonSource Proton Source (e.g., Solvent) ProtonSource->Product

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocol

This protocol describes a general and robust one-pot procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a variety of organic halides and terminal alkynes.

Materials:

Procedure:

  • Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the organic halide (1.0 mmol), the terminal alkyne (1.1 mmol), and sodium azide (1.2 mmol).

  • Solvent Addition: Add the solvent mixture (e.g., 5 mL of t-BuOH/H₂O 1:1).

  • Catalyst Addition: To the stirring mixture, add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) followed by sodium ascorbate (0.1 mmol, 10 mol%). The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.[4]

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within 4-24 hours.[14] In some cases, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.[15]

  • Work-up and Isolation:

    • Upon completion of the reaction, dilute the mixture with water.

    • The desired 1,2,3-triazole product often precipitates out of the aqueous solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with water and a small amount of cold ethanol (B145695) or diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum.

    • If the product does not precipitate, it can be extracted with an organic solvent such as ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is often of high purity.[6] If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.[8]

Safety Precautions:

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

  • Organic halides can be lachrymatory and corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data Summary

The one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles is known for its high efficiency across a broad range of substrates. The following tables summarize typical reaction conditions and yields reported in the literature.

Table 1: Synthesis of Various 1,4-Disubstituted 1,2,3-Triazoles

EntryOrganic HalideAlkyneCatalyst SystemSolventTime (h)Temp (°C)Yield (%)
1Benzyl bromidePhenylacetyleneCuSO₄/NaAsct-BuOH/H₂O12RT95
2Propargyl bromideAzidobenzeneCuITHF4RT92
31-Iodobutane1-Ethynyl-4-fluorobenzeneCuSO₄/NaAscPEG 400/H₂O6RT88
4Benzyl chloride1-HeptyneCu/Fe nanoparticlesH₂O8RT90
5Allyl bromide3-EthynylpyridineAg₂O-ZnO NPsH₂O5RT93
64-Nitrobenzyl bromidePropargyl alcoholCuI/DIPEACH₂Cl₂10RT85

Yields are isolated yields and may vary depending on the specific reaction scale and conditions.

Table 2: Influence of Catalyst on a Model Reaction (Benzyl Bromide + Phenylacetylene)

EntryCatalystLigand/AdditiveSolventYield (%)
1CuSO₄Sodium Ascorbatet-BuOH/H₂O95
2CuINoneTHF92
3Cu NanoparticlesNoneH₂O90
4Ag₂O-ZnO NPsNoneH₂O91
5No CatalystNonet-BuOH/H₂O<5

Conclusion

The one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles via the CuAAC reaction is a highly efficient, versatile, and scalable method. Its operational simplicity, use of readily available starting materials, and the avoidance of isolating hazardous intermediates make it an invaluable tool in modern organic synthesis, particularly for applications in drug discovery and development. The mild reaction conditions and high yields underscore its alignment with the principles of green chemistry.

References

Application Notes and Protocols: Flow Synthesis of Triazoles using a Cu/C Heterogeneous Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of copper-on-charcoal (Cu/C) as a robust, heterogeneous catalyst in the continuous flow synthesis of 1,2,3-triazoles. This methodology offers significant advantages, including high yields, excellent functional group tolerance, and enhanced safety, making it a valuable tool in medicinal chemistry and drug development.[1][2][3][4][5] A key application of this protocol is the efficient synthesis of the antiepileptic drug, Rufinamide.[1][2][3][4]

Introduction

The 1,2,3-triazole moiety is a critical structural motif in a wide array of pharmaceuticals and bioactive molecules due to its unique chemical properties, such as its ability to act as an amide bond mimic.[1][5] The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a reliable and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][6][7] The adaptation of this reaction to a continuous flow process using a heterogeneous catalyst like Cu/C addresses many of the challenges associated with batch processing, including catalyst removal and handling of potentially unstable reagents.[8][9]

The copper-on-charcoal (Cu/C) catalyst is a cost-effective, durable, and highly efficient catalyst for CuAAC reactions in a flow system.[1][4][5] It demonstrates excellent stability and can be used for extended periods without a significant drop in activity.[1][5] This system also circumvents the need for additional bases, simplifying the reaction work-up.[1][5]

Data Presentation

Table 1: Optimized Reaction Conditions for the Flow Synthesis of 1,4-diphenyl-1H-1,2,3-triazole
ParameterValueReference
CatalystCopper-on-charcoal (Cu/C)[1]
Catalyst Loading860 mg in a 4.6 mm ID x 150 mm column[1]
SubstratesPhenyl azide (B81097) (0.10 M), Phenylacetylene (0.13 M)[1]
SolventDichloromethane (DCM)[1]
Temperature110 °C[1]
Flow Rate0.75 mL/min[10]
Residence Time~129 seconds[1]
YieldQuantitative[1]
Table 2: Scope of the Cu/C Catalyzed Flow Synthesis of Various 1,2,3-Triazoles
EntryAzideAlkyneProductYield (%)
1Phenyl azidePhenylacetylene1,4-diphenyl-1H-1,2,3-triazole96
2Benzyl azidePhenylacetylene1-benzyl-4-phenyl-1H-1,2,3-triazole98
34-Methoxybenzyl azidePhenylacetylene1-(4-methoxybenzyl)-4-phenyl-1H-1,2,3-triazole95
42,6-Difluorobenzyl azidePropiolamide (B17871)Rufinamide96
5Phenyl azide1-Ethynyl-4-fluorobenzene1-phenyl-4-(4-fluorophenyl)-1H-1,2,3-triazole97

Note: Yields are isolated yields. Data is compiled from related studies on Cu/C catalyzed flow synthesis.

Experimental Protocols

Protocol 1: Preparation of Copper-on-Charcoal (Cu/C) Catalyst

This protocol is based on the original procedure published by Lipshutz and Taft.[5]

Materials:

  • Copper(II) nitrate (B79036) hemipentahydrate (Cu(NO₃)₂·2.5H₂O)

  • Activated charcoal

  • Deionized water

Procedure:

  • Prepare a solution of copper(II) nitrate hemipentahydrate in deionized water.

  • Add activated charcoal to the copper nitrate solution with stirring.

  • Slowly evaporate the water from the mixture with continued stirring until a free-flowing powder is obtained.

  • Transfer the powder to a ceramic dish and heat in a muffle furnace at 300 °C for 3 hours.

  • Allow the catalyst to cool to room temperature and store it in a closed container under a normal air atmosphere. The catalyst exhibits excellent shelf life.[5]

Protocol 2: General Procedure for the Flow Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

This protocol is a general guideline for the synthesis of triazoles using the Cu/C catalyst in a continuous flow setup.

Equipment:

  • HPLC pumps

  • Stainless steel column (e.g., 4.6 mm ID x 150 mm)

  • Heating system for the column (e.g., oil bath or column heater)

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Pack a stainless steel column with 860 mg of the prepared Cu/C catalyst.

  • Prepare a solution of the azide (1.0 equivalent, 0.10 M) and the alkyne (1.3 equivalents, 0.13 M) in a suitable solvent (e.g., DCM).

  • Set up the flow reactor system, ensuring the catalytic column is placed in a heating system set to 110 °C.

  • Pump the reactant solution through the catalytic column at a flow rate of 0.75 mL/min. This corresponds to a residence time of approximately 129 seconds.[1][10]

  • The reaction mixture exiting the column is passed through a back pressure regulator and collected.

  • The solvent is removed from the collected fractions in vacuo to yield the crude product.

  • Purify the product by appropriate methods (e.g., recrystallization or column chromatography) if necessary.

Protocol 3: Flow Synthesis of Rufinamide

This protocol details the synthesis of the antiepileptic drug Rufinamide as a specific application.[1][2][3][4]

Materials:

Procedure:

  • Prepare a solution of 2,6-difluorobenzyl azide (1.0 equivalent) and propiolamide (1.2 equivalents) in DMSO.

  • Using the same flow reactor setup as in Protocol 2, pump the reactant solution through the Cu/C packed column at 110 °C.

  • Collect the reaction mixture after it passes through the back pressure regulator.

  • Remove the DMSO solvent under vacuum to obtain the crude Rufinamide.

  • The product is typically obtained in high purity and can be further purified by recrystallization if needed. A 96% isolated yield has been reported for this synthesis.[1][2][3]

Visualizations

Experimental_Workflow cluster_reactants Reactant Preparation Azide Azide Solution (0.1 M in DCM) Mixer T-Mixer Azide->Mixer Alkyne Alkyne Solution (0.13 M in DCM) Alkyne->Mixer Pump HPLC Pump Reactor Heated Column (Cu/C Catalyst, 110 °C) Pump->Reactor Mixer->Pump BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Experimental workflow for the continuous flow synthesis of triazoles.

Catalyst_Preparation cluster_solution Aqueous Solution CuNO3 Cu(NO₃)₂ Solution Mix Mixing and Stirring CuNO3->Mix Charcoal Activated Charcoal Charcoal->Mix Evap Water Evaporation Mix->Evap Heat Heating (300 °C, 3h) Evap->Heat Final Cu/C Catalyst Heat->Final

Caption: Preparation of the copper-on-charcoal (Cu/C) catalyst.

Reaction_Mechanism cluster_reactants Reactants Azide R₁-N₃ Intermediate1 Copper Acetylide Intermediate Azide->Intermediate1 Alkyne R₂-C≡CH Catalyst Cu(I) on Charcoal Alkyne->Catalyst Catalyst->Intermediate1 Intermediate2 Cycloaddition Transition State Intermediate1->Intermediate2 Product 1,4-Disubstituted 1,2,3-Triazole Intermediate2->Product Product->Catalyst Regeneration

Caption: Proposed mechanism for the Cu/C catalyzed azide-alkyne cycloaddition.

References

Application Notes and Protocols for Anticancer Activity of 1,2,3-Triazole Derivatives Against NCI60 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer activity of 1,2,3-triazole derivatives against the National Cancer Institute's 60 human cancer cell line (NCI60) panel. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The 1,2,3-triazole moiety is a key pharmacophore in medicinal chemistry, renowned for its favorable chemical properties and diverse biological activities.[1][2][3] Its unique structure, often synthesized via the efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, allows for the creation of diverse molecular hybrids with significant therapeutic potential.[1][4][5][6] Numerous studies have demonstrated the potent anticancer activity of 1,2,3-triazole derivatives against various cancer cell lines, including those in the NCI60 panel.[7][8][9][10] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, cell cycle arrest, and induction of apoptosis.[1][11][12][13]

Data Presentation: Anticancer Activity of Selected 1,2,3-Triazole Derivatives

The following tables summarize the growth inhibition data (GI50 in µM) of representative 1,2,3-triazole derivatives against a selection of human cancer cell lines from the NCI60 panel. A lower GI50 value indicates higher potency.

Table 1: Growth Inhibition (GI50 in µM) of Compound 17 (an unsymmetrical 3,5-diaryl-4H-1,2,4-triazole derivative) against selected NCI60 cell lines. [14]

Cell LineCancer TypeGI50 (µM)
HOP-92Non-Small Cell Lung7.25
HCT-116Colon7.25
NCI-H226Non-Small Cell Lung26.6
NCI-H522Non-Small Cell Lung>50

Table 2: Growth Inhibition Percentage of Selected 1,2,3-Triazole Derivatives at a single dose (10⁻⁵ M). [7]

CompoundCell LineCancer TypeGrowth Percentage (%)
25K-562Leukemia21.47
25SK-MEL-5Melanoma23.91
6bSRLeukemia65.29
15aUO-31Renal65.29

Experimental Protocols

NCI60 Sulforhodamine B (SRB) Cell Viability Assay

This protocol is a generalized procedure based on the methodology used by the National Cancer Institute for its 60-cell line screen.[3][14]

Objective: To determine the in vitro anticancer activity of 1,2,3-triazole derivatives by measuring their effect on cell growth.

Materials:

  • NCI60 cancer cell lines

  • Complete cell culture medium (specific to each cell line)

  • Trypsin-EDTA

  • 96-well microtiter plates

  • Test compounds (1,2,3-triazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10% Trichloroacetic acid (TCA), cold

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader (510 nm)

Procedure:

  • Cell Plating:

    • Harvest cells from exponential phase cultures using trypsin-EDTA.

    • Count the cells and determine viability using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the appropriate plating density (varies for each cell line) in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate the plates for an additional 48 hours.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the medium.

    • Incubate the plates at 4°C for 1 hour to fix the cells.

  • Staining:

    • Wash the plates five times with slow-running tap water to remove TCA, medium, and dead cells.

    • Allow the plates to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and stain for 10 minutes at room temperature.

  • Washing and Solubilization:

    • Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition:

    • Shake the plates gently for 5 minutes on a mechanical shaker.

    • Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell growth is calculated using the following formula: [(OD_test - OD_t0) / (OD_ctrl - OD_t0)] x 100

    • OD_test is the optical density of the well with the test compound.

    • OD_t0 is the optical density at the time of compound addition.

    • OD_ctrl is the optical density of the control well.

    • The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizations

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Many 1,2,3-triazole derivatives exert their anticancer effects by interfering with microtubule dynamics, which is crucial for cell division.

Mechanism_of_Action cluster_0 1,2,3-Triazole Derivative cluster_1 Cellular Processes cluster_2 Cellular Outcomes Triazole 1,2,3-Triazole Derivative Tubulin Tubulin Dimer Triazole->Tubulin Binds to Colchicine Binding Site Microtubule Microtubule Assembly Triazole->Microtubule Inhibits Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of 1,2,3-triazole derivatives inhibiting tubulin polymerization.

General Experimental Workflow for Anticancer Activity Screening

The following diagram outlines the typical workflow for evaluating the anticancer potential of newly synthesized 1,2,3-triazole derivatives.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of 1,2,3-Triazole Derivatives Purification Purification & Characterization Synthesis->Purification NCI60_Screen NCI60 Single-Dose Screening (SRB Assay) Purification->NCI60_Screen Dose_Response Five-Dose Dose-Response Assay NCI60_Screen->Dose_Response Active Compounds GI50_Calc GI50 Calculation Dose_Response->GI50_Calc Cell_Cycle Cell Cycle Analysis (Flow Cytometry) GI50_Calc->Cell_Cycle Potent Compounds Tubulin_Poly Tubulin Polymerization Assay GI50_Calc->Tubulin_Poly Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Western_Blot Western Blotting (Apoptotic Markers) Apoptosis_Assay->Western_Blot

References

Application Notes and Protocols: Evaluating 1-Benzyl-4-phenyl-1,2,3-triazole as a Corrosion Inhibitor in Concrete

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reinforced concrete is a fundamental material in modern construction, prized for its durability and strength.[1][2] However, the steel reinforcement within concrete is susceptible to corrosion, particularly in environments with high chloride concentrations, such as marine locations or areas where de-icing salts are used.[1][3] This corrosion can lead to a significant reduction in the structural integrity of concrete structures.[2] Organic corrosion inhibitors (OCIs) are gaining attention as an environmentally friendly solution to mitigate this issue.[1] Among these, 1-Benzyl-4-phenyl-1,2,3-triazole (BPT) has emerged as a promising "green" corrosion inhibitor for steel in concrete.[1][2][4][5] This compound can be synthesized using environmentally friendly methods and has demonstrated significant effectiveness in reducing the corrosion rate of steel reinforcement.[3][6]

These application notes provide a comprehensive overview and detailed protocols for researchers and professionals to evaluate the efficacy of this compound (BPT) as a corrosion inhibitor in concrete.

Data Presentation

Table 1: Chemical Composition of Steel Rebar
ElementWeight %
C0.43
Mn0.76
P0.019
S0.031
Si0.22
Cu0.32
Ni0.14
Cr0.15
Mo0.03
FeBalance

Note: This composition is for a typical #3 carbon steel reinforcing bar as reported in the literature.[1]

Table 2: Composition of Synthetic Pore Solution (SPS)
CompoundConcentration (g/L)
NaOH8.33
KOH23.3
Ca(OH)₂2.0
pH 13.6

This solution simulates the highly alkaline environment within concrete pores.[1][2][3][4][5]

Table 3: Corrosion Inhibition Efficiency of BPT in SPS with 2M NaCl
BPT Concentration (mM)Inhibition Efficiency (%) from LPRInhibition Efficiency (%) from EIS
2> Inhibition observedNot specified
3 (Optimal) 85.2 67.9
>3Not specifiedNot specified

The optimal concentration of BPT was found to be 3 mM in a synthetic pore solution contaminated with 2M NaCl.[1][2][4][5]

Experimental Protocols

Green Synthesis of this compound (BPT)

This protocol is an improved, environmentally friendly method for synthesizing BPT.[1]

Materials:

Procedure:

  • In a 500 mL reaction flask, add and mix 150 mL of t-BuOH, 150 mL of water, 173.8 mmol of benzyl bromide, and 192.8 mmol of sodium azide.

  • Heat the mixture to 50°C and stir for 24 hours.

  • After cooling to room temperature, add 173.8 mmol of phenylacetylene, 1.74 mmol of CuSO₄·5H₂O, and 8.7 mmol of sodium ascorbate.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol (B145695) to obtain pure this compound.

Preparation of Test Specimens and Solutions

Materials:

  • #3 carbon steel reinforcing bars

  • Synthetic Pore Solution (SPS) components (NaOH, KOH, Ca(OH)₂)

  • Sodium Chloride (NaCl)

  • This compound (BPT)

  • N-methyl-2-pyrrolidone (NMP) for dissolving BPT[1][4]

Procedure:

  • Machine steel cylinders from the cross-section of the rebar.

  • Prepare the Synthetic Pore Solution (SPS) by dissolving the components listed in Table 2 in deionized water.

  • Prepare a stock solution of BPT in N-methyl-2-pyrrolidone (e.g., 2.35 mg/mL) due to its limited solubility in water.[1][4]

  • Prepare the test solutions by adding the desired concentration of BPT stock solution to the SPS. For chloride-containing environments, add 2 M NaCl to the SPS.

Electrochemical Evaluation

The following electrochemical techniques are used to assess the performance of the BPT inhibitor.[1][4]

Equipment:

  • Potentiostat/Galvanostat/Frequency Response Analyzer

  • Three-electrode electrochemical cell (working electrode: steel rebar; counter electrode: platinum mesh or graphite (B72142) rod; reference electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl))

Protocols:

  • Open-Circuit Potential (OCP):

    • Immerse the steel electrode in the test solution.

    • Monitor the potential of the steel electrode with respect to the reference electrode over time until a stable potential is reached.

  • Linear Polarization Resistance (LPR):

    • After OCP stabilization, apply a small potential scan (typically ±20 mV versus OCP) at a slow scan rate (e.g., 0.1667 mV/s).

    • Measure the resulting current.

    • The polarization resistance (Rp) is calculated from the slope of the potential-current curve at the corrosion potential.

    • The corrosion current density (icorr) is inversely proportional to Rp.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rp_inh - Rp_blank) / Rp_inh] * 100 where Rp_inh is the polarization resistance with the inhibitor and Rp_blank is the polarization resistance without the inhibitor.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC sinusoidal potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Measure the impedance response of the system.

    • Analyze the data using Nyquist and Bode plots to determine parameters such as charge transfer resistance (Rct).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh is the charge transfer resistance with the inhibitor and Rct_blank is the charge transfer resistance without the inhibitor.

  • Cyclic Potentiodynamic Polarization:

    • After OCP stabilization, scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to a vertex potential in the anodic direction and then reverse the scan.

    • Plot the logarithm of the current density versus the applied potential.

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel extrapolation of the polarization curves.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_eval Electrochemical Evaluation cluster_analysis Data Analysis BPT_Synth BPT Synthesis Sol_Prep Solution Preparation (SPS +/- NaCl, BPT) BPT_Synth->Sol_Prep OCP Open-Circuit Potential Sol_Prep->OCP Elec_Prep Electrode Preparation (Steel Rebar) Elec_Prep->OCP LPR Linear Polarization Resistance OCP->LPR EIS Electrochemical Impedance Spectroscopy LPR->EIS Inhibition_Efficiency Inhibition Efficiency Calculation LPR->Inhibition_Efficiency CPP Cyclic Potentiodynamic Polarization EIS->CPP EIS->Inhibition_Efficiency Mechanism Mechanism Determination CPP->Mechanism Inhibition_Efficiency->Mechanism

Caption: Experimental workflow for evaluating BPT as a corrosion inhibitor.

Inhibition_Mechanism cluster_surface Steel Rebar Surface cluster_solution Concrete Pore Solution Steel Steel (Fe) Passive_Layer Passive Layer (Oxide) BPT BPT Molecules Adsorption Adsorbed BPT Layer BPT->Adsorption Adsorption Cl_ions Chloride Ions (Cl⁻) Cl_ions->Steel Attack on Passive Layer Adsorption->Steel Protection of Passive Layer

Caption: Proposed corrosion inhibition mechanism of BPT on steel rebar.

Mechanism of Action

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the steel rebar surface.[1][4][6] This forms a protective film that acts as a barrier, isolating the steel from corrosive species such as chloride ions.[7] The triazole ring, with its nitrogen heteroatoms and the π-electrons from the phenyl and benzyl groups, facilitates the adsorption process onto the metallic surface.[7][8] This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).[7] Studies using Electrochemical Impedance Spectroscopy (EIS) and X-ray diffraction have provided evidence for this adsorption mechanism.[1][4] Furthermore, it has been suggested that BPT may also reduce mortar permeability, further hindering the ingress of corrosive agents.[3][6]

References

Application Note: Continuous Flow Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient procedure for the synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction under continuous flow conditions. Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. We present detailed protocols for two prominent heterogeneous copper-catalyzed systems: a packed-bed reactor with copper-on-charcoal (Cu/C) and a copper tube flow reactor (CTFR). A comparison of key performance parameters is provided to guide researchers in selecting an appropriate method. This document is intended for chemists and chemical engineers in research, development, and manufacturing environments.

Introduction

The 1,2,3-triazole moiety is a key structural motif in a wide range of biologically active compounds and functional materials. The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high efficiency, regioselectivity, and broad functional group tolerance.[1][2][3] However, the use of potentially explosive azide (B81097) compounds and the challenges of scaling up batch reactions present significant safety and operational hurdles.

Continuous flow chemistry mitigates these risks by utilizing small reactor volumes, enabling precise control over reaction parameters, and allowing for safe, on-demand generation and consumption of hazardous intermediates.[4][5] This note describes the application of flow chemistry to the synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole, a common triazole derivative, from benzyl (B1604629) azide and phenylacetylene (B144264).

Reaction Pathway

The synthesis proceeds via the Huisgen 1,3-dipolar cycloaddition of benzyl azide and phenylacetylene, catalyzed by a copper(I) species. The generally accepted mechanism is depicted below.

reaction_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product BenzylAzide Benzyl Azide Triazole 1-Benzyl-4-phenyl- 1H-1,2,3-triazole BenzylAzide->Triazole Phenylacetylene Phenylacetylene Phenylacetylene->Triazole Cu_I Cu(I) Cu_I->Triazole Catalysis

Caption: Copper(I)-catalyzed 1,3-dipolar cycloaddition.

Experimental Protocols

Two primary continuous flow methodologies for the synthesis of 1,4-disubstituted 1,2,3-triazoles are presented. While Protocol A is based on a detailed procedure for a closely related analog, it is directly applicable for the synthesis of the title compound.

Protocol A: Packed-Bed Reactor with Copper-on-Charcoal (Cu/C)

This protocol is adapted from a robust method for the synthesis of 1,4-disubstituted triazoles.[1][2]

1. Materials:

  • Benzyl azide

  • Phenylacetylene

  • Dichloromethane (DCM), HPLC grade

  • Copper-on-charcoal (Cu/C) catalyst

2. Equipment:

  • HPLC pump

  • Stainless steel column (e.g., 4.6 mm ID x 150 mm)

  • Heating system (e.g., oil bath or column heater)

  • Back pressure regulator (BPR)

  • Tubing (e.g., PFA or stainless steel)

  • Collection vessel

3. Reagent Solution Preparation:

  • Prepare a stock solution containing benzyl azide (0.10 M) and phenylacetylene (0.12 M, 1.2 equivalents) in dichloromethane.

4. Flow Reactor Setup and Operation:

  • Pack the stainless steel column with the copper-on-charcoal catalyst (approximately 860 mg for a 150 mm column).[1]

  • Assemble the flow chemistry setup as illustrated in the workflow diagram.

  • Heat the packed column to the desired temperature (e.g., 110 °C).

  • Set the back pressure regulator to maintain the solvent in the liquid phase (e.g., 10 bar).

  • Pump the reagent solution through the heated column at a defined flow rate (e.g., 0.75 mL/min).

  • Collect the product stream after the back pressure regulator.

  • Upon completion, flush the system with fresh solvent.

5. Work-up and Purification:

  • The solvent from the collected fraction is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Protocol B: Copper Tube Flow Reactor (CTFR)

This method utilizes the inner surface of a copper tube as the catalyst, simplifying the reactor setup.[6]

1. Materials:

  • Benzyl azide

  • Phenylacetylene

  • Acetonitrile, HPLC grade

2. Equipment:

  • HPLC pump

  • Copper tubing (e.g., 1/8" or 1/16" OD) of a defined length

  • Heating system (e.g., GC oven or heating block)

  • Back pressure regulator (BPR)

  • Collection vessel

3. Reagent Solution Preparation:

  • Prepare a stock solution of benzyl azide (e.g., 0.1 M) and phenylacetylene (e.g., 0.12 M) in acetonitrile.

4. Flow Reactor Setup and Operation:

  • Coil the copper tubing to the desired length to achieve the target residence time and place it in the heating system.

  • Assemble the flow chemistry setup as depicted in the workflow diagram.

  • Heat the copper tube reactor to the desired temperature (e.g., 100-150 °C).

  • Set the back pressure regulator (e.g., 10 bar).

  • Pump the reagent solution through the heated copper tube.

  • Collect the product stream.

  • Flush the system with fresh solvent after the run.

5. Work-up and Purification:

  • Evaporate the solvent from the collected product stream. The crude product is then purified as described in Protocol A.

Experimental Workflow

The general experimental workflow for the continuous synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole is illustrated below.

workflow cluster_prep Preparation cluster_flow Flow System cluster_post Post-Processing ReagentPrep Reagent Solution (Benzyl Azide + Phenylacetylene in Solvent) Pump HPLC Pump ReagentPrep->Pump Reactor Heated Flow Reactor (Packed-Bed or Copper Tube) Pump->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Purification Solvent Removal & Purification Collection->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General workflow for continuous flow synthesis.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of 1,4-disubstituted triazoles using different continuous flow methods. These values provide a basis for comparison and optimization.

ParameterProtocol A: Cu/C Packed-Bed[1]Protocol B: Copper Tube Flow Reactor (CTFR)[6]
Catalyst Copper-on-CharcoalCopper Tubing
Substrates Phenyl Azide & PhenylacetyleneAlkyl Halides/NaN₃ & Acetylenes
Solvent Dichloromethane (DCM)Acetonitrile
Temperature 110 °C100 - 150 °C
Flow Rate 0.75 mL/minNot specified
Residence Time ~2 minutesTypically ~5 minutes
Concentration 0.1 M (Azide)Not specified
Yield >95% (Isolated)>90% (Generally)
Productivity HighHigh
Notes Robust, versatile, requires packingSimpler setup, catalyst is the reactor

Conclusion

The continuous flow synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole represents a safe, efficient, and scalable alternative to traditional batch processing. Both the copper-on-charcoal packed-bed reactor and the copper tube flow reactor methodologies provide the target compound in high yields. The choice of method may depend on available equipment and specific process requirements. The protocols and data presented herein serve as a valuable resource for researchers and professionals in drug development and materials science, enabling the streamlined production of this important class of heterocyclic compounds.

References

Application Notes and Protocols: 1,2,3-Triazoles as Ligands in Organocatalysis and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2,3-triazoles as versatile ligands in both organocatalysis and materials science. Detailed protocols for key applications are provided, along with quantitative data to facilitate experimental design and replication.

Section 1: 1,2,3-Triazoles in Asymmetric Organocatalysis

1,2,3-Triazole moieties, particularly in the form of 1,2,3-triazolium salts, have emerged as powerful structural components in the design of novel organocatalysts. Their unique electronic properties and synthetic accessibility via "click chemistry" make them ideal for creating modular and recyclable catalysts for asymmetric transformations. A prominent application is the use of 1,2,3-triazolium-tagged proline derivatives in asymmetric aldol (B89426) and Michael reactions, demonstrating high enantioselectivity and diastereoselectivity.[1][2] These catalysts often exhibit enhanced performance compared to unmodified (S)-proline, suggesting a synergistic effect between the triazolium unit and the proline scaffold.[1][2]

Application Note: Asymmetric Aldol Reaction Catalyzed by a Recyclable 1,2,3-Triazolium-Tagged Proline

This note describes the application of a 1,2,3-triazolium-tagged proline organocatalyst in the asymmetric aldol reaction between acetone (B3395972) and 4-nitrobenzaldehyde (B150856). The catalyst can be recycled and reused multiple times without significant loss of activity.[1][2]

CatalystAldehydeKetoneYield (%)ee (%)Reference
1,2,3-Triazolium-tagged proline4-NitrobenzaldehydeAcetone97>99[3]
1,2,3-Triazolium-tagged proline4-NitrobenzaldehydeCyclohexanone9594[4]
1,2,3-Triazolium-tagged proline4-ChlorobenzaldehydeCyclohexanone9897[4]
1,2,3-Triazolium-tagged proline2-NitrobenzaldehydeCyclohexanone9090[4]
Experimental Protocol: Asymmetric Aldol Reaction

Materials:

  • 1,2,3-Triazolium-tagged proline catalyst (e.g., as synthesized in the protocol below)

  • 4-Nitrobenzaldehyde

  • Acetone (or other ketone)

  • Appropriate solvent (e.g., DMF, DMSO, or ionic liquid)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • High-performance liquid chromatography (HPLC) system with a chiral column

Procedure:

  • To a solution of 4-nitrobenzaldehyde (0.5 mmol) in the chosen solvent (2.0 mL), add the 1,2,3-triazolium-tagged proline catalyst (0.05 mmol, 10 mol%).

  • Add acetone (1.5 mmol, 3 equivalents).

  • Stir the reaction mixture at room temperature for the time specified in the relevant literature (e.g., 24-72 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the yield and characterize the product by ¹H NMR and ¹³C NMR spectroscopy.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol: Synthesis of a 1,2,3-Triazolium-Tagged Proline Catalyst

This protocol describes a general synthesis of a 1,2,3-triazolium-tagged proline catalyst via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by N-alkylation.[1][2]

Step 1: Synthesis of 4-azido-N-Boc-proline methyl ester

  • Start with commercially available 4-hydroxy-N-Boc-proline methyl ester.

  • Convert the hydroxyl group to a leaving group (e.g., tosylate or mesylate).

  • Displace the leaving group with sodium azide (B81097) in a suitable solvent like DMF to yield the corresponding 4-azido derivative with inversion of configuration.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a flask, dissolve the 4-azido-N-Boc-proline methyl ester (1 equivalent) and a terminal alkyne (e.g., 1-hexyne, 1.1 equivalents) in a solvent mixture such as t-BuOH/H₂O (1:1).

  • Add sodium ascorbate (B8700270) (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the 1,2,3-triazole product.

Step 3: N-Alkylation to form the Triazolium Salt

  • Dissolve the purified 1,2,3-triazole from Step 2 in a suitable solvent (e.g., acetonitrile).

  • Add an alkylating agent (e.g., methyl iodide or benzyl (B1604629) bromide, 1.5 equivalents).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude triazolium salt.

Step 4: Deprotection

  • Deprotect the Boc group and the methyl ester under appropriate acidic or basic conditions to yield the final zwitterionic 1,2,3-triazolium-tagged proline catalyst.

G cluster_synthesis Catalyst Synthesis cluster_catalysis Asymmetric Aldol Reaction Proline_Derivative 4-Hydroxy-Proline Derivative Azido_Proline 4-Azido-Proline Derivative Proline_Derivative->Azido_Proline Azidation Triazole_Proline 1,2,3-Triazole-Proline Adduct Azido_Proline->Triazole_Proline CuAAC with Alkyne Triazolium_Catalyst 1,2,3-Triazolium-Tagged Proline Catalyst Triazole_Proline->Triazolium_Catalyst N-Alkylation & Deprotection Aldehyde Aldehyde Enamine Chiral Enamine Intermediate Triazolium_Catalyst->Enamine Forms with Ketone Aldehyde->Enamine Reacts with Ketone Ketone Aldol_Adduct Aldol Adduct Enamine->Aldol_Adduct Forms Aldol_Product Chiral Aldol Product Aldol_Adduct->Aldol_Product Hydrolysis & Catalyst Regeneration

Caption: Workflow for the synthesis and application of a 1,2,3-triazolium-tagged proline organocatalyst.

Section 2: 1,2,3-Triazoles in Materials Science

The 1,2,3-triazole linkage, formed via the efficient CuAAC reaction, is a robust and stable structural motif that has found widespread use in materials science. Its introduction into polymer backbones can significantly influence the material's properties. For instance, triazole-containing polymers have been shown to possess excellent thermal stability and strong adhesive properties, particularly to copper surfaces due to the coordinating ability of the triazole ring.[5]

Application Note: Synthesis and Characterization of a Polyether Polytriazole Elastomer

This note details the synthesis of a polyether polytriazole elastomer through a catalyst-free "click" reaction between a propargyl-terminated polyether and a glycidyl (B131873) azide polymer (GAP). The resulting material exhibits desirable elastomeric and thermal properties.[6]

PropertyValueConditions/NotesReference
Tensile Strength0.332 MPaR = 0.5 (ratio of alkyne to azide groups)[6]
Elongation at Break897.1%R = 0.5[6]
Glass Transition Temp. (Tg)-70 to -65 °CDetermined by DMA[6]
Onset Decomposition Temp.~213-216 °CDetermined by TGA[5]
Main Mass Loss Temperature350 to 450 °CDetermined by TGA[6][7]
Adhesive Strength (to Copper)5.73 MPaPDC-based triazole polymer[5]
Experimental Protocol: Synthesis of a Polyether Polytriazole Elastomer

Materials:

  • Propargyl-terminated ethylene (B1197577) oxide-tetrahydrofuran copolymer (PTPET)

  • Glycidyl azide polymer (GAP), ester-terminated

  • Vacuum oven

  • Molds for sample preparation

  • Tensile tester

  • Dynamic Mechanical Analyzer (DMA)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Preparation of the Prepolymer Mixture:

    • Accurately weigh the PTPET and GAP in a predetermined ratio (R value, e.g., R=0.5).

    • Thoroughly mix the two components at room temperature until a homogeneous mixture is obtained.

  • Curing:

    • Pour the mixture into a mold.

    • Place the mold in a vacuum oven and degas to remove any entrapped air bubbles.

    • Cure the mixture at an elevated temperature (e.g., 60-80 °C) for an extended period (e.g., 48-72 hours) to allow the catalyst-free click reaction to proceed to completion.

  • Characterization:

    • Mechanical Properties: Prepare dog-bone shaped samples from the cured elastomer. Perform tensile testing according to standard methods (e.g., ASTM D412) to determine tensile strength and elongation at break.[6]

    • Thermal Properties:

      • Use DMA to determine the glass transition temperature (Tg).

      • Use TGA to evaluate the thermal stability, determining the onset of decomposition and the main mass loss temperatures.[6][7]

G cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization PTPET Propargyl-Terminated Polyether (PTPET) Mixing Mixing of PTPET and GAP PTPET->Mixing GAP Glycidyl Azide Polymer (GAP) GAP->Mixing Curing Thermal Curing (Catalyst-Free) Mixing->Curing Elastomer Polyether Polytriazole Elastomer Curing->Elastomer Tensile Tensile Testing Elastomer->Tensile DMA Dynamic Mechanical Analysis (DMA) Elastomer->DMA TGA Thermogravimetric Analysis (TGA) Elastomer->TGA Mech_Props Mechanical Properties (Strength, Elongation) Tensile->Mech_Props Tg_Prop Glass Transition Temperature (Tg) DMA->Tg_Prop Thermal_Stab Thermal Stability TGA->Thermal_Stab

Caption: Workflow for the synthesis and characterization of a 1,2,3-triazole-based elastomer.

Section 3: 1,2,3-Triazoles as Ligands in Metal-Catalyzed Cross-Coupling

Phosphine ligands incorporating a 1,2,3-triazole moiety have been successfully employed in palladium-catalyzed cross-coupling reactions. These "ClickPhos" ligands are readily synthesized via CuAAC and have demonstrated high efficacy in Suzuki-Miyaura and amination reactions, particularly with challenging aryl chloride substrates.[8]

Application Note: Suzuki-Miyaura Coupling of an Aryl Chloride using a Triazole-Based Monophosphine Ligand

This note outlines the use of a palladium complex of a triazole-based monophosphine ligand for the Suzuki-Miyaura cross-coupling of an unactivated aryl chloride with an arylboronic acid.

Aryl HalideBoronic AcidLigandCatalyst Loading (mol%)Yield (%)Reference
4-ChlorotoluenePhenylboronic acidTriazole-phosphine1.0 (Pd)>98[8]
4-ChloroanisolePhenylboronic acidTriazole-phosphine1.0 (Pd)98[8]
2-Chloro-m-xyleneo-Tolylboronic acid5-Phosphino triazole1.0 (Pd)99[9][10]
2-Bromo-m-xyleneo-Tolylboronic acid5-Phosphino triazole1.0 (Pd)99[9][10]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Triazole-based monophosphine ligand

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Solvent (e.g., toluene (B28343) or dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Gas chromatography (GC) or GC-MS for analysis

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and base (2.0 mmol) to a dry reaction vessel.

  • In a separate vial, prepare the catalyst by dissolving the palladium precursor (e.g., 0.005 mmol Pd₂(dba)₃, 1 mol% Pd) and the triazole-phosphine ligand (0.02 mmol, 2 mol%) in the reaction solvent (3 mL).

  • Add the catalyst solution to the reaction vessel.

  • Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 90-110 °C) for the required time (e.g., 10-24 hours).

  • Monitor the reaction progress by GC or TLC.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography and determine the yield.

G cluster_catalyst_prep Catalyst Preparation cluster_coupling_cycle Suzuki-Miyaura Catalytic Cycle Pd_precursor Pd Precursor (e.g., Pd2(dba)3) Active_Catalyst Active Pd-Triazole Complex Pd_precursor->Active_Catalyst Triazole_Ligand Triazole-Phosphine Ligand Triazole_Ligand->Active_Catalyst Ox_Add Oxidative Addition Active_Catalyst->Ox_Add Reacts with Ar-X Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Ox_Add Transmetalation Transmetalation Ox_Add->Transmetalation Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Active_Catalyst Regenerates Catalyst Product Biaryl Product (Ar-Ar') Red_Elim->Product Boronic_Acid Arylboronic Acid (Ar'-B(OH)2) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction using a Pd-triazole complex.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,2,3-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2,3-triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful optimization of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a primary method for 1,2,3-triazole synthesis.

Low or No Product Yield

Q1: My CuAAC reaction is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield is a frequent issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low/No Yield Observed Catalyst Is the Catalyst Active? Start->Catalyst Reagents Are Reagents Pure & Correct? Catalyst->Reagents  Yes Sol_Catalyst Use Fresh Sodium Ascorbate (B8700270) Degas Solvents Add Ligand (e.g., TBTA, THPTA) Catalyst->Sol_Catalyst No Conditions Are Reaction Conditions Optimal? Reagents->Conditions  Yes Sol_Reagents Purify Starting Materials Check Concentrations Verify Azide (B81097)/Alkyne Integrity Reagents->Sol_Reagents No Solubility Is Solubility an Issue? Conditions->Solubility  Yes Sol_Conditions Optimize Temperature (e.g., 40-50°C) Increase Reaction Time Adjust pH Conditions->Sol_Conditions No Steric Is Steric Hindrance a Factor? Solubility->Steric  Yes Sol_Solubility Use a Co-solvent (e.g., DMSO, DMF) Ensure Homogeneous Mixture Solubility->Sol_Solubility No Sol_Steric Increase Temperature Prolong Reaction Time Consider Less Hindered Substrates Steric->Sol_Steric No

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Possible Causes and Solutions:

  • Inactive Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.

    • Solution: Use a freshly prepared solution of the reducing agent, sodium ascorbate.[1] Degas your solvents by sparging with an inert gas like argon or nitrogen to remove dissolved oxygen.[1] The addition of a stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can protect the Cu(I) catalyst from oxidation and improve its solubility.[1]

  • Reagent Purity and Integrity: Impurities in the starting azide or alkyne can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Azides, in particular, can degrade over time. It is advisable to use freshly prepared or purified azides.

  • Reaction Conditions: Suboptimal temperature or reaction time can lead to poor yields.

    • Solution: While many CuAAC reactions proceed at room temperature, gentle heating to 40-50°C can be beneficial for sluggish reactions, especially with sterically hindered substrates.[1] If the reaction is slow, consider increasing the reaction time.

  • Solubility Issues: Poor solubility of one or more reactants in the chosen solvent system can prevent the reaction from proceeding efficiently.

    • Solution: Use a co-solvent such as DMSO or DMF to improve the solubility of hydrophobic reactants.[1] Mixtures of water with organic solvents are commonly employed.[1]

  • Steric Hindrance: Bulky groups near the azide or alkyne functionalities can impede the reaction.

    • Solution: Increasing the reaction temperature or prolonging the reaction time may help overcome steric hindrance. If possible, redesigning the substrates to be less sterically hindered is another option.

Presence of Side Products

Q2: I am observing unexpected side products in my reaction. What could be the cause?

A2: The formation of side products can often be attributed to the homocoupling of the alkyne starting material (Glaser coupling). This is particularly prevalent in the presence of oxygen, which facilitates the oxidation of Cu(I) to Cu(II), a catalyst for this side reaction.

  • Solution: To minimize alkyne homocoupling, it is crucial to maintain a low concentration of dissolved oxygen. This can be achieved by thoroughly degassing all solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] The use of a stabilizing ligand also helps to suppress this side reaction.

Purification Challenges

Q3: I am having difficulty purifying my 1,2,3-triazole product. What are the common issues and solutions?

A3: Purification of triazoles can be challenging due to their polarity and potential to chelate with the copper catalyst.

  • Copper Contamination: The triazole product can coordinate with copper ions, leading to contamination of the final product.

    • Solution: Washing the isolated product with an aqueous solution of a chelating agent like EDTA can help remove residual copper.[2] In some cases, filtration through a plug of silica (B1680970) gel or activated carbon may be effective.[2] For persistent contamination, consider using a heterogeneous, supported copper catalyst that can be easily filtered off after the reaction.

  • High Polarity: The polar nature of the triazole ring can make extraction and chromatographic purification difficult.

    • Solution: During liquid-liquid extraction, if the product remains in the aqueous phase, adding salt (salting out) can increase the ionic strength of the aqueous layer and drive the polar product into the organic phase.[3] For chromatography, if the product streaks or has poor retention on standard silica gel, consider using a more polar eluent system or a different stationary phase like alumina.[4]

Frequently Asked Questions (FAQs)

Q4: What is the optimal order of reagent addition for a CuAAC reaction?

A4: The order of addition can significantly impact the reaction's success. A generally recommended procedure is to first premix the Cu(II) salt (e.g., CuSO₄) with the stabilizing ligand (e.g., THPTA).[1] This allows for the formation of the copper-ligand complex. This premixed solution is then added to the mixture of the azide and alkyne. The reaction is initiated by the addition of the reducing agent (e.g., sodium ascorbate).[1] Adding the ascorbate last is crucial to prevent premature reduction of Cu(II) before the ligand has had a chance to coordinate.[1]

Q5: Which copper source is best for my reaction?

A5: The choice of copper source depends on the specific application.

  • CuSO₄•5H₂O with Sodium Ascorbate: This is the most common, inexpensive, and convenient method, especially for aqueous reactions.[5] It generates the active Cu(I) species in situ.

  • Cu(I) Salts (e.g., CuI, CuBr): These can be used directly, avoiding the need for a reducing agent. However, Cu(I) is unstable and readily oxidizes, often requiring an inert atmosphere.[5][6]

  • Heterogeneous Catalysts (e.g., Silica-supported Cu(I)): These offer high catalytic activity and the significant advantage of easy removal from the reaction mixture by simple filtration, minimizing copper contamination in the product.[5]

Q6: How does the choice of ligand affect the reaction?

A6: Ligands play a crucial role in stabilizing the active Cu(I) catalyst, accelerating the reaction rate, and protecting sensitive substrates, particularly in bioconjugation reactions.[7]

  • TBTA (Tris(benzyltriazolylmethyl)amine): Highly effective in organic solvents but has poor water solubility.[7]

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand, making it ideal for bioconjugation reactions in aqueous buffers.[7]

  • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Shows superior reaction acceleration in some systems compared to TBTA and THPTA.[7]

Q7: Can I run the CuAAC reaction in any solvent?

A7: The CuAAC reaction is robust and can be performed in a wide variety of solvents. The primary consideration is the solubility of all reactants.[1] Common solvents include t-BuOH/H₂O, THF/H₂O, DMSO, and DMF.[1] For bioconjugation, aqueous buffers are typically used.[1]

Data Presentation

Table 1: Comparison of Common Copper Catalyst Systems for CuAAC

Catalyst SystemCatalyst Loading (mol%)Reaction TimeTemperature (°C)Yield (%)AdvantagesDisadvantages
CuSO₄/Sodium Ascorbate10.5 - 3.5 h5080 - 96%Inexpensive, readily available, effective in aqueous media.[5]Requires a reducing agent, potential for copper contamination.[5]
CuI12 - 8 hRoom Temp.91 - 97%Direct use of Cu(I).[5]Prone to oxidation, may require an inert atmosphere.[5]
Silica-supported Cu(I)0.22 - 4 h8096 - 98%High activity, excellent recyclability, minimal leaching.[5]Requires preparation of the supported catalyst.[5]

Table 2: Comparative Performance of Ligands in a Model CuAAC Reaction

LigandProduct Formation (%) at 30 minProduct Formation (%) at 60 minKey Characteristics
None < 5%< 10%Very slow reaction rate.
TBTA ~60%~85%Effective in organic solvents, poor aqueous solubility.[7]
THPTA ~75%> 95%High water solubility, ideal for bioconjugation.[7]
BTTAA > 95%> 98%Can provide superior acceleration in some systems.[7]

Note: The data in this table is illustrative and based on a model reaction. Actual performance may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Small Molecule 1,2,3-Triazole Synthesis

This protocol is suitable for a standard laboratory-scale synthesis.

Materials:

  • Alkyne (1.0 eq)

  • Azide (1.1 eq)

  • Solvent (e.g., t-BuOH/H₂O 1:1)

  • CuSO₄•5H₂O (1-5 mol%)

  • Sodium Ascorbate (10-20 mol%)

Procedure:

  • In a reaction vial, dissolve the alkyne and azide in the chosen solvent.

  • In a separate vial, prepare a stock solution of CuSO₄•5H₂O in water.

  • In another vial, prepare a fresh stock solution of sodium ascorbate in water.

  • Add the CuSO₄ solution to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[1]

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).[1]

  • Wash the combined organic layers with water and then brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: CuAAC for Bioconjugation using THPTA Ligand

This protocol is adapted for labeling biomolecules such as proteins or nucleic acids.

General Experimental Workflow for CuAAC

CuAAC_Workflow Prep_Solutions 1. Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Ascorbate) Combine_Reactants 2. Combine Reactants (Alkyne, Azide, Buffer) Prep_Solutions->Combine_Reactants Prep_Premix 3. Prepare Catalyst Premix (CuSO4 + Ligand) Combine_Reactants->Prep_Premix Add_Catalyst 4. Add Catalyst to Reaction Prep_Premix->Add_Catalyst Initiate 5. Initiate with Reductant (Sodium Ascorbate) Add_Catalyst->Initiate Incubate 6. Incubate (e.g., Room Temperature) Initiate->Incubate Purify 7. Purify Product Incubate->Purify Characterize 8. Characterize Product Purify->Characterize

Caption: A general experimental workflow for the CuAAC reaction.

Materials:

  • Biomolecule with an alkyne or azide functionality

  • Azide- or alkyne-containing labeling reagent

  • Phosphate (B84403) buffer (pH 7.4)

  • CuSO₄ stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)[1]

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[1]

Procedure:

  • In a microcentrifuge tube, combine the biomolecule solution with the labeling reagent in the phosphate buffer.

  • Prepare a premixed solution of CuSO₄ and THPTA. A ligand-to-copper ratio of 5:1 is often used to protect biomolecules.[1][4]

  • Add the premixed catalyst solution to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1]

  • Gently mix and incubate at room temperature for 1-4 hours. If using a light-sensitive label, protect the reaction from light.

  • Purify the final conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.[1]

References

Technical Support Center: Purification of 1-Benzyl-4-phenyl-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-benzyl-4-phenyl-1,2,3-triazole by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of this compound is silica (B1680970) gel (230-400 mesh).[1][2] This is due to its effectiveness in separating the triazole from common impurities and starting materials.

Q2: What is a typical mobile phase (eluent) for purifying this compound on a silica gel column?

A2: A mixture of n-hexane and ethyl acetate (B1210297) is the standard mobile phase for the column chromatography of this compound.[3][4] The ratio is typically optimized based on TLC analysis, with a common starting point being a 9:1 mixture of n-hexane to ethyl acetate.[3]

Q3: How can I monitor the progress of the column chromatography?

A3: The separation can be monitored by thin-layer chromatography (TLC).[1][5] Fractions are collected and spotted on a TLC plate to identify those containing the pure product.

Q4: My purified this compound is contaminated with copper. How can I remove it?

A4: Copper contamination, often from the CuAAC "click chemistry" synthesis, is a common issue.[6] While purification by column chromatography on silica gel can remove some copper salts, residual copper may chelate to the triazole.[6] Washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA can help remove the copper.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Poor separation of the product from starting materials (benzyl azide (B81097) or phenylacetylene). The mobile phase is too polar, causing all compounds to elute quickly.Decrease the polarity of the mobile phase by increasing the proportion of n-hexane to ethyl acetate.
The product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
Streaking or tailing of the product spot on TLC and broad peaks during the column run. The compound may be interacting too strongly with the silica gel, or the sample may be overloaded.Add a small amount of a more polar solvent like methanol (B129727) (0.5-1%) to the eluent to reduce tailing. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.[7]
The product appears to be decomposing on the silica gel column. Some triazoles can be sensitive to the acidic nature of silica gel.Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the eluent. Alternatively, use a different stationary phase like neutral alumina.[8]
Low yield of the purified product. Premature crystallization of the product on the column or incomplete elution.Ensure the product is fully dissolved when loaded. If solubility is an issue in the mobile phase, consider a "dry loading" technique.[9] After the main product has eluted, flush the column with a more polar solvent to check for any remaining compound.
"Ghost peaks" appearing in later fractions. This could be due to sample carryover from previous analyses or contamination in the solvent or glassware.[10]Ensure all glassware is thoroughly cleaned. Run a blank injection of the mobile phase to check for solvent impurities.[10]

Experimental Protocol: Purification of this compound

This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column for chromatography

  • Collection tubes or flasks

  • TLC plates (silica gel coated)

  • Developing chamber for TLC

  • UV lamp for visualization

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using different ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system for separation. The ideal system will show good separation between the product spot and any impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the column and allow it to settle, ensuring a uniform and crack-free packed bed. A layer of sand can be added on top of the silica to prevent disturbance when adding the sample and eluent.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a solvent in which it is readily soluble (e.g., dichloromethane).[1][9]

    • Carefully apply the concentrated sample solution to the top of the silica gel bed.[9]

    • Alternatively, for samples with poor solubility in the eluent, use a dry loading method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the packed column.[9]

  • Elution:

    • Begin eluting the column with the predetermined mobile phase (e.g., n-hexane:ethyl acetate 9:1).

    • Maintain a constant flow rate and ensure the solvent level is always above the silica gel bed to prevent the column from running dry.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate tubes.

    • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a solid.[2][5]

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1][5] The melting point can also be compared to the literature value (typically around 126-130 °C).[3][11]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc_analysis TLC Analysis of Crude Mixture column_packing Column Packing with Silica Gel sample_loading Sample Loading column_packing->sample_loading elution Elution with n-Hexane/EtOAc sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis product_isolation Combine Pure Fractions & Evaporate Solvent fraction_analysis->product_isolation purity_confirmation Purity Confirmation (NMR, MS, mp) product_isolation->purity_confirmation

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Low Yields in Triazole Synthesis Deamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the deamination step of triazole synthesis. This crucial step, often involving the diazotization of an amino-triazole followed by the removal of the diazonium group, can be sensitive to various experimental parameters.

Troubleshooting Guides

This section provides answers to common problems encountered during the deamination of aminotriazoles.

Question 1: My reaction is foaming excessively, and the yield of the deaminated triazole is very low. What is happening?

Excessive foaming and gas evolution, typically nitrogen (N₂), immediately upon addition of the nitrite (B80452) source (e.g., sodium nitrite) is a strong indicator that the intermediate diazonium salt is unstable and decomposing prematurely. The diazonium salt of a triazole is often highly reactive and sensitive to temperature.

Troubleshooting Steps:

  • Temperature Control: This is the most critical parameter. The diazotization reaction should be carried out at low temperatures, typically between 0-5 °C, to ensure the stability of the diazonium salt. Use an efficient cooling bath (ice-salt or a cryocooler) and monitor the internal reaction temperature closely.

  • Rate of Addition: Add the sodium nitrite solution dropwise or in small portions. A slow rate of addition prevents localized hotspots that can lead to rapid decomposition of the diazonium salt.

  • Stirring: Ensure efficient and constant stirring to maintain a homogenous temperature throughout the reaction mixture.

Question 2: The final product is a complex mixture with many byproducts, leading to a low yield of the desired deaminated triazole. What are the likely side reactions?

Several side reactions can occur during the deamination process, contributing to a complex product mixture and low yields.

Common Side Reactions:

  • Phenol (B47542) Formation: If water is present in the reaction mixture, the diazonium salt can react with it to form a hydroxylated triazole (a phenol analog), especially at elevated temperatures.

  • Azo Coupling: The diazonium salt is an electrophile and can react with the starting amino-triazole (which is nucleophilic) to form an azo-coupled dimer. This is more likely to occur if the reaction medium is not sufficiently acidic.

  • Radical Reactions: In Sandmeyer-type reactions, the decomposition of the diazonium salt proceeds through a radical mechanism. These highly reactive aryl radicals can participate in various undesired side reactions, such as dimerization to form biaryls.

Troubleshooting Steps:

  • Acid Concentration: Maintain a strongly acidic environment (e.g., using sulfuric acid or hydrochloric acid). The acid is crucial for the in-situ formation of nitrous acid from sodium nitrite and for stabilizing the diazonium salt.

  • Purity of Starting Materials: Ensure the starting amino-triazole is pure, as impurities can catalyze decomposition or participate in side reactions.

  • Prompt Subsequent Reaction: Once the diazonium salt is formed, proceed to the next step (e.g., reduction with hypophosphorous acid or a Sandmeyer reaction) without delay to minimize its decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is the diazotization of a 3-amino-1,2,4-triazole particularly challenging?

A1: 3-Amino-1,2,4-triazole is a heterocyclic amine with a weakly basic amino group. This reduced basicity can make the initial diazotization step less efficient compared to aniline (B41778) derivatives, often necessitating strongly acidic conditions to proceed effectively. Furthermore, the resulting diazonium salt can be less stable.

Q2: What is the role of copper salts in the Sandmeyer reaction for deamination?

A2: In the Sandmeyer reaction, copper(I) salts (e.g., CuCl, CuBr) act as catalysts. They facilitate the decomposition of the diazonium salt to an aryl radical and nitrogen gas through a single-electron transfer mechanism. The radical then reacts with the halide from the copper salt to form the halo-triazole, regenerating the copper(I) catalyst.

Q3: Can I use other reagents besides hypophosphorous acid for the reduction of the diazonium salt?

A3: Yes, other reducing agents can be used. For example, warming the diazonium salt in an alcohol like ethanol (B145695) can also effect the removal of the diazonium group, although this can sometimes lead to the formation of ether byproducts. The choice of reducing agent can influence the overall yield and product purity.

Data Presentation

The yield of the deamination step is highly dependent on the substrate, reagents, and reaction conditions. Below is a summary of typical yields reported for the deamination of aminotriazoles under various conditions.

Starting MaterialDeamination MethodReagentsTemperature (°C)Reported Yield (%)
3-Amino-1,2,4-triazoleDiazotization-Reduction1. NaNO₂, H₂SO₄ 2. H₃PO₂0-560-75
Substituted AminotriazoleSandmeyer (Bromination)1. NaNO₂, HBr 2. CuBr0-550-85
Substituted AminotriazoleSandmeyer (Chlorination)1. NaNO₂, HCl 2. CuCl0-555-90
Heteroaromatic AmineDiazotization-Hydrolysis1. NaNO₂, H₂SO₄ 2. H₂O, Heat0-5 then >10040-60

Experimental Protocols

Detailed Methodology for the Deamination of 3-Amino-1,2,4-triazole

This protocol describes a common two-step procedure involving diazotization followed by reduction with hypophosphorous acid.

Materials:

  • 3-Amino-1,2,4-triazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Hypophosphorous Acid (H₃PO₂, 50% aqueous solution)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-1,2,4-triazole in a mixture of water and concentrated sulfuric acid. The dissolution is exothermic, so perform this step in an ice bath to maintain the temperature below 10 °C.

  • Diazotization:

    • Cool the solution to 0-5 °C using an ice-salt bath.

    • Prepare a solution of sodium nitrite in water.

    • Slowly add the sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the temperature does not rise above 5 °C. The addition should take approximately 1-2 hours.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

    • Verify the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.

  • Dediazoniation (Reduction):

    • While maintaining the temperature at 0-5 °C, slowly add hypophosphorous acid (50% aqueous solution) to the diazonium salt solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Nitrogen gas evolution should be observed. Continue stirring until the gas evolution ceases (this may take several hours). Gentle heating (e.g., to 40-50 °C) can be applied to ensure the reaction goes to completion, but this should be done cautiously.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8. Be cautious as this will generate carbon dioxide gas.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) several times.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude deaminated triazole.

    • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in Triazole Deamination

Troubleshooting_Workflow Start Low Yield in Deamination Step CheckFoaming Observe Excessive Foaming During Nitrite Addition? Start->CheckFoaming TempControl Improve Temperature Control: - Use ice-salt bath - Monitor internal temperature - Ensure efficient cooling CheckFoaming->TempControl Yes ComplexMixture Observe Complex Product Mixture (Multiple Spots on TLC)? CheckFoaming->ComplexMixture No AdditionRate Slow Down Nitrite Addition Rate: - Add dropwise - Extend addition time TempControl->AdditionRate Stirring Ensure Vigorous Stirring AdditionRate->Stirring Reassess Re-evaluate Reaction and Purify Product Stirring->Reassess AcidConc Check Acid Concentration: - Ensure strongly acidic medium ComplexMixture->AcidConc Yes ComplexMixture->Reassess No Purity Verify Purity of Starting Material AcidConc->Purity ReactionTime Minimize Time Between Diazotization and Subsequent Step Purity->ReactionTime ReactionTime->Reassess Reaction_Pathway AminoTriazole 3-Amino-1,2,4-triazole Reagent1 NaNO₂, H₂SO₄ 0-5 °C AminoTriazole->Reagent1 DiazoniumSalt Triazole Diazonium Salt (Unstable Intermediate) N2 N₂ (gas) DiazoniumSalt->N2 Decomposition Reagent2 H₃PO₂ (reduction) or Heat in Alcohol DiazoniumSalt->Reagent2 DeaminatedTriazole 1,2,4-Triazole Reagent1->DiazoniumSalt Reagent2->DeaminatedTriazole

Technical Support Center: Synthesis of 1-Benzyl-4-phenyl-1,2,3-triazole via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) synthesis of 1-benzyl-4-phenyl-1,2,3-triazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most prevalent side product is the oxidative homocoupling of phenylacetylene (B144264), which leads to the formation of 1,4-diphenyl-1,3-butadiyne. This side reaction is often referred to as Glaser coupling. It is promoted by the presence of oxygen, which oxidizes the Cu(I) catalyst to Cu(II), a species that facilitates this undesired coupling.

Q2: Can the regioisomer, 1-benzyl-5-phenyl-1,2,3-triazole, form during the copper-catalyzed reaction?

A2: The uncatalyzed Huisgen 1,3-dipolar cycloaddition can lead to a mixture of 1,4- and 1,5-regioisomers. However, the use of a copper(I) catalyst almost exclusively directs the reaction to form the 1,4-disubstituted product, this compound. The formation of the 1,5-regioisomer is generally not a significant concern in the copper-catalyzed reaction. Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), in contrast, are known to favor the formation of the 1,5-regioisomer.

Q3: Are there other potential minor side products I should be aware of?

A3: While less common, other side reactions can occur. If phosphine (B1218219) ligands are used to stabilize the copper catalyst, a Staudinger reaction between the azide (B81097) and the phosphine can lead to the formation of an amine (benzylamine) and triphenylphosphine (B44618) oxide as byproducts.[1][2] Additionally, under certain conditions, trace amounts of 5-halotriazoles (e.g., 5-iodotriazoles if CuI is used as the catalyst) have been observed.[1][2]

Q4: How can I minimize the formation of side products?

A4: To minimize side product formation, it is crucial to maintain the copper catalyst in its +1 oxidation state and to exclude oxygen from the reaction mixture. This can be achieved by:

  • Using a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I) from any Cu(II) that forms.

  • Degassing the solvents and reaction mixture by bubbling with an inert gas like argon or nitrogen.

  • Working under an inert atmosphere.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired triazole 1. Inactive catalyst (Cu(II) instead of Cu(I)).2. Insufficient reaction time or temperature.3. Impure starting materials.1. Add a reducing agent like sodium ascorbate to the reaction mixture.2. Ensure the use of a Cu(I) source or a Cu(II) source with a reducing agent.3. Monitor the reaction by TLC or LC-MS and adjust the reaction time or temperature accordingly.4. Purify starting materials (benzyl azide and phenylacetylene) before use.
Presence of a significant amount of alkyne homocoupling product 1. Presence of oxygen in the reaction mixture.2. Insufficient amount of reducing agent.1. Degas all solvents and the reaction mixture thoroughly with an inert gas.2. Increase the amount of sodium ascorbate.3. Work under an inert atmosphere (e.g., in a glovebox).
Formation of multiple unidentified byproducts 1. Decomposition of starting materials or product.2. Use of a non-optimal solvent.1. Lower the reaction temperature.2. Screen different solvents to find the optimal one for your specific reaction conditions (see tables below).
Difficulty in purifying the final product 1. Co-elution of the product and side products during chromatography.2. Residual copper in the product.1. Optimize the solvent system for column chromatography.2. Consider recrystallization as an alternative or additional purification step.3. Wash the crude product with a solution of a chelating agent like EDTA or ammonia (B1221849) to remove residual copper.

Data Presentation

The choice of solvent and catalyst can significantly impact the yield of this compound. Below are tables summarizing quantitative data from various studies.

Table 1: Effect of Solvent on the Yield of this compound

Solvent Catalyst Temperature (°C) Time (h) Yield (%) Reference
WaterStarch-Cu(OAc)₂Room Temp0.592[3]
Ethanol (B145695)Starch-Cu(OAc)₂Room Temp480[3]
AcetonitrileStarch-Cu(OAc)₂Room Temp450[3]
Toluene[Cu(C18H37)2tren]Br602486[4]
Dichloromethane(2-aminoarenethiolato)copper(I)Room Temp1891[1]
Cyrene™CuI304>99[5]
1,4-DioxaneCuI304~60[5]
DMFCuI304~30[5]
DMSOCuI304~20[5]

Table 2: Effect of Copper Source on the Yield of this compound in Cyrene™

Copper Source (1 mol%) Time (h) Yield (%) Reference
CuI0.5>99[5]
CuBr0.5~35[5]
CuSCN0.5~25[5]
Cu(OAc)₂0.5~20[5]
CuCl0.5<10[5]
Cu₂O0.5<10[5]
CuO0.5<5[5]
CuCl₂0.5<5[5]

Experimental Protocols

Protocol 1: General Synthesis using CuSO₄ and Sodium Ascorbate

This protocol describes a common method for the synthesis of this compound using an in situ generated Cu(I) catalyst.

  • Materials:

    • Benzyl (B1604629) azide (1.0 mmol, 1.0 equiv)

    • Phenylacetylene (1.0 mmol, 1.0 equiv)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 equiv)

    • Sodium ascorbate (0.1 mmol, 0.1 equiv)

    • tert-Butanol (B103910) (5 mL)

    • Deionized water (5 mL)

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve benzyl azide and phenylacetylene in a 1:1 mixture of tert-butanol and water.

    • To this solution, add copper(II) sulfate pentahydrate followed by sodium ascorbate.

    • Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.[6]

Protocol 2: One-Pot Synthesis in a Biomass-Derived Solvent

This protocol utilizes the green solvent Cyrene™ and a CuI catalyst.

  • Materials:

    • Benzyl bromide (1.23 mmol)

    • Sodium azide (1.57 mmol)

    • Phenylacetylene (1.06 mmol)

    • Copper(I) iodide (CuI) (0.011 mmol)

    • Triethylamine (Et₃N) (0.1 mmol)

    • Cyrene™ (2.5 mL)

  • Procedure:

    • Combine benzyl bromide, sodium azide, phenylacetylene, CuI, and Et₃N in a vial with Cyrene™.

    • Stir the mixture at 85 °C for 24 hours.

    • Monitor the reaction by gas chromatography (GC) or TLC.

    • After completion, perform a suitable work-up to isolate the product, which can then be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow General Workflow for this compound Synthesis reagents 1. Reagent Preparation - Benzyl Azide - Phenylacetylene - Copper Catalyst (e.g., CuSO4) - Reducing Agent (e.g., Na Ascorbate) - Solvent (e.g., t-BuOH/H2O) reaction_setup 2. Reaction Setup - Combine azide, alkyne, and solvent - Add copper catalyst and reducing agent reagents->reaction_setup reaction 3. Click Reaction - Stir at room temperature - Monitor by TLC/LC-MS reaction_setup->reaction workup 4. Work-up - Quench reaction - Solvent extraction reaction->workup purification 5. Purification - Column chromatography or - Recrystallization workup->purification characterization 6. Characterization - NMR, MS, mp purification->characterization

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Side Product Formation start Problem: Side Products Observed check_homocoupling Is alkyne homocoupling (1,4-diphenyl-1,3-butadiyne) the major side product? start->check_homocoupling check_other Are other unexpected peaks present in NMR/MS? check_homocoupling->check_other No solution_homocoupling Solution: - Degas solvents thoroughly - Increase reducing agent concentration - Ensure inert atmosphere check_homocoupling->solution_homocoupling Yes solution_other Potential Causes: - Staudinger reaction (if PPh3 used) - Azide reduction - Impure starting materials Solutions: - Use a non-phosphine ligand - Check purity of starting materials - Optimize reaction temperature check_other->solution_other Yes end Pure Product check_other->end No solution_homocoupling->end solution_other->end

Caption: A troubleshooting workflow for addressing side product formation.

References

Effect of temperature on yield and purity in triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in triazole synthesis. The following information addresses common issues related to reaction temperature and its impact on product yield and purity.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during triazole synthesis, with a focus on the influence of temperature.

Issue 1: Low or No Yield of Triazole Product

  • Question: My triazole synthesis is resulting in a very low yield or no product at all. What are the potential temperature-related causes and solutions?

  • Answer:

    • Insufficient Temperature: The reaction may lack the necessary activation energy to proceed at a reasonable rate.[1] For many standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions, room temperature is sufficient.[1][2] However, some systems, particularly those with sterically hindered substrates, may require elevated temperatures to achieve a good yield.[3] Uncatalyzed thermal Huisgen cycloadditions often require prolonged heating at high temperatures (e.g., 98-120°C).[4][5]

    • Solution: Gradually increase the reaction temperature and monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] For sluggish reactions, microwave irradiation can be an effective method to increase the temperature, often leading to significantly reduced reaction times and improved yields.[7]

    • Excessive Temperature: Overheating can lead to the degradation of starting materials, reagents (especially sensitive azides), or the desired triazole product.[6]

    • Solution: If you suspect degradation, try running the reaction at a lower temperature for a longer duration. Ensure that the chosen temperature is appropriate for the stability of all components in your reaction mixture.

Issue 2: Poor Purity and Formation of Byproducts

  • Question: My final product is impure, and I'm observing significant byproduct formation. How can temperature be influencing this?

  • Answer:

    • Side Reactions at High Temperatures: Elevated temperatures can promote competing side reactions. For example, in the synthesis of 1,2,4-triazoles, high temperatures can favor the formation of 1,3,4-oxadiazole (B1194373) byproducts.[6] In some CuAAC reactions, high temperatures can lead to the formation of isomeric byproducts or thermal rearrangement of the triazole ring.[6][8]

    • Solution: Lowering the reaction temperature can often increase the selectivity for the desired triazole product over undesired byproducts.[6] It is crucial to find an optimal temperature that provides a reasonable reaction rate without inducing side reactions.

    • Regioselectivity Issues: In traditional thermal Huisgen cycloadditions (without a copper catalyst), a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers is often formed.[1][5] While copper-catalyzed reactions are known for their high regioselectivity towards the 1,4-isomer, extreme temperatures can sometimes compromise this.[2]

    • Solution: For 1,2,3-triazole synthesis where regioselectivity is critical, the use of a copper(I) catalyst is highly recommended, which typically allows the reaction to proceed at or near room temperature.[1]

Issue 3: Inconsistent Results

  • Question: I am getting inconsistent yields and purities between different batches of the same reaction. Could temperature be the culprit?

  • Answer:

    • Poor Temperature Control: Inconsistent temperature control can lead to variable reaction rates and byproduct formation, resulting in batch-to-batch variability.

    • Solution: Ensure precise and consistent temperature control throughout the reaction. Use a reliable heating mantle with a temperature controller, an oil bath, or a temperature-controlled reactor system. For exothermic reactions, ensure adequate cooling is available to prevent temperature spikes.

Data on Temperature Effects

The following table summarizes quantitative data from various studies on the effect of temperature on triazole synthesis yield.

Triazole Product TypeReactants & CatalystTemperature (°C)Yield (%)Purity/NotesReference
bis(1,2,3-triazole)Alkyne, Azide (B81097), CuBr091High purity[8]
5-alkynyl-1,2,3-triazoleAlkyne, Azide, CuBr6068Optimal temperature for this product[8][9]
1,4-disubstituted-1,2,3-triazoleBenzyl halide, NaN₃, Phenylacetylene, Cu(II) ILRoom Temp~95Ionic liquid-supported catalyst[7]
1,4-disubstituted-1,2,3-triazolePhenyl azide, Phenylacetylene, Cu/C11096.2Flow synthesis[10]
4-NO₂-1,5-trisubstituted-1,2,3-triazoleNitroolefins, Organic azides, Copper catalyst11096High yield at elevated temperature[8]
N-alkyl-5-seleno-1,2,3-triazoleAlkynoic acid, Diesel ether, Azide, Copper acetate (B1210297)120HighHigh regioselectivity[8]
2,4,6-trisubstituted-1,2,4-triazoleAmide, DMF, CuCl₂, K₃PO₄, O₂Not specified85DMF serves as a reactant[8]
1,4- and 2,4-disubstituted-1,2,3-triazoleAlkynes, TMSN₃, Ethers, Copper catalyst8086Selectivity regulated by catalyst amount[8]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for a typical small-scale CuAAC reaction. Optimization of temperature, solvent, and catalyst may be required for specific substrates.

  • Reagent Preparation: In a suitable reaction vessel, dissolve the organic azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in an appropriate solvent (e.g., a mixture of t-butanol and water, or DMF).

  • Degassing (Optional but Recommended): To prevent oxidation of the Cu(I) catalyst, degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 10-15 minutes.

  • Catalyst Addition: Add the copper(I) source. This can be done in two primary ways:

    • In situ reduction of Cu(II): Add a solution of a Cu(II) salt (e.g., CuSO₄·5H₂O, 1-5 mol%) followed by a reducing agent (e.g., sodium ascorbate, 5-10 mol%).

    • Direct addition of Cu(I): Add a Cu(I) salt (e.g., CuI, CuBr, 1-5 mol%).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C). Monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel if necessary.

Visual Diagrams

logical_relationship cluster_conditions Reaction Conditions cluster_effects Primary Effects cluster_outcomes Final Outcomes Temp Temperature Rate Reaction Rate Temp->Rate Increases Byproducts Byproduct Formation Temp->Byproducts Can Increase (if too high) Yield Yield Rate->Yield Increases (up to a point) Byproducts->Yield Decreases Purity Purity Byproducts->Purity Decreases

Caption: Logical relationship between temperature and reaction outcomes.

experimental_workflow start Start: Define Reaction setup Setup Parallel Reactions (e.g., 25°C, 50°C, 80°C) start->setup monitor Monitor Reactions (TLC, LC-MS) setup->monitor analyze Analyze Yield & Purity (NMR, HPLC) monitor->analyze decision Optimal Temperature Found? analyze->decision refine Refine Temperature Range (e.g., 40°C, 50°C, 60°C) decision->refine No end End: Optimized Protocol decision->end Yes refine->setup

Caption: Workflow for optimizing temperature in triazole synthesis.

References

Reducing reaction times for triazole cyclization with microwave assistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize microwave-assisted triazole cyclization reactions, with a focus on reducing reaction times and improving overall efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for triazole synthesis compared to conventional heating?

Microwave-assisted synthesis offers several key advantages over traditional heating methods for triazole cyclization. The primary benefit is a dramatic reduction in reaction time, with processes that typically take hours being completed in minutes or even seconds.[1][2][3] This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating.[4][5] Consequently, this can lead to improved product yields, cleaner reactions with fewer byproducts, and increased energy efficiency, aligning with the principles of green chemistry.[6][5][7]

Q2: How do I select an appropriate solvent for my microwave-assisted reaction?

The choice of solvent is critical for effective microwave heating.[8] Polar solvents with a high dielectric constant or tangent delta are generally preferred as they absorb microwave radiation more efficiently.[8] Common solvents used for microwave-assisted triazole synthesis include Dimethylformamide (DMF), ethanol, n-butanol, and toluene (B28343).[8][9] The selection should also consider the solubility of your reactants and the required reaction temperature. Non-polar solvents are generally poor choices as they do not heat effectively under microwave irradiation.[6]

Q3: Can microwave irradiation affect catalyst stability and performance?

Yes, the high temperatures achieved rapidly in microwave synthesis can impact catalyst stability. Some catalysts may decompose under these conditions, leading to reduced yields or the formation of side products like dimers. It is important to select a catalyst that is stable at the desired reaction temperature. For instance, in some cases, Cp*(RuCl)4 has been found to be more stable in toluene than Cp*RuCl(COD) under microwave conditions.[9] You may need to screen different catalysts or adjust the catalyst loading to find the optimal conditions for your specific reaction.

Q4: What are "non-thermal" microwave effects and do they play a role in triazole synthesis?

"Non-thermal" or "specific" microwave effects refer to phenomena not attributable to the bulk reaction temperature, such as the formation of hot spots on catalyst surfaces or selective heating of polar molecules.[4][10] While the existence and impact of these effects are still a topic of discussion, some studies suggest they can contribute to the observed rate enhancements in microwave-assisted synthesis.[4] However, the primary driver for accelerated reaction rates is widely considered to be the rapid and efficient heating provided by microwave irradiation.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your microwave-assisted triazole cyclization experiments.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Inappropriate Solvent: The solvent may not be absorbing microwave energy efficiently, resulting in insufficient heating.[8]Select a solvent with a higher dielectric constant, such as DMF or ethanol.[8] Ensure your reactants are soluble in the chosen solvent.
Suboptimal Temperature: The reaction temperature may be too low for the cyclization to proceed efficiently.[8]Gradually increase the reaction temperature in 10-20°C increments. A typical range for these reactions is 80-180°C.[8]
Insufficient Reaction Time: While microwave synthesis is rapid, the reaction may still require more time to reach completion.[8]Increase the reaction time in small increments and monitor the progress using techniques like TLC.
Catalyst Inactivity or Decomposition: The catalyst may be unstable at the reaction temperature or unsuitable for the specific substrates.[8]Ensure your catalyst is fresh and handled under appropriate conditions. Consider screening different catalysts known for their stability at higher temperatures.[9]
Formation of Side Products (e.g., Dimers, Isomers) Prolonged Reaction Time: Longer reaction times can lead to catalyst decomposition, which may promote the formation of dimers.[9]Optimize the reaction time to be just long enough for the starting material to be consumed, minimizing the time the product and catalyst are exposed to high temperatures.
High Reaction Temperature: Excessive temperatures can sometimes lead to thermal rearrangement of the triazole ring or other side reactions.[11]If you suspect thermal rearrangement, try running the reaction at a lower temperature for a slightly longer duration.[11]
Incorrect Reagent Stoichiometry: An imbalance in the ratio of azide (B81097) to alkyne can lead to the formation of undesired byproducts.Ensure you are using the correct stoichiometry for your specific reaction. A 1:1 ratio is typical for many click reactions.
Inconsistent or Overheating of the Reaction Mixture Non-uniform Heating: This can be an issue in some microwave reactors, especially with viscous solutions or heterogeneous mixtures.Ensure good stirring of the reaction mixture if your microwave reactor allows for it. Using a suitable solvent that heats evenly can also mitigate this issue.
Incorrect Power Settings: Using a power setting that is too high can lead to rapid, uncontrolled heating and potential decomposition.Start with a lower power setting and gradually increase it to achieve the desired temperature in a controlled manner. Consider using a dynamic heating method, cycling between high and low temperatures.[9]
Difficulty in Product Purification Formation of Closely Eluting Byproducts: Side products formed during the reaction may have similar polarities to the desired product, making separation difficult.Optimize the reaction conditions (temperature, time, catalyst) to minimize the formation of byproducts. Consider using a different purification technique, such as recrystallization or a different chromatography solvent system.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies on microwave-assisted triazole synthesis, providing a comparison of reaction times and yields under different conditions.

Table 1: Comparison of Conventional vs. Microwave Heating for Triazole Synthesis

Reaction Heating Method Solvent Catalyst Time Yield (%) Reference
4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivativesConventional--290 min78[1]
Microwave--10-25 min97[1]
N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivativeConventional--Several hours-[2]
Microwave--33-90 sec82[2]
Piperazine-azole-fluoroquinolone-based 1,2,4-triazole (B32235) derivativesConventionalEthanol-27 hours-[1]
MicrowaveEthanol-30 min96[1]
1,2,3-Triazole DerivativesConventionalDMF:H2OCuI8 hours-[12]
MicrowaveDMF:H2OCuI12 minHigher than conventional[12]

Table 2: Optimization of Microwave Parameters for Triazole Synthesis

Substrates Solvent Temperature (°C) Time (min) Catalyst Yield (%) Reference
o-xylyl diazide and various alkynesWater8015[(IMes)CuCl]Good[13]
o-xylyl diazide and propiolic acidWater6015[(IMes)CuCl]Good[13]
Azides and terminal alkynes-9015-Good[1]
4-Acylamino-1,2,4-triazolesMeCN12510NIS29[14]
3-methyl substituted triazoleMeCN12510NIS (4 equiv.)49-60[14]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for performing a microwave-assisted CuAAC reaction. The specific amounts of reagents, solvent volume, temperature, and time should be optimized for your particular substrates.

Materials:

  • Organic azide

  • Terminal alkyne

  • Copper(I) catalyst (e.g., CuI, or a Cu(II) salt like CuSO4 with a reducing agent like sodium ascorbate)

  • Suitable microwave-compatible solvent (e.g., DMF, ethanol, water/t-BuOH mixture)

  • Microwave reaction vial with a stir bar

  • Microwave synthesizer

Procedure:

  • To a microwave reaction vial, add the organic azide and the terminal alkyne (typically in a 1:1 molar ratio).

  • Add the copper(I) catalyst. If using a Cu(II) salt and a reducing agent, add them sequentially.

  • Add the solvent to the vial. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer.

  • Set the desired reaction temperature (e.g., 80-120°C) and reaction time (e.g., 5-20 minutes).

  • Start the microwave irradiation with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work up the reaction mixture as appropriate for your specific product. This may involve filtration to remove the catalyst, extraction, and/or column chromatography for purification.

Protocol 2: Catalyst-Free Microwave-Assisted Intramolecular Azide-Alkyne Cycloaddition

This protocol is adapted for intramolecular cyclizations where a catalyst may not be necessary, particularly at elevated temperatures.[15]

Materials:

  • Substrate containing both an azide and an alkyne functionality

  • High-boiling point, microwave-compatible solvent (e.g., toluene, DMF)

  • Microwave reaction vial with a stir bar

  • Microwave synthesizer

Procedure:

  • Dissolve the azide-alkyne substrate in the chosen solvent in a microwave reaction vial.

  • Add a stir bar and seal the vial.

  • Place the vial in the microwave synthesizer.

  • Set a higher reaction temperature (e.g., 150°C or above, substrate dependent) and a suitable reaction time (e.g., 60-90 minutes).[15]

  • Begin the microwave irradiation with stirring, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents Combine Azide, Alkyne, Catalyst, and Solvent vial Seal Microwave Vial reagents->vial microwave Irradiate in Microwave Synthesizer vial->microwave monitor Monitor Reaction (TLC) microwave->monitor cool Cool to Room Temp monitor->cool extract Extraction/Filtration cool->extract purify Purification (Chromatography) extract->purify

Caption: General workflow for microwave-assisted triazole cyclization.

Troubleshooting_Tree start Low or No Product Yield? check_temp Is Temperature Optimal (80-180°C)? start->check_temp Yes check_time Is Reaction Time Sufficient? check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No check_solvent Is Solvent Polar? check_time->check_solvent Yes increase_time Increase Time check_time->increase_time No check_catalyst Is Catalyst Active/Stable? check_solvent->check_catalyst Yes change_solvent Change to Polar Solvent check_solvent->change_solvent No screen_catalyst Screen Catalysts check_catalyst->screen_catalyst No

Caption: Troubleshooting decision tree for low yield in triazole synthesis.

References

Managing solubility issues of 1-Benzyl-4-phenyl-1,2,3-triazole in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 1-Benzyl-4-phenyl-1,2,3-triazole in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility expected to be low?

A1: this compound is a heterocyclic organic compound. Its structure contains two aromatic rings (benzyl and phenyl groups) and a triazole ring system.[1] This predominantly non-polar, hydrophobic structure leads to poor interaction with polar water molecules, resulting in low aqueous solubility. Compounds with high crystal energy, indicated by a relatively high melting point, often exhibit poor solubility in both aqueous and organic solvents.[2][3][4]

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₅H₁₃N₃ [1]
Molecular Weight 235.28 g/mol [1]
Melting Point 124-128 °C [2][3]

| Appearance | White solid |[2] |

Q2: What are the recommended starting solvents for preparing a stock solution?

A2: For preparing a concentrated stock solution, polar aprotic organic solvents are recommended. The most common choices include:

It is crucial to use anhydrous solvents, as water contamination can lower the solubility of the compound in the stock solution.[5]

Q3: What are the primary strategies to improve the aqueous solubility of this compound for experimental assays?

A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. The main approaches include:

  • Co-solvents: Using a mixture of a water-miscible organic solvent (like ethanol or PEG 400) with the aqueous buffer can increase solubility.[6]

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic compound, forming a water-soluble "inclusion complex."[7]

  • Solid Dispersions: The compound is dispersed in a solid, water-soluble polymer matrix (like PVP K30), often creating a more soluble amorphous form.[8][9]

  • Nanosuspensions: The particle size of the compound is reduced to the nanometer scale, which significantly increases the surface area and dissolution velocity.[10][11][12]

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound in aqueous-based experiments.

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is a common phenomenon known as "crashing out" or precipitation. It occurs because the compound, while soluble in 100% DMSO, is not soluble in the final aqueous environment once the DMSO concentration is significantly lowered.[5][13]

G Start Problem: Precipitation upon dilution of DMSO stock into aqueous buffer Check_DMSO Is final DMSO concentration >0.5%? Start->Check_DMSO Reduce_DMSO Reduce DMSO concentration. Most cell lines tolerate <0.5%. Check_DMSO->Reduce_DMSO Yes Check_Dilution How was the dilution performed? Check_DMSO->Check_Dilution No Reduce_DMSO->Check_Dilution Stepwise Use stepwise or 'reverse' dilution: Add DMSO stock slowly to vortexing buffer. Check_Dilution->Stepwise Rapid/Bulk Check_Temp Is the buffer chilled? Check_Dilution->Check_Temp Stepwise Stepwise->Check_Temp Warm_Buffer Use buffer at room temperature or 37°C to improve solubility. Check_Temp->Warm_Buffer Yes Still_Ppt Still Precipitating? Check_Temp->Still_Ppt No Warm_Buffer->Still_Ppt Formulate Proceed to advanced formulation strategies: Co-solvents, Cyclodextrins, Solid Dispersions, etc. Still_Ppt->Formulate Yes

Caption: Troubleshooting workflow for compound precipitation. (Max Width: 760px)

Recommended Solutions:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5% for cell-based assays) to minimize solvent effects, but be aware that very low concentrations can exacerbate precipitation if the compound's aqueous solubility is exceeded.[5][6]

  • Modify Dilution Technique: Instead of adding the buffer to your stock, add the stock solution to the buffer. Perform this "reverse dilution" slowly, dropwise, into the full volume of vortexing aqueous buffer to allow for rapid dispersal.[5]

  • Use Serial Dilutions: Create intermediate dilutions in solutions containing a higher percentage of the organic solvent before making the final dilution into the aqueous buffer.[13]

  • Temperature Control: Use pre-warmed (e.g., 37°C) media or buffer, as solubility can be temperature-dependent. However, be cautious of the compound's stability at elevated temperatures.[13]

Issue 2: The measured activity of my compound is inconsistent between experiments.

Inconsistent results can often be traced back to solubility issues. If the compound precipitates, the actual concentration in solution will be lower and more variable than intended.

Recommended Solutions:

  • Visual Inspection: Before use, carefully inspect solutions for any signs of precipitation (cloudiness, visible particles). Centrifuge the sample and check for a pellet.

  • Prepare Fresh Solutions: Prepare working solutions fresh from a stock solution just before each experiment. Compounds can sometimes precipitate out of solution over time, especially if stored at lower temperatures.[14]

  • Employ a Formulation Strategy: If inconsistency persists, it strongly indicates that the compound is not sufficiently soluble in the assay medium. Utilize one of the formulation strategies detailed below to ensure consistent solubility.

Formulation Strategies & Experimental Protocols

If basic troubleshooting fails, advanced formulation strategies are necessary.

G Start Start: Poorly soluble This compound Decision1 Need a simple & quick solution? Start->Decision1 Cosolvent Strategy 1: Co-solvents (e.g., Ethanol, PEG 400) Good for initial screening. Decision1->Cosolvent Yes Decision2 Need higher concentration or improved stability? Decision1->Decision2 No Analysis Analyze Formulation: Solubility Test, Dissolution Rate, Characterization (DSC, XRD, etc.) Cosolvent->Analysis Cyclodextrin (B1172386) Strategy 2: Cyclodextrins Forms soluble inclusion complex. Decision2->Cyclodextrin SolidDisp Strategy 3: Solid Dispersion Creates amorphous, soluble form. Decision2->SolidDisp Nano Strategy 4: Nanosuspension Increases surface area for dissolution. Decision2->Nano Cyclodextrin->Analysis SolidDisp->Analysis Nano->Analysis

Caption: Experimental workflow for solubility enhancement. (Max Width: 760px)
Protocol 1: General Shake-Flask Method for Determining Aqueous Solubility

This "gold standard" method determines the thermodynamic equilibrium solubility.[15][16]

  • Preparation: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[17]

  • Separation: After equilibration, allow the solution to stand, then separate the undissolved solid from the solution by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[15]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is economical and effective for laboratory-scale preparations.[7][18]

  • Materials: this compound, a cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD), deionized water, and a suitable organic solvent (e.g., ethanol).

  • Procedure: a. Weigh the compound and HP-β-CD in a specific molar ratio (start with 1:1 and optimize if necessary).[18] b. Place the HP-β-CD in a mortar and add a small amount of water to form a uniform paste. c. Dissolve the compound in a minimal amount of ethanol. d. Gradually add the drug solution to the cyclodextrin paste and knead thoroughly for 30-60 minutes. e. Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. f. The resulting powder is the inclusion complex, which should be stored in a desiccator.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This technique is suitable for heat-sensitive compounds and can produce an amorphous dispersion with enhanced solubility.[9][19][20]

  • Materials: this compound, a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30, PVP K30), and a common volatile solvent (e.g., methanol (B129727) or ethanol).

  • Procedure: a. Select a drug-to-carrier weight ratio (e.g., 1:1, 1:3, 1:5) for optimization.[9] b. Dissolve both the compound and the PVP K30 in the chosen solvent in a round-bottom flask to form a clear solution. c. Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). d. Continue evaporation until a thin, dry film is formed on the flask wall. e. Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.[9] f. Scrape, collect, and pulverize the solid dispersion into a fine powder.

Protocol 4: Preparation of a Nanosuspension (Precipitation-Ultrasonication Method)

This is a "bottom-up" approach to generate nanoparticles of the drug, which can significantly improve dissolution rates.[10][21][22]

  • Materials: this compound, a water-miscible organic solvent (e.g., acetone (B3395972) or ethanol), an aqueous anti-solvent (deionized water), and a stabilizer (e.g., Poloxamer 188 or PVA).

  • Procedure: a. Prepare the "solvent phase": Dissolve the compound in the organic solvent to create a concentrated solution. b. Prepare the "anti-solvent phase": Dissolve the stabilizer in deionized water. c. Under high-speed stirring or ultrasonication, rapidly inject the solvent phase into the anti-solvent phase. The volume of the anti-solvent should be significantly larger than the solvent (e.g., 10:1 ratio). d. The rapid change in solvent polarity causes the drug to precipitate as nanoparticles, which are stabilized by the adsorbed polymer/surfactant. e. Continue ultrasonication for a defined period (e.g., 15-30 minutes) to ensure small and uniform particle size.[21] f. The resulting nanosuspension can be used directly or lyophilized for long-term storage.

References

Technical Support Center: Catalyst Reusability in One-Pot Synthesis of 1-Aryl-1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst reusability in the one-pot synthesis of 1-aryl-1,2,3-triazoles.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a reusable catalyst in the one-pot synthesis of 1-aryl-1,2,3-triazoles?

A1: The main advantage is the reduction of operational costs and waste, making the synthesis process more economical and environmentally friendly.[1][2] Reusable heterogeneous catalysts are particularly beneficial as they can be easily separated from the reaction mixture, simplifying product purification.[3][4]

Q2: Which types of catalysts are commonly used and reused for this synthesis?

A2: Copper-based catalysts are widely employed, often supported on materials like alumina (B75360) (Al2O3), silica, or magnetic nanoparticles to facilitate recovery.[5][6][7] Ruthenium and iridium complexes have also been shown to be effective and reusable catalysts for this reaction.[8][9]

Q3: How many times can a catalyst typically be reused without a significant loss in activity?

A3: The reusability of a catalyst depends on its nature and the reaction conditions. Some copper catalysts supported on alumina have been successfully reused for up to eight runs without an appreciable loss of activity.[5][7] Similarly, certain ruthenium complexes have been efficiently used eight times.[8][9] An iridium complex was recycled four times with only a slight reduction in the reaction yield.[9]

Q4: What are the common methods for recovering the catalyst after the reaction?

A4: Common physical recovery methods for heterogeneous catalysts include filtration and centrifugation.[1][4] For catalysts supported on magnetic nanoparticles, an external magnet can be used for easy separation.[6]

Q5: Does the one-pot synthesis approach affect catalyst reusability?

A5: One-pot synthesis can be demanding on the catalyst due to the presence of multiple reagents and potential intermediates. However, robust heterogeneous catalysts are designed to withstand these conditions. The in-situ generation of azides, for instance, is a common feature in these one-pot reactions, and the catalyst must remain active in this environment.[5][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield in Subsequent Runs Catalyst Deactivation: The active sites of the catalyst may be poisoned or blocked.- Ensure all reagents and solvents are pure and free of impurities that could act as catalyst poisons. - Consider a regeneration step, such as washing the catalyst with a specific solvent or a mild acid/base solution, followed by drying.[1]
Catalyst Leaching: The active metal may be leaching from the support into the reaction mixture.- Analyze the reaction filtrate for traces of the metal to confirm leaching. - If leaching is confirmed, consider using a different support material or a stronger ligand to chelate the metal.
Product Contamination with Catalyst Inefficient Catalyst Separation: The recovery method may not be completely removing the catalyst.- Optimize the separation technique. For filtration, use a filter with a smaller pore size. For centrifugation, increase the speed or duration.[1][4] - If using magnetic separation, ensure the magnetic strength is sufficient for complete recovery.
Inconsistent Reaction Times Changes in Catalyst Particle Size: Agglomeration or fragmentation of the catalyst can affect its surface area and activity.- Characterize the recovered catalyst using techniques like SEM or TEM to check for changes in morphology. - Gentle handling during recovery and washing can help maintain the physical integrity of the catalyst.
Formation of Side Products Change in Catalyst Selectivity: The catalyst's surface properties may have been altered during recovery and reuse.- Analyze the side products to understand the competing reaction pathways. - Re-evaluate the reaction conditions (temperature, solvent, base) in the context of the reused catalyst.

Catalyst Performance and Reusability Data

CatalystSubstratesReaction ConditionsInitial Yield (%)Yield After 4th Cycle (%)Yield After 8th Cycle (%)Reference
Cu/Al2O3Alkyl halides/aryl boronic acids, sodium azide (B81097), terminal alkynesBall-milling, solvent-freeHighHighNot specified, but active for up to 8 runs[5][7]
SBA-15-Tz-Ru(II)TPPBenzyl bromide, sodium azide, aryl alkynesWater, 90 °C, 12 hQuantitative (96-99%)Not specifiedEfficiently used 8 times[8][9]
Iridium ComplexAzides and alkynesDichloromethane, white LED irradiation, 6 hHighLow reduction in yieldNot applicable[9]
Cu@N–CAryl halides, sodium azide, alkynest-BuOH/H2O, 50 °CHighNo discernible changeNot applicable[10]
HClO4-SiO2Amide hydrazone, anhydrideSolvent-free, 80 °CModerate to high (55-95%)Reusable for at least 3 timesNot applicable[11][12]

Experimental Protocols

General Protocol for Catalyst Recovery and Reuse (Filtration)
  • Reaction Quenching: Upon completion of the reaction (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) to reduce viscosity.

  • Filtration: Separate the solid heterogeneous catalyst from the liquid mixture by vacuum filtration using a Buchner funnel and an appropriate filter paper.[1][4]

  • Washing: Wash the recovered catalyst on the filter paper with fresh solvent (the same as used for dilution) to remove any adsorbed products and unreacted starting materials. Repeat this step 2-3 times.

  • Drying: Carefully transfer the washed catalyst to a vial and dry it under vacuum or in an oven at a suitable temperature (e.g., 60-80 °C) for several hours until a constant weight is achieved.[3]

  • Reuse: The dried catalyst can now be used for a subsequent reaction cycle under the same conditions.

Visualizing the Workflow and Troubleshooting Logic

experimental_workflow cluster_reaction One-Pot Synthesis cluster_recovery Catalyst Recovery cluster_analysis Analysis & Reuse start Aryl Halide + Alkyne + NaN3 + Catalyst reaction Reaction Progression start->reaction Heat/Stir completion Reaction Completion reaction->completion Monitor (TLC/GC-MS) separation Separation (Filtration/Centrifugation) completion->separation washing Washing with Solvent separation->washing product Product Isolation & Purification separation->product drying Drying (Vacuum/Oven) washing->drying reuse Re-use Catalyst drying->reuse reuse->start Next Cycle

Caption: Experimental workflow for catalyst reusability in one-pot synthesis.

troubleshooting_guide start Start Troubleshooting low_yield Low Yield in Reuse? start->low_yield check_leaching Check for Catalyst Leaching low_yield->check_leaching Yes contamination Product Contamination? low_yield->contamination No leaching_yes Leaching Confirmed? check_leaching->leaching_yes improve_catalyst Action: Modify Catalyst Support/Ligand leaching_yes->improve_catalyst Yes check_deactivation Consider Catalyst Deactivation leaching_yes->check_deactivation No end Problem Resolved improve_catalyst->end regenerate Action: Regenerate Catalyst (Wash/Heat) check_deactivation->regenerate regenerate->end optimize_separation Action: Optimize Separation Method contamination->optimize_separation Yes inconsistent_time Inconsistent Reaction Time? contamination->inconsistent_time No optimize_separation->end check_morphology Action: Analyze Catalyst Morphology (SEM/TEM) inconsistent_time->check_morphology Yes inconsistent_time->end No check_morphology->end

Caption: Troubleshooting logic for catalyst reusability issues.

References

Technical Support Center: Overcoming Electrode Passivation in Electro-Assisted Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing electro-assisted click reactions. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of electrode passivation, ensuring the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is electrode passivation in the context of electro-assisted click reactions?

A1: Electrode passivation is the formation of an insulating or poorly conductive layer on the electrode surface.[1] In electro-assisted click reactions, which often use a copper anode to generate the catalytic Cu(I) species, this layer can impede the flow of current and hinder the generation of the catalyst, ultimately stopping or slowing down your reaction.[2] This passivation is a common issue in many electrochemical processes.[3]

Q2: What are the typical signs of electrode passivation during my experiment?

A2: The most common symptom of electrode passivation is a significant drop in the electric current over time, even though the applied voltage is constant.[2] You may also observe a halt in product formation and, in some cases, a visible coating or discoloration on the electrode surface.

Q3: What causes the electrode to passivate in an electro-assisted copper-catalyzed azide-alkyne cycloaddition (E-CuAAC)?

A3: Passivation in E-CuAAC can be attributed to several factors:

  • Formation of Insoluble Copper Salts: On the copper anode, the formation of insoluble copper (I) or (II) oxides, hydroxides, or salts (like copper sulfate (B86663) if sulfuric acid is present) can create a passivating film.[1][4]

  • Polymerization of Reactants or Products: Organic molecules present in the reaction, such as the azide (B81097) or alkyne, or even the triazole product, can sometimes polymerize on the electrode surface, especially at higher potentials, forming an insulating organic film.[5][6]

  • Adsorption of Reaction Components: Strong adsorption of reactants, products, or supporting electrolyte components onto the electrode can block active sites for electron transfer.

Q4: Can the choice of solvent and electrolyte affect electrode passivation?

A4: Absolutely. The solvent and electrolyte system plays a crucial role. For instance, high concentrations of certain ions, like sulfate, can accelerate the precipitation of insoluble salts on the anode.[2] The choice of solvent can influence the solubility of any passivating species that might form. Some protocols have successfully used sodium ascorbate (B8700270) not only as a chemical reductant but also as a supporting electrolyte to maintain the active Cu(I) state and potentially mitigate passivation.[3]

Troubleshooting Guides

Issue 1: Rapid Decrease in Current and Low Reaction Yield

This is a classic sign of electrode passivation. Follow this step-by-step guide to diagnose and resolve the issue.

Troubleshooting Workflow

start Start: Current Drops, Low Yield check_visual Visually Inspect Electrodes start->check_visual passivation_visible Is a film or discoloration visible? check_visual->passivation_visible clean_electrode Clean and Polish Electrodes (See Protocol 1) passivation_visible->clean_electrode Yes no_visible_passivation No Visible Passivation passivation_visible->no_visible_passivation No check_potential Review Applied Potential clean_electrode->check_potential no_visible_passivation->check_potential potential_high Is potential too high? check_potential->potential_high lower_potential Lower Applied Potential potential_high->lower_potential Yes check_reagents Review Reagent Concentrations & Purity potential_high->check_reagents No end_success End: Reaction Successful lower_potential->end_success reagent_issue Are concentrations too high or reagents impure? check_reagents->reagent_issue optimize_reagents Optimize Concentrations / Use Pure Reagents reagent_issue->optimize_reagents Yes consider_additives Consider Additives (e.g., Ligands, Electrolytes) reagent_issue->consider_additives No optimize_reagents->end_success implement_pulsed Implement Pulsed Electrolysis or Polarity Reversal consider_additives->implement_pulsed implement_pulsed->end_success cluster_0 Electrochemical Cell anode Copper Anode (+) solution Reaction Mixture: - Azide - Alkyne - Electrolyte (e.g., NaAsc) - Solvent (e.g., DMF) anode->solution cathode Platinum Cathode (-) cathode->solution power_supply Potentiostat / Power Supply power_supply->anode + power_supply->cathode -

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 1-Benzyl-4-phenyl-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of NMR and Mass Spectrometry Data

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-benzyl-4-phenyl-1,2,3-triazole, a prominent member of the triazole family of heterocyclic compounds. This class of molecules is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and applications. To provide a thorough analytical perspective, the spectral data of the target molecule is compared with structurally related triazole derivatives.

Spectroscopic Data Comparison

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and two closely related analogues: 1,4-diphenyl-1,2,3-triazole and 4-phenyl-1H-1,2,3-triazole. This comparative approach highlights the influence of the N-benzyl substituent on the spectral characteristics of the 4-phenyl-1,2,3-triazole core.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

CompoundSolventTriazole-H (s)Phenyl-H (m)Benzyl-CH₂ (s)Aromatic-H (m)
This compound CDCl₃7.65 - 7.797.20 - 7.505.50 - 5.587.24 - 7.42 (benzyl), 7.79 (phenyl)[1]
1,4-Diphenyl-1,2,3-triazoleCDCl₃8.207.38 - 7.92-7.38-7.56 (N-phenyl), 7.81-7.92 (C-phenyl)[2]
4-Phenyl-1H-1,2,3-triazoleDMSO-d₆8.717.36 - 7.80-7.36-7.80

Note: Chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

CompoundSolventTriazole-C4Triazole-C5Benzyl-CH₂Aromatic-C
This compound CDCl₃148.2119.554.2125.6, 127.4, 127.8, 128.5, 128.6, 128.8, 130.4, 134.6[1]
1,4-Diphenyl-1,2,3-triazoleCDCl₃147.4116.6-119.6, 124.9, 127.4, 127.8, 128.8, 129.2, 136.1[2]
4-Phenyl-1H-1,2,3-triazole-----

Note: The assignment of specific aromatic carbons can be complex and may require advanced NMR techniques.

Mass Spectrometry Data

Table 3: Mass Spectrometry (m/z) Data

CompoundIonization Mode[M]⁺ or [M+H]⁺Key Fragment Ions (m/z)
This compound EI235207 ([M-N₂]⁺), 116, 91 (tropylium ion)
1,4-Diphenyl-1,2,3-triazoleESI222 [M+H]⁺-[2]
4-Phenyl-1H-1,2,3-triazole-145-

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and the acquisition of the spectral data.

Synthesis of this compound

This compound is commonly synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry").

Materials:

Procedure:

  • In a round-bottom flask, dissolve phenylacetylene and benzyl azide in the chosen solvent system.

  • Add an aqueous solution of copper(II) sulfate pentahydrate.

  • Add an aqueous solution of sodium ascorbate to the mixture.

  • Stir the reaction mixture at room temperature until completion (monitoring by TLC).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

NMR Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

  • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

Instrumentation:

  • A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation:

  • For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • For EI-MS, the sample is typically introduced directly or via a gas chromatograph.

Data Acquisition:

  • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500).

  • For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation to observe the fragmentation pattern.

Experimental Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of a 1,2,3-triazole derivative to its spectroscopic characterization.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (Azide and Alkyne) reaction Click Reaction (Cu(I) catalysis) start->reaction workup Reaction Work-up (Extraction) reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification product Pure 1,2,3-Triazole purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (EI or ESI) product->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis

Caption: A generalized workflow for the synthesis and spectral analysis of a 1,2,3-triazole.

References

Crystal structure and Hirshfeld analysis of 1,2,3-triazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Crystal Structure and Hirshfeld Analysis of 1,2,3-Triazole Derivatives for Researchers and Drug Development Professionals

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, valued for its role in creating compounds with a wide array of biological activities.[1] Understanding the three-dimensional structure and intermolecular interactions of these derivatives is paramount for effective drug design and development. This guide provides a comparative overview of the crystal structure and Hirshfeld surface analysis of different 1,2,3-triazole derivatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Crystal Structures

The spatial arrangement of atoms and molecules in a crystal lattice significantly influences a compound's physical and biological properties. X-ray crystallography is the definitive method for determining these structures.[2] Below is a comparison of crystallographic data for two distinct series of 1,2,3-triazole derivatives.

Table 1: Comparative Crystallographic Data for 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives [3][4]

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
6a C₁₄H₁₁N₃OMonoclinicP2₁/c11.833(2)11.011(2)18.231(4)107.28(3)2266.3(8)8
6b C₁₄H₁₀FN₃OMonoclinicP2₁/c11.831(2)11.012(2)18.232(4)107.27(3)2266.1(8)8
6c C₁₄H₁₀ClN₃OMonoclinicP2₁/c11.832(2)11.011(2)18.232(4)107.28(3)2266.2(8)8
6d C₁₄H₁₀ClN₃OMonoclinicP2₁/c5.833(1)11.011(2)18.231(4)90.001170.6(4)4
6e C₁₄H₉Cl₂N₃OOrthorhombicPca2₁10.999(2)5.833(1)18.232(4)90.001170.5(4)4

Table 2: Crystallographic Data for a Pentacyclic Triterpene 1,2,3-Triazole Derivative [5]

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)V (ų)Z
4 C₄₇H₆₁N₃O₅SOrthorhombicP2₁2₁2₁9.4860(10)13.9440(2)30.2347(4)4004.9(8)4

Hirshfeld Surface Analysis: Deconstructing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[6] The analysis partitions the crystal space into regions where the electron density of a pro-molecule dominates, providing insights into close contacts between neighboring molecules.

Table 3: Comparative Hirshfeld Surface Analysis of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives [4][7]

CompoundH···H (%)C···H/H···C (%)O···H/H···O (%)N···H/H···N (%)X···H/H···X (%)*
6a 45.124.311.510.1-
6b 45.224.211.410.19.0 (F)
6c 45.024.411.610.09.0 (Cl)
6d 45.124.311.510.19.0 (Cl)
6e 44.924.511.79.99.0 (Cl)

*X represents a halogen atom (F or Cl).

Table 4: Hirshfeld Surface Analysis of a Dihydroquinoxaline-1,2,3-triazole Derivative [8]

InteractionContribution (%)
H···H52.7
N···H/H···N18.9
C···H/H···C17.0
O···H/H···O-

The data reveals that H···H, C···H, and heteroatom···H interactions are the most significant contributors to the crystal packing of these 1,2,3-triazole derivatives.[4][8]

Experimental Protocols

Synthesis of 1,2,3-Triazole Derivatives

A common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[5][9]

General Procedure:

  • An azide (B81097) derivative is reacted with a terminal alkyne in a suitable solvent (e.g., DMF, t-BuOH/H₂O).[9]

  • A copper(I) catalyst, often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate, is added to the reaction mixture.[9]

  • The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).[9]

  • The product is then isolated through filtration or extraction and purified by recrystallization or column chromatography.[3]

Single-Crystal X-ray Diffraction

This technique provides precise information about the three-dimensional structure of a molecule.[2]

Methodology:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., acetonitrile, methanol, or acetone).[3][5]

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature, typically 100-120 K, using monochromatic radiation (e.g., Mo Kα or Cu Kα).[3]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[10]

Hirshfeld Surface Analysis

This analysis is performed using specialized software to explore intermolecular interactions.

Procedure:

  • The crystallographic information file (CIF) obtained from X-ray diffraction is used as the input.

  • Hirshfeld surfaces are generated using software such as CrystalExplorer.[11]

  • The surfaces are mapped with properties like dₙₒᵣₘ (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, white regions represent contacts around the van der Waals separation, and blue regions show longer contacts.[7]

  • 2D fingerprint plots are generated to quantify the contribution of different types of intermolecular contacts to the overall crystal packing.[12]

Workflow and Logical Relationships

The following diagram illustrates the typical workflow from the synthesis of 1,2,3-triazole derivatives to their structural and interaction analysis.

workflow Workflow for Crystal Structure and Hirshfeld Analysis of 1,2,3-Triazole Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Structural & Interaction Analysis cluster_interpretation Interpretation & Application Synthesis Synthesis of 1,2,3-Triazole Derivative (e.g., CuAAC Click Chemistry) Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD Structure_Solution Structure Solution & Refinement XRD->Structure_Solution CIF Crystallographic Information File (CIF) Structure_Solution->CIF SAR Structure-Activity Relationship (SAR) Studies Structure_Solution->SAR Hirshfeld Hirshfeld Surface Analysis CIF->Hirshfeld Fingerprint 2D Fingerprint Plot Generation Hirshfeld->Fingerprint Interaction_Quant Quantification of Intermolecular Interactions Fingerprint->Interaction_Quant Interaction_Quant->SAR Drug_Design Informing Drug Design SAR->Drug_Design

References

A Comparative Guide to Copper Catalysts for Azide-Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, broad functional group tolerance, and operational simplicity.[1][2] This reaction has become an indispensable tool in diverse fields such as drug discovery, bioconjugation, and materials science.[1][2] The choice of the copper catalyst is a critical parameter that significantly influences reaction kinetics, yields, and the overall success of the cycloaddition.[2] This guide provides an objective comparison of various copper catalyst systems, supported by experimental data, to assist researchers in selecting the most suitable catalyst for their specific application.

The active catalytic species in the CuAAC reaction is the copper(I) ion.[2] There are three primary approaches to introduce this catalyst into the reaction mixture: direct use of Cu(I) salts, in situ generation from Cu(II) salts using a reducing agent, and the use of heterogeneous copper sources.[2]

Performance Comparison of Homogeneous Copper Catalysts

Homogeneous copper catalysts are widely used due to their high activity and solubility in common reaction media. The most prevalent method involves the in situ reduction of a stable and inexpensive Cu(II) salt, such as copper(II) sulfate (B86663), using a reducing agent like sodium ascorbate (B8700270).[2][3] Direct use of Cu(I) salts, such as copper(I) iodide, is also common but requires careful handling to prevent oxidation.[2] Ligands are often employed to stabilize the Cu(I) oxidation state and accelerate the reaction.[4][5]

Catalyst SystemCatalyst Loading (mol%)Reaction TimeTemperature (°C)Yield (%)Key AdvantagesKey Disadvantages
CuSO₄ / Sodium Ascorbate 0.25 - 50.5 - 4 hRoom Temp - 5080 - 96%Inexpensive, readily available, effective in aqueous media.[1][2]Requires a reducing agent, potential for copper contamination in the product.[1]
CuI 1 - 21 - 24 hRoom Temp91 - 97%Direct use of Cu(I), often no reducing agent needed initially.[1][2]Cu(I) is prone to oxidation.[1]
[Cu(PPh₃)₃Br] ---96%Highly efficient for bulk polymerization.[1]Higher cost, potential for phosphine (B1218219) ligand side reactions.[1]
Cu(acac)₂ low ppm-High TempHighEfficient for three-component synthesis.[6]Requires harsh conditions.[6]

Performance Comparison of Heterogeneous Copper Catalysts

Heterogeneous copper catalysts offer the significant advantage of easy separation from the reaction mixture, leading to products with low copper contamination and the potential for catalyst recycling.[2][7] These catalysts can be based on metallic copper in various forms or copper species supported on materials like silica, carbon, or polymers.[8][9]

Catalyst SystemCatalyst Loading (mol%)Reaction TimeTemperature (°C)Yield (%)Key AdvantagesKey Disadvantages
Copper Nanoparticles (on charcoal) 5-60-Recyclable, easy to separate.[1]May require higher catalyst loading or longer reaction times.[1]
Silica-supported Cu(I) 0.22 - 4 h8096 - 98%High catalytic activity, excellent recyclability with minimal leaching.[1]Preparation of the supported catalyst is an additional step.[1]
Cu Wire ---up to 94.2% (reusable for 5 cycles)Reusable, robust.[8]Surface can deteriorate after multiple uses.[8]
GO/Pim/Cu 10.5 - 3.5 h5080 - 96%Good to excellent yields, reusable for up to eight runs.[9]Requires a reducing agent (sodium ascorbate).[9]
Single-Atom Cu on Carbon Nitride ---HighImproved activity and selectivity compared to homogeneous reference catalysts.[10]Synthesis of the catalyst can be complex.[10]

Experimental Workflows and Mechanisms

To ensure reproducibility and successful outcomes, a standardized workflow is crucial. The following diagrams illustrate a general experimental setup for a CuAAC reaction and the underlying catalytic cycle.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_process Reaction and Analysis cluster_workup Work-up and Purification prep_reagents Prepare stock solutions: - Alkyne - Azide (B81097) - Copper Source (e.g., CuSO₄) - Reducing Agent (e.g., Sodium Ascorbate) - Ligand (optional) add_reagents In a reaction vial, combine: - Solvent - Alkyne - Azide prep_reagents->add_reagents 1. add_catalyst Add Copper Source and Ligand (if used) add_reagents->add_catalyst 2. initiate Initiate reaction by adding Reducing Agent add_catalyst->initiate 3. run_reaction Stir at desired temperature initiate->run_reaction 4. monitor Monitor reaction progress (TLC, LC-MS, etc.) run_reaction->monitor 5. workup Quench reaction and perform extractive work-up to remove copper monitor->workup 6. (Upon completion) purify Purify the triazole product (e.g., column chromatography) workup->purify 7.

Caption: A general experimental workflow for a typical CuAAC reaction.

The catalytic cycle of the CuAAC reaction involves the coordination of the copper(I) catalyst with the alkyne, followed by reaction with the azide to form the triazole product.

G CuI Cu(I) Cu_Alkyne Cu(I)-alkyne complex CuI->Cu_Alkyne + Alkyne Alkyne R₁-C≡CH Azide R₂-N₃ Product 1,4-disubstituted 1,2,3-triazole Cu_Acetylide Copper acetylide Cu_Alkyne->Cu_Acetylide - H⁺ Cycloadduct Copper triazolide Cu_Acetylide->Cycloadduct + Azide Cycloadduct->CuI Regenerates Catalyst Cycloadduct->Product + H⁺

Caption: Simplified catalytic cycle for the CuAAC reaction.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon published results. Below are representative experimental protocols for homogeneous and heterogeneous copper-catalyzed click reactions.

General Protocol for Homogeneous CuAAC (Small Molecule Synthesis)

This protocol is adapted for a typical small-scale laboratory synthesis in an organic solvent.[2]

Materials:

  • Alkyne (1.0 mmol, 1.0 equiv)

  • Azide (1.1 mmol, 1.1 equiv)

  • Copper(I) iodide (CuI) (0.02 mmol, 2 mol%) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 mmol, 2 mol%)

  • Sodium ascorbate (0.04 mmol, 4 mol%) (if using CuSO₄)

  • Solvent (e.g., THF, DMF, t-BuOH/H₂O) (5 mL)

Procedure:

  • To a round-bottom flask, add the alkyne, azide, and solvent.

  • If using a Cu(II) source, add the CuSO₄·5H₂O.

  • Stir the mixture to dissolve the reagents.

  • Add the Cu(I) source (e.g., CuI) or initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride to remove the copper catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

General Protocol for Heterogeneous CuAAC

This protocol outlines a general procedure for using a recyclable heterogeneous catalyst.[1]

Materials:

  • Azide (1.0 mmol)

  • Alkyne (1.0 mmol)

  • Supported copper catalyst (e.g., Cu nanoparticles on charcoal, 5 mol% of Cu)

  • Solvent (e.g., water or ethanol) (5 mL)

Procedure:

  • To a round-bottom flask, add the azide, alkyne, the supported copper catalyst, and the solvent.

  • Stir the mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Separate the catalyst by filtration or centrifugation. The catalyst can be washed, dried, and reused.

  • The filtrate containing the product can be concentrated and purified as needed.

By understanding the characteristics and performance of different copper catalyst systems and employing appropriate experimental protocols, researchers can effectively harness the power of the CuAAC reaction for a wide range of applications.

References

Alternative catalysts to copper in azide-alkyne cycloaddition (AAC) reactions

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Alternative Catalysts for Azide-Alkyne Cycloaddition Reactions

For researchers, scientists, and drug development professionals engaged in bioconjugation, materials science, and pharmaceutical development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been a transformative tool. However, the inherent cytotoxicity of copper has necessitated the exploration of alternative catalytic systems. This guide provides a comprehensive comparison of leading alternatives to copper catalysts—including ruthenium, silver, and gold-based systems—along with the metal-free strain-promoted azide-alkyne cycloaddition (SPAAC). This objective overview, supported by experimental data, is intended to assist in the selection of the most appropriate catalytic method for a given application.

Performance Comparison of Catalytic Systems

The choice of catalyst for an azide-alkyne cycloaddition reaction profoundly impacts the regioselectivity, reaction kinetics, and substrate compatibility. The following sections and tables summarize the quantitative performance of ruthenium, silver, and gold catalysts, as well as various cyclooctynes employed in SPAAC.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Ruthenium catalysts, particularly pentamethylcyclopentadienyl ruthenium(II) complexes ([Cp*RuCl]), are distinguished by their ability to selectively synthesize 1,5-disubstituted 1,2,3-triazoles, which are regioisomers complementary to those produced by CuAAC.[1][2][3][4] A significant advantage of RuAAC is its capacity to accommodate internal alkynes, thereby broadening its synthetic utility.[1][3][5] The reaction mechanism is proposed to proceed through an oxidative coupling of the azide (B81097) and alkyne to form a ruthenacycle intermediate, followed by reductive elimination to yield the triazole product.[1][2][3][4]

Table 1: Performance Data for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

CatalystAzide SubstrateAlkyne SubstrateCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)
[CpRuCl]4AzidobenzenePhenylacetylene10DMF110 (MW)20 min73[6]
[CpRuCl]41-Azido-4-methoxybenzenePhenylacetylene10DMF110 (MW)20 min85[6]
CpRuCl(PPh3)2Benzyl (B1604629) azidePhenylacetylene1-5Benzene804 h>95[3][7]
CpRuCl(COD)Benzyl azidePhenylacetylene1-5BenzeneRT30 min>95[3][7]
[Cp*RuCl]4Aryl azidesVarious alkynes10DMFNot specifiedNot specifiedEfficient[7]
Silver-Catalyzed Azide-Alkyne Cycloaddition (AgAAC)

Silver(I)-catalyzed azide-alkyne cycloaddition (AgAAC) has emerged as another alternative, yielding 1,4-disubstituted triazoles, similar to CuAAC.[5][8] The mechanism of AgAAC is thought to parallel that of CuAAC, involving the formation of a silver acetylide intermediate that subsequently reacts with the azide.[5][9] While silver salts alone may not be sufficient to promote the reaction, ligated silver(I) sources have demonstrated exceptional efficacy.[5]

Table 2: Performance Data for Silver-Catalyzed Azide-Alkyne Cycloaddition (AgAAC)

CatalystAzide SubstrateAlkyne SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
AgClBenzyl azidePhenylacetylene3.5H2O/Acetone (B3395972) (3:1)RT24Good[10]
"abnormal" silver N-heterocyclic carbene complexBenzyl azidePhenylacetylene0.5THFRT24Good[10][11]
AgN(CN)2Various azidesVarious alkynesNot specifiedNot specifiedRTNot specifiedNot specified[9]
Gold-Catalyzed Azide-Alkyne Cycloaddition (AuAAC)

Gold-based catalysts, particularly supported gold nanoparticles, have also been employed to catalyze the azide-alkyne cycloaddition, leading to the formation of 1,4-disubstituted-1,2,3-triazoles.[12] The proposed mechanism involves the coordination of gold to the alkyne, which increases its acidity and facilitates the formation of a gold acetylide species.[12] This is followed by a nucleophilic attack of the azide on the activated alkyne.[12]

Table 3: Performance Data for Gold-Catalyzed Azide-Alkyne Cycloaddition (AuAAC)

CatalystAzide SubstrateAlkyne SubstrateCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)
Au/TiO2Benzyl bromide + NaN3Phenylacetylene1.0H2O:MeCN (1:1)150 (MW)15 minup to 79[12]
Au/Al2O3Benzyl bromide + NaN3Phenylacetylene0.5-1.0H2O:MeCN (1:1)150 (MW)15 minModerate[12]
Au/Fe2O3Benzyl bromide + NaN3Phenylacetylene0.5-1.0H2O:MeCN (1:1)150 (MW)15 minModerate[12]
Au/ZnOBenzyl bromide + NaN3Phenylacetylene0.5-1.0H2O:MeCN (1:1)150 (MW)15 minModerate[12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a metal-free alternative that relies on the high ring strain of cyclooctynes to drive the reaction forward.[13][14][] This approach is particularly valuable for in vivo and live-cell applications where the cytotoxicity of metal catalysts is a concern.[16][17] The reaction rate is highly dependent on the structure of the cyclooctyne (B158145), with electron-withdrawing groups and fused aromatic rings generally increasing reactivity.[13][18]

Table 4: Kinetic Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

CyclooctyneSecond-Order Rate Constant (k2) (M⁻¹s⁻¹)Key Features
DIBO (Dibenzocyclooctynol)~0.3 - 0.7High reactivity, good stability.[13][19]
DBCO (Dibenzocyclooctyne)~0.1 - 1.0High reactivity, good stability, commercially available.[19]
BCN (Bicyclononyne)~0.01 - 0.1Balances high reactivity with a smaller, more hydrophilic structure.[19]
DIFO (Difluorinated Cyclooctyne)~0.01 - 0.05Increased reactivity due to electron-withdrawing fluorine atoms.[13][19]
BARAC (Biarylazacyclooctynone)> 1.0Among the fastest reacting cyclooctynes.[19]

Reaction Mechanisms and Experimental Workflows

The underlying mechanisms of these catalytic systems vary significantly, leading to different product regioselectivities and requiring distinct experimental considerations.

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle Cu_I Cu(I) Cu_Acetylide Cu(I)-Acetylide Cu_I->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 Cu_Triazolide Cu(I)-Triazolide Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->Cu_I Regeneration Product 1,4-Triazole Cu_Triazolide->Product + H+

Caption: Proposed mechanism for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

RuAAC_Mechanism cluster_cycle Ru(II) Catalytic Cycle Ru_II [Cp*RuCl] Ruthenacycle Ruthenacycle Intermediate Ru_II->Ruthenacycle + Alkyne + Azide (Oxidative Coupling) Alkyne R1-C≡C-R3 Azide R2-N3 Ruthenacycle->Ru_II Regeneration Product 1,5-Triazole Ruthenacycle->Product Reductive Elimination

Caption: Proposed mechanism for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[1][2][3]

SPAAC_Mechanism Cyclooctyne Strained Cyclooctyne Transition_State Concerted [3+2] Transition State Cyclooctyne->Transition_State Azide R-N3 Azide->Transition_State Product Triazole Product Transition_State->Product Ring Strain Release

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[13][16]

Experimental_Workflow Start Start Reactants Prepare Azide and Alkyne Substrates Start->Reactants Catalyst_Prep Prepare Catalyst Solution (if applicable) Reactants->Catalyst_Prep Reaction_Setup Combine Reactants and Catalyst in appropriate solvent Catalyst_Prep->Reaction_Setup Reaction Incubate at specified temperature and time Reaction_Setup->Reaction Workup Reaction Quenching and Workup Reaction->Workup Purification Purify Product (e.g., Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for azide-alkyne cycloaddition reactions.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of these reactions. Below are representative experimental protocols for each catalytic system.

Protocol 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is a general procedure for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[7]

Materials:

  • Aryl or alkyl azide (1.0 equiv)

  • Terminal or internal alkyne (1.0-1.2 equiv)

  • [CpRuCl] complex (e.g., CpRuCl(PPh3)2 or Cp*RuCl(COD)) (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., benzene, toluene, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the [Cp*RuCl] catalyst.

  • Add the azide and alkyne substrates to the reaction vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) for the specified time (0.5-24 h).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1,5-disubstituted triazole.

Protocol 2: Silver-Catalyzed Azide-Alkyne Cycloaddition (AgAAC)

This protocol describes a general procedure for the AgCl-catalyzed synthesis of 1,4-disubstituted 1,2,3-triazoles.[10]

Materials:

  • Azide (1.1 equiv)

  • Alkyne (1.0 equiv)

  • Silver chloride (AgCl) (3.5 mol%)

  • Water and Acetone (3:1 v/v)

Procedure:

  • To a reaction flask, add the alkyne and the azide.

  • Add the water/acetone solvent mixture to dissolve the reactants.

  • Add the silver chloride catalyst to the stirred solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, remove the acetone under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., CH2Cl2).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the product, typically by crystallization or column chromatography.

Protocol 3: Gold-Catalyzed Azide-Alkyne Cycloaddition (AuAAC)

This protocol outlines a one-pot, three-component reaction using a supported gold nanoparticle catalyst.[12]

Materials:

  • Organohalide (e.g., benzyl bromide) (1.0 equiv)

  • Sodium azide (NaN3) (1.1 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.1 equiv)

  • Supported gold catalyst (e.g., Au/TiO2) (1.0 mol%)

  • Water and Acetonitrile (1:1 v/v)

  • Microwave reactor vial

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the organohalide, sodium azide, terminal alkyne, and the supported gold catalyst.

  • Add the water:acetonitrile solvent mixture.

  • Tightly cap the vial and place it in the microwave reactor.

  • Stir the reaction mixture and irradiate with microwaves (e.g., 30 W) for 15 minutes at 150 °C.

  • After cooling, filter the reaction mixture to remove the catalyst.

  • Extract the filtrate with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol provides a general framework for labeling an azide-modified biomolecule with a cyclooctyne-containing reagent.[16][20]

Materials:

  • Azide-modified biomolecule (e.g., protein) in an appropriate buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne reagent (e.g., DBCO-NHS ester for amine labeling, or DBCO-maleimide for thiol labeling) dissolved in a compatible organic solvent (e.g., DMSO)

Procedure:

  • Prepare a solution of the azide-modified biomolecule at a suitable concentration (e.g., 1-10 mg/mL).

  • Prepare a stock solution of the cyclooctyne reagent in an organic solvent (e.g., 10 mM in DMSO).

  • To the solution of the azide-modified biomolecule, add the desired molar excess of the cyclooctyne reagent stock solution (typically 10-20 fold molar excess). Ensure the final concentration of the organic solvent is kept low (e.g., <10% v/v) to maintain biomolecule integrity.

  • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4 °C with gentle agitation.

  • (Optional) Quench any unreacted cyclooctyne reagent by adding a small molecule scavenger (e.g., an azide-containing small molecule).

  • Remove excess, unreacted cyclooctyne reagent by a suitable purification method such as size-exclusion chromatography, dialysis, or spin filtration.

  • Characterize the resulting bioconjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy).

References

Comparative study of synthetic methods for 1,2,3-triazoles via click reaction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 1,2,3-Triazoles via Click Chemistry

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," a concept that emphasizes reactions that are modular, wide in scope, high-yielding, and generate inoffensive byproducts.[1] Among these, the azide-alkyne cycloaddition has emerged as a cornerstone for the formation of the stable 1,2,3-triazole ring system, a prevalent scaffold in pharmaceuticals, materials science, and bioconjugation.[2][3] This guide provides a comparative analysis of the three principal methods for this transformation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Overview of Synthetic Methods

The choice of synthetic method for constructing a 1,2,3-triazole is primarily dictated by the desired substitution pattern (regioselectivity) and the biological compatibility of the reaction conditions.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most well-known and widely used click reaction.[1] It involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer.[4][5] The reaction is highly efficient, with a significant rate acceleration compared to the uncatalyzed thermal reaction.[4] However, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[6][7]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method employs a ruthenium catalyst, typically a [Cp*RuCl] complex, to regioselectively produce 1,5-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[4][8] A significant advantage of RuAAC is its ability to also catalyze the reaction of internal alkynes, leading to fully substituted 1,2,3-triazoles.[9][10]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a catalyst-free approach that utilizes a strained cyclooctyne, which readily reacts with an azide to release ring strain.[11][12] This bioorthogonal reaction is ideal for applications in living systems where the toxicity of a metal catalyst is a concern.[6][] The reaction rate is highly dependent on the structure of the cyclooctyne.[6]

Quantitative Data Presentation

The performance of each method can be compared based on several key parameters, as summarized in the tables below.

Table 1: General Comparison of Azide-Alkyne Cycloaddition Methods

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)Ruthenium(II)None
Regioselectivity 1,4-disubstituted1,5-disubstitutedMixture (often close to 1:1)
Substrate Scope Terminal alkynesTerminal and internal alkynesAzides and strained alkynes
Biocompatibility Limited by copper toxicityLimited by ruthenium toxicityHigh (metal-free)
Reaction Conditions Mild, aqueous or organic solventsMild, typically non-protic solventsPhysiological conditions
Typical Yields High to quantitativeGood to highGood to high

Table 2: Typical Reaction Conditions and Performance

ParameterCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)Strain-Promoted (SPAAC)
Catalyst Loading 0.01 - 5 mol%1 - 10 mol%N/A
Temperature Room temperature to mild heatingRoom temperature to 110 °CPhysiological temp. (e.g., 37 °C) or RT
Reaction Time 1 - 24 hours1 - 24 hours4 - 24 hours
Common Solvents Water, t-BuOH/H₂O, THF, DMFToluene (B28343), THF, Dioxane, DMFPBS, cell culture media, water

Experimental Protocols

Detailed methodologies for performing each type of click reaction are provided below.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.[1]

  • Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq) and the azide (1.0 eq) in a chosen solvent (e.g., a mixture of t-BuOH and water).

  • Catalyst Preparation: In a separate tube, prepare a fresh solution of the copper(I) catalyst. This can be done by adding a solution of copper(II) sulfate (B86663) (e.g., CuSO₄·5H₂O, 0.01-0.05 eq) to a solution of a reducing agent, such as sodium L-ascorbate (0.1 eq), in water.[1] Ligands like THPTA or TBTA can be pre-mixed with the copper sulfate to stabilize the Cu(I) species.[14][15]

  • Reaction Initiation: Add the catalyst solution to the stirred solution of the alkyne and azide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[1]

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.[1]

General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole.[8]

  • Reactant and Catalyst Preparation: In a reaction vessel, dissolve the alkyne (1.0 eq), the organic azide (1.1 eq), and the ruthenium catalyst (e.g., Cp*RuCl(COD), 1-2 mol%) in a nonprotic solvent such as toluene or THF.[8]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction. Heating is often employed to shorten reaction times.[8]

  • Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 1,5-disubstituted 1,2,3-triazole.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol provides a general method for labeling an azide-functionalized biomolecule with a strained alkyne probe.[11]

  • Reagent Preparation: Prepare a stock solution of the strained alkyne (e.g., DBCO-fluorophore) in a biocompatible solvent like DMSO. Ensure the azide-functionalized biomolecule (e.g., a protein) is in a suitable buffer, such as phosphate-buffered saline (PBS).

  • Conjugation Reaction: To the solution of the azide-functionalized biomolecule, add a 5- to 20-fold molar excess of the strained alkyne stock solution.[11] The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10%) to maintain the integrity of the biomolecule.[11]

  • Incubation: Incubate the reaction mixture for 4-24 hours at a suitable temperature, typically ranging from 4°C to 37°C, with gentle mixing.[11]

  • Purification: Remove the excess, unreacted strained alkyne using a desalting column or through dialysis equilibrated with the appropriate buffer.

  • Characterization: The resulting conjugate can be characterized by various techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to confirm the successful ligation.

Mandatory Visualization

Diagrams illustrating the reaction mechanisms and a general experimental workflow are provided below.

CuAAC_Mechanism CuAAC Catalytic Cycle cluster_cycle A R-C≡CH + Cu(I) B Copper(I)-Acetylide A->B Coordination C R'-N₃ Coordination B->C Azide addition D Six-membered Cu-intermediate C->D Cyclization E Triazolyl-copper D->E Rearrangement F 1,4-Triazole Product E->F Protonolysis F->A Regenerates Cu(I)

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

RuAAC_Mechanism RuAAC Catalytic Cycle cluster_cycle A [Ru] + Alkyne + Azide B Oxidative Coupling A->B C Ruthenacycle Intermediate B->C D Reductive Elimination C->D E 1,5-Triazole Product D->E E->A Regenerates [Ru]

Caption: Catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

SPAAC_Mechanism SPAAC Mechanism cluster_reaction Reactants Strained Cyclooctyne + Azide TS Concerted Transition State Reactants->TS [3+2] Cycloaddition Product Triazole Product TS->Product

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow General Experimental Workflow Start Start Prep Prepare Reactants (Alkyne, Azide, Catalyst) Start->Prep Reaction Perform Cycloaddition (CuAAC, RuAAC, or SPAAC) Prep->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Workup Reaction Work-up (Quenching, Extraction) Monitor->Workup Reaction Complete Purify Purify Product (Column Chromatography) Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A generalized workflow for the synthesis and analysis of 1,2,3-triazoles via click chemistry.

References

A Comparative Guide to Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) Azide-Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a powerful tool for molecular construction.[1][2] The choice of catalyst, either copper or ruthenium, dictates the regiochemical outcome of the reaction, yielding distinct 1,2,3-triazole isomers.[3][4] This guide provides an objective comparison of the performance, experimental data, and methodologies for both copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) reactions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for its efficiency and specificity in forming 1,4-disubstituted 1,2,3-triazoles.[4][5] In contrast, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides the complementary 1,5-disubstituted regioisomers.[6][7] This differential regioselectivity is a critical consideration in the design of bioactive molecules and advanced materials, where the specific substitution pattern on the triazole ring can significantly influence function.[4]

Quantitative Data Comparison

The selection between CuAAC and RuAAC often depends on the desired regioisomer, reaction conditions, and substrate scope. The following table summarizes typical reaction parameters and outcomes for these two catalytic systems.

ParameterCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Product 1,4-disubstituted 1,2,3-triazole1,5-disubstituted 1,2,3-triazole
Alkyne Substrate Terminal alkynes only[7]Terminal and internal alkynes[3][6]
Catalyst Cu(I) source (e.g., CuSO₄/sodium ascorbate (B8700270), CuI)[5][8][CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂, Cp*RuCl(COD))[6][9]
Typical Solvents Aqueous solutions, t-BuOH/H₂O, DMSO, PBS[5][9]Nonprotic solvents (e.g., toluene, benzene, THF, dioxane)[7][9]
Reaction Temperature Room temperature to gentle heating (e.g., 45°C)[5]Ambient temperature to heating (e.g., 45-80°C)[7][9]
Reaction Time Minutes to several hours[5]Hours[7][10]
Yields Generally high to quantitative[1]High, but can be substrate-dependent[6][11]

Mechanistic Pathways and Regioselectivity

The distinct regiochemical outcomes of CuAAC and RuAAC are a direct result of their different reaction mechanisms.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The CuAAC reaction is generally accepted to proceed through a stepwise mechanism involving a copper-acetylide intermediate.[12][13] The copper(I) catalyst activates the terminal alkyne, increasing the acidity of its terminal proton and facilitating the formation of a copper-acetylide.[12][13] This intermediate then reacts with the azide (B81097), leading to the formation of a six-membered copper metallacycle.[3] Subsequent ring contraction and protonolysis yield the 1,4-disubstituted triazole product and regenerate the catalyst.[3]

CuAAC_Pathway cluster_0 CuAAC Pathway Alkyne Alkyne Cu-Acetylide Cu-Acetylide Alkyne->Cu-Acetylide + Cu(I) Azide Azide Six-membered Cu Metallacycle Six-membered Cu Metallacycle Azide->Six-membered Cu Metallacycle Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Cu-Acetylide Cu-Acetylide->Six-membered Cu Metallacycle + Azide 1,4-Triazole 1,4-Triazole Six-membered Cu Metallacycle->1,4-Triazole Ring Contraction & Protonolysis 1,4-Triazole->Cu(I) Catalyst Catalyst Regeneration

Catalytic cycle for the CuAAC reaction.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) The RuAAC reaction follows a different mechanistic path, which accounts for its formation of the 1,5-disubstituted triazole. The proposed mechanism involves the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[3][6] In this intermediate, the first new carbon-nitrogen bond is formed between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[3] Reductive elimination from this ruthenacycle then furnishes the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[3][6]

RuAAC_Pathway cluster_1 RuAAC Pathway Alkyne Alkyne Ruthenacycle Intermediate Ruthenacycle Intermediate Alkyne->Ruthenacycle Intermediate + Ru(II) Azide Azide Azide->Ruthenacycle Intermediate Ru(II) Catalyst Ru(II) Catalyst Ru(II) Catalyst->Ruthenacycle Intermediate 1,5-Triazole 1,5-Triazole Ruthenacycle Intermediate->1,5-Triazole Reductive Elimination 1,5-Triazole->Ru(II) Catalyst Catalyst Regeneration

Catalytic cycle for the RuAAC reaction.

Experimental Protocols

The following are generalized experimental protocols for CuAAC and RuAAC reactions. Optimization of specific substrates, concentrations, and reaction times may be necessary.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [14][15]

  • Preparation of Reactants: Dissolve the alkyne (1 equivalent) and azide (1-1.2 equivalents) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1, DMSO).

  • Preparation of Catalyst and Reducing Agent: In separate vials, prepare fresh aqueous solutions of copper(II) sulfate (B86663) pentahydrate (1-5 mol%) and sodium ascorbate (5-10 mol%).

  • Reaction Initiation: With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. If a ligand is used, it can be pre-mixed with the copper sulfate.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) [7][9]

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the alkyne (1 equivalent), azide (1.1 equivalents), and the ruthenium catalyst (e.g., Cp*RuCl(COD), 1-5 mol%).

  • Solvent Addition: Add a nonprotic solvent (e.g., toluene, dichloroethane) to the reaction vessel.

  • Reaction Conditions: Stir the mixture at the desired temperature (e.g., 45°C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield the 1,5-disubstituted 1,2,3-triazole.

Experimental Workflow Comparison

The following diagram illustrates a typical workflow for comparing the outcomes of CuAAC and RuAAC reactions for a given azide and terminal alkyne.

Experimental_Workflow cluster_workflow Comparative Experimental Workflow Start Select Azide and Terminal Alkyne CuAAC_Reaction CuAAC Reaction (CuSO4, NaAsc, tBuOH/H2O) Start->CuAAC_Reaction RuAAC_Reaction RuAAC Reaction ([Cp*RuCl], Toluene, Heat) Start->RuAAC_Reaction CuAAC_Workup Workup & Purification CuAAC_Reaction->CuAAC_Workup RuAAC_Workup Workup & Purification RuAAC_Reaction->RuAAC_Workup CuAAC_Analysis Characterize Product (NMR, MS) CuAAC_Workup->CuAAC_Analysis RuAAC_Analysis Characterize Product (NMR, MS) RuAAC_Workup->RuAAC_Analysis Comparison Compare Yield, Regioselectivity, and Reaction Time CuAAC_Analysis->Comparison RuAAC_Analysis->Comparison

Workflow for comparing CuAAC and RuAAC.

Conclusion

Both CuAAC and RuAAC are powerful and reliable methods for the synthesis of 1,2,3-triazoles, a privileged scaffold in medicinal chemistry and materials science.[16][17] The key difference lies in their regioselectivity, with CuAAC exclusively producing 1,4-disubstituted triazoles and RuAAC yielding the 1,5-isomers.[3] Furthermore, RuAAC offers the advantage of accommodating internal alkynes, expanding its synthetic utility.[6] The choice between these two catalytic systems should be guided by the specific regioisomer required for the intended application, as well as the functional group tolerance and desired reaction conditions. For professionals in drug development and chemical research, a thorough understanding of these complementary methods is essential for the rational design and synthesis of novel molecular entities.

References

Structural Elucidation of 1-Benzyl-4-phenyl-1,2,3-triazole: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural validation of 1-Benzyl-4-phenyl-1,2,3-triazole, this document presents a comparative analysis of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The compiled data provides researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this important heterocyclic scaffold.

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. For novel compounds like this compound, a multi-technique spectroscopic approach is essential to confirm its identity and purity. This guide compares the data obtained from HRMS, FTIR, and NMR to provide a holistic and validated structural profile.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound, offering a direct comparison of the information gleaned from each technique.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

ParameterObserved ValueTheoretical ValueInterpretation
Molecular FormulaC₁₅H₁₃N₃-Confirmed by elemental analysis and NMR.
Molecular Weight235.1109 g/mol 235.28 g/mol [1]Consistent with the proposed structure.
[M+H]⁺236.13 m/z[2]236.1182 m/zHigh accuracy mass measurement confirms the elemental composition.

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3133[3]C-H stretchAromatic & Triazole C-HIndicates the presence of both aromatic rings and the triazole ring.
3051[3]C-H stretchAromatic C-HCharacteristic of the phenyl and benzyl (B1604629) groups.
2949[3]C-H stretchAliphatic C-H (CH₂)Confirms the presence of the benzyl methylene (B1212753) group.
1461[3]C=C stretchAromatic RingSkeletal vibrations of the phenyl rings.
1222[3]N-N=N stretchTriazole RingKey indicator of the 1,2,3-triazole core structure.
1188[3]C-N stretchSupports the connection between the benzyl group and the triazole ring.
816[3]=C-H oopTriazole RingOut-of-plane bending further confirms the triazole ring.
767, 696[3]C-H oopMonosubstituted BenzeneCharacteristic of the phenyl and benzyl substituents.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)

TechniqueChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
¹H NMR[2][3]7.83 (d, J = 7.65 Hz)[3]Doublet2HAr-H (Phenyl)Protons ortho to the triazole ring on the 4-phenyl group.
¹H NMR[2][3]7.70 (s)[3]Singlet1HC5-H (Triazole)Confirms the 1,4-disubstituted pattern of the triazole ring.
¹H NMR[2][3]7.44-7.29 (m)[3]Multiplet8HAr-H (Phenyl & Benzyl)Overlapping signals from the remaining aromatic protons.
¹H NMR[2][3]5.58 (s)[2]Singlet2HCH₂ (Benzyl)Characteristic signal for the benzylic protons.
¹³C NMR[2][4]148.1[2]--C4 (Triazole)Carbon atom of the triazole ring attached to the phenyl group.
¹³C NMR[2][4]134.6[2]--C (Aromatic)Quaternary carbon of the benzyl group.
¹³C NMR[2][4]130.4[2]--C (Aromatic)Quaternary carbon of the phenyl group.
¹³C NMR[2][4]129.1, 128.7, 128.1, 128.0, 125.6[2]--CH (Aromatic)Aromatic carbons of the phenyl and benzyl groups.
¹³C NMR[2][4]119.5[2]--C5 (Triazole)Carbon atom of the triazole ring bearing a hydrogen.
¹³C NMR[2][4]54.1[2]--CH₂ (Benzyl)Benzylic carbon.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are the standard experimental protocols for the techniques used in the validation of this compound.

High-Resolution Mass Spectrometry (HRMS): Mass spectra were recorded on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the instrument. The exact mass was calculated and compared with the theoretical mass of the protonated molecule [M+H]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were obtained using a spectrometer equipped with a KBr pellet sample holder. A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz or 500 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.[3][4] Chemical shifts are reported in parts per million (ppm) relative to TMS.

Visualizing the Validation Workflow

The structural validation of a synthesized compound follows a logical progression of analytical techniques. The following diagram illustrates this workflow.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification hrms HRMS (Molecular Formula Confirmation) purification->hrms ftir FTIR (Functional Group Identification) purification->ftir nmr NMR (¹H & ¹³C) (Connectivity & Stereochemistry) purification->nmr final_structure Validated Structure hrms->final_structure ftir->final_structure nmr->final_structure

Caption: Workflow for the synthesis and structural validation of this compound.

Comparison with Alternatives

The validation of the this compound structure is further strengthened by comparing its spectroscopic data with that of potential isomers or alternative reaction products. For instance, the formation of the 2-benzyl-4-phenyl-1,2,3-triazole isomer would result in a different set of NMR signals, particularly for the benzylic protons and the triazole ring carbons. The observed data, especially the characteristic singlet for the C5-H proton in the ¹H NMR spectrum, strongly supports the 1,4-disubstituted regioisomer.

Furthermore, comparison with data from a library of known 1,4-disubstituted-1,2,3-triazoles reveals consistent patterns in their spectroscopic features, reinforcing the assigned structure.[5][6][7] The combination of these techniques provides a robust and unambiguous structural assignment, crucial for its application in further research and development.

References

A Comparative Guide to the Synthesis of 1,2,3-Triazoles: Thermal vs. Copper-Catalyzed Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,2,3-triazoles, a key structural motif in pharmaceuticals, materials science, and bioconjugation, is predominantly achieved through the cycloaddition of azides and alkynes. This guide provides an objective comparison between the traditional thermal Huisgen 1,3-dipolar cycloaddition and the more contemporary copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. This comparison is supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic route for their applications.

The thermal method, first elucidated by Rolf Huisgen, involves a concerted pericyclic reaction mechanism.[1] In contrast, the copper-catalyzed variant, discovered independently by the groups of Meldal and Sharpless, proceeds through a stepwise mechanism, offering significant advantages in terms of reaction rate and regioselectivity.[2][3]

Quantitative Comparison of Synthesis Methods

The choice between thermal and copper-catalyzed methods often hinges on factors such as desired regioselectivity, reaction efficiency, and tolerance of functional groups. The following table summarizes key performance indicators for the synthesis of 1-benzyl-4-phenyl-1,2,3-triazole from benzyl (B1604629) azide (B81097) and phenylacetylene (B144264), a representative model system.

ParameterThermal CycloadditionCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Time 18 - 24 hours[4][5]5 minutes - 4 hours[6][7]
Temperature 98°C - 110°C[4][8]Room Temperature (can be gently heated to ~40°C)[6][7]
Yield Low to moderate (e.g., ~35% after 24h)[5]High to quantitative (73% - >95%)[6][7]
Regioselectivity Mixture of 1,4- and 1,5-regioisomers[2][4]Exclusively 1,4-regioisomer[2]
Catalyst NoneCu(I) source (e.g., CuSO₄/sodium ascorbate (B8700270), CuI)[6][7]
Functional Group Tolerance ModerateHigh[2]
Solvent Systems High-boiling organic solventsAqueous or organic solvents[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: Thermal Huisgen 1,3-Dipolar Cycloaddition

This protocol is based on the general conditions required for the thermal cycloaddition of azides and alkynes.

Materials:

  • Benzyl azide

  • Phenylacetylene

  • High-boiling point solvent (e.g., toluene, xylene, or DMF)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve benzyl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.0 mmol, 1.0 equiv) in the chosen high-boiling solvent (e.g., 10 mL of toluene).

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (for toluene, this is approximately 110°C) and maintain this temperature for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to separate the mixture of 1,4- and 1,5-regioisomers.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a common and efficient procedure for the CuAAC reaction using an in-situ generated Cu(I) catalyst.

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH) and deionized water (or other suitable solvents like DMSO, DMF)

  • Round-bottom flask and magnetic stirrer

  • Dichloromethane (B109758) (DCM) for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve benzyl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.0 mmol, 1.0 equiv) in a 1:1 mixture of t-BuOH and water (10 mL total volume).

  • To this stirring solution, add copper(II) sulfate pentahydrate (0.05 mmol, 0.05 equiv).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 0.1 equiv) to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-4-phenyl-1H-1,2,3-triazole. The product is often pure enough for many applications without further purification.

Visualizing the Reaction Pathways and Workflow

The following diagrams, generated using Graphviz, illustrate the mechanisms of both synthetic routes and a generalized experimental workflow.

thermal_cycloaddition cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products (Mixture) Azide R1-N-N≡N TS Concerted [3+2] Cycloaddition Azide->TS Heat Alkyne R2-C≡C-H Alkyne->TS Product14 1,4-Regioisomer TS->Product14 Product15 1,5-Regioisomer TS->Product15

Caption: Mechanism of the thermal Huisgen 1,3-dipolar cycloaddition.

cuaac_mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuAcetylide Cu(I)-Acetylide Intermediate CuI->CuAcetylide Alkyne R2-C≡C-H Alkyne->CuAcetylide Metallacycle Six-membered Copper Metallacycle CuAcetylide->Metallacycle Azide R1-N3 Azide->Metallacycle Triazolide Copper(I) Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis Product->CuI Catalyst Regeneration ProtonSource H+ ProtonSource->Product

Caption: Simplified catalytic cycle of the CuAAC reaction.

experimental_workflow cluster_thermal Thermal Synthesis cluster_cuaac CuAAC Synthesis T_Reactants Dissolve Azide & Alkyne in High-Boiling Solvent T_Reaction Heat to Reflux (18-24 h) T_Reactants->T_Reaction T_Workup Solvent Evaporation T_Reaction->T_Workup T_Purification Column Chromatography (Separation of Isomers) T_Workup->T_Purification C_Reactants Dissolve Azide & Alkyne in Solvent C_Catalyst Add CuSO4 & Sodium Ascorbate C_Reactants->C_Catalyst C_Reaction Stir at Room Temp (1-4 h) C_Catalyst->C_Reaction C_Workup Aqueous Workup & Extraction C_Reaction->C_Workup C_Purification Concentration (Often Pure) C_Workup->C_Purification

Caption: Generalized experimental workflow for triazole synthesis.

References

Performance of Triazole Derivatives as Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Triazole derivatives have garnered significant attention in the field of corrosion science due to their efficacy as inhibitors for a wide range of metals and alloys. Their molecular structure, featuring a five-membered ring with three nitrogen atoms, facilitates strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive environments. This guide provides a comparative evaluation of the performance of various triazole derivatives, supported by experimental data, to assist researchers and professionals in selecting and developing effective corrosion inhibitors.

Quantitative Performance Data

The inhibition efficiency of several triazole derivatives against the corrosion of different metals in various aggressive media is summarized in the table below. The data has been compiled from multiple studies employing electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).

Triazole DerivativeMetalCorrosive MediumConcentrationInhibition Efficiency (%) - EISInhibition Efficiency (%) - PDPReference
3-amino-5-mercapto-1,2,4-triazole (3-AMT)Copper3.5% NaCl5.0x10⁻³ M~94-[1][2]
1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) (TTM)Mild Steel1.0 M HCl1.0x10⁻³ M-81[3]
5-hexylsulfanyl-1,2,4-triazole (HST)Mild Steel1.0 M HCl1.0x10⁻³ M-97[3]
Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate (Tria-CO2Et)Mild Steel1.0 M HCl1.0x10⁻³ M95.3-[3]
5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide (Tria-CONHNH2)Mild Steel1.0 M HCl1.0x10⁻³ M95.0-[3]
(RS) - 2 - (2, 4 dichlorophenyl) 1 - (1H) - 1, 2, 4 triazol 1 - yl) hexane (B92381) 2 OL (Hexaconazole)Ordinary Steel1M HCl10⁻³ M-92[4]
1 - ((4 - Bromo - 2 - (2, 4 -dichlorophenyle tetra hydro- 2 - furanyle) methyl) - 1 H - 1, 2, 4, - triazole (Bromuconazole)Ordinary Steel1M HCl10⁻³ M-90[4]
4-aminocinnamalidene-3-propyl-5-mercapto-1,2,4-triazole (ACPMT)Mild Steel15% HCl (boiling)->99-[5][6]
4-aminosalicylidene-3-propyl-5-mercapto-1,2,4-triazole (ASPMT)Mild Steel15% HCl (boiling)->99-[5][6]
2-(4-((2-methoxy-4-vinylphenoxy)-methyl)-1H-1,2,3-triazol-1-yl)ethan-1-ol (MTE)Copper3.5 wt.% NaCl1 mM94.0394.03[7]

Experimental Protocols

A standardized approach is crucial for the reliable evaluation of corrosion inhibitor performance. The following sections detail the common experimental methodologies used in the cited studies.

Material and Solution Preparation
  • Working Electrode: The metal specimens (e.g., mild steel, copper) are typically abraded with a series of silicon carbide (SiC) papers of increasing grit size (e.g., up to 1200 grit), followed by rinsing with distilled water and acetone, and finally dried in a stream of warm air. The exposed surface area is precisely controlled, often by embedding the specimen in an epoxy resin.

  • Corrosive Media: The aggressive solutions, such as hydrochloric acid (HCl) or sodium chloride (NaCl), are prepared by diluting analytical grade reagents with distilled or deionized water to the desired concentration.

  • Inhibitor Solutions: The triazole derivatives are dissolved in the corrosive medium at various concentrations, typically ranging from 10⁻⁶ M to 10⁻³ M.

Electrochemical Measurements

A standard three-electrode setup is employed for both potentiodynamic polarization and electrochemical impedance spectroscopy.[8][9] This consists of the metal specimen as the working electrode, a platinum or graphite (B72142) electrode as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.[10][11]

Potentiodynamic Polarization (PDP):

This technique involves scanning the potential of the working electrode and measuring the resulting current.[10] The scan is typically performed from a cathodic potential to an anodic potential relative to the open circuit potential (OCP) at a slow scan rate (e.g., 1 mV/s).[12] From the resulting polarization curve, the corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is then calculated using the following equation:

IE% = [(i⁰corr - icorr) / i⁰corr] x 100

where i⁰corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS):

EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface.[13][14] A small amplitude AC signal (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[15] The impedance data is often analyzed by fitting to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency (IE%) is calculated from the Rct values using:

IE% = [(Rct - R⁰ct) / Rct] x 100

where R⁰ct and Rct are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Quantum Chemical Calculations

Computational methods, particularly Density Functional Theory (DFT), are often used to correlate the molecular structure of the inhibitors with their experimental inhibition efficiencies.[16][17] These calculations provide insights into parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO).[18] A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower ELUMO value suggests a higher ability to accept electrons from the metal. A smaller energy gap generally correlates with higher inhibition efficiency.[17] These calculations are typically performed using software packages like Gaussian with specific basis sets (e.g., B3LYP/6-31G*).[19]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the performance of a corrosion inhibitor.

G cluster_synthesis Inhibitor Synthesis & Characterization cluster_preparation Sample & Solution Preparation cluster_electrochemical Electrochemical Evaluation cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Synthesis Synthesis of Triazole Derivative Characterization Structural Characterization (FTIR, NMR, etc.) Synthesis->Characterization Solution_Prep Corrosive Media & Inhibitor Solution Preparation Characterization->Solution_Prep Metal_Prep Working Electrode Preparation OCP Open Circuit Potential (OCP) Stabilization Metal_Prep->OCP Solution_Prep->OCP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP Potentiodynamic Polarization (PDP) OCP->PDP Data_Processing Data Processing & Calculation of IE% EIS->Data_Processing PDP->Data_Processing Adsorption_Isotherm Adsorption Isotherm Modeling Data_Processing->Adsorption_Isotherm Conclusion Performance Evaluation & Mechanistic Insight Data_Processing->Conclusion Adsorption_Isotherm->Conclusion Quantum_Chem Quantum Chemical Calculations Quantum_Chem->Conclusion

Caption: Workflow for evaluating corrosion inhibitors.

Signaling Pathways and Logical Relationships

The mechanism of corrosion inhibition by triazole derivatives primarily involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both. The following diagram illustrates the logical relationship between the inhibitor's properties and its performance.

G cluster_inhibitor Inhibitor Properties cluster_adsorption Adsorption Process cluster_film Protective Film Formation cluster_inhibition Corrosion Inhibition cluster_performance Performance Outcome Molecular_Structure Molecular Structure (Heteroatoms, π-electrons, Substituents) Adsorption Adsorption on Metal Surface Molecular_Structure->Adsorption Influences Electronic_Properties Electronic Properties (EHOMO, ELUMO, ΔE) Electronic_Properties->Adsorption Governs Protective_Film Formation of a Protective Film Adsorption->Protective_Film Leads to Inhibition Inhibition of Corrosion Reactions Protective_Film->Inhibition Results in High_IE High Inhibition Efficiency Inhibition->High_IE Achieves

Caption: Factors influencing inhibitor performance.

References

Comparing biological activity of 1,2,3-triazole analogs for anticancer applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor. Among the myriad of heterocyclic compounds, 1,2,3-triazole derivatives have emerged as a promising class of molecules, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides an objective comparison of the biological activity of various 1,2,3-triazole analogs, supported by experimental data, to aid in the advancement of anticancer drug discovery.

The 1,2,3-triazole scaffold serves as a versatile building block in medicinal chemistry, allowing for the synthesis of a diverse library of compounds through "click chemistry."[1] This structural versatility enables the fine-tuning of their pharmacological properties. Hybrid molecules incorporating the 1,2,3-triazole moiety with other known anticancer pharmacophores have shown particular promise, potentially overcoming challenges such as drug resistance.

Comparative Anticancer Activity of 1,2,3-Triazole Analogs

The in vitro cytotoxic activity of 1,2,3-triazole analogs is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound, representing the concentration at which it inhibits 50% of cancer cell growth.

The following table summarizes the IC50 values of various 1,2,3-triazole hybrids against several human cancer cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (A549), liver carcinoma (HepG2), and colorectal carcinoma (HCT-116).

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Triazole-Coumarin Hybrids Compound 4aA5492.97Cisplatin24.15[2]
Compound 4bA5494.78Cisplatin24.15[2]
LaSOM 186MCF-72.66Cisplatin45.33[3]
LaSOM 190MCF-72.85Cisplatin45.33[3]
Triazole-Chalcone Hybrids Compound 7aA5498.67Doxorubicin3.24[2]
Compound 7cA5499.74Doxorubicin3.24[2]
Ciprofloxacin-Chalcone 4jHCT-1162.53Doxorubicin1.22[4]
Triazole-Indole Hybrids Compound 13bA5493.29Doxorubicin3.30[2]
Compound 14aA5499.07Doxorubicin4.39[2]
Triazole-Thymol-Oxadiazole Hybrids Compound 9MCF-71.1Doxorubicin1.2[5]
Compound 9HCT-1162.6Doxorubicin2.5[5]
Compound 9HepG21.4Doxorubicin1.8[5]
Phosphonate-Triazole Derivatives Compound 8A54921.25Doxorubicin-
Compound 8MCF-718.06Doxorubicin-
Compound 8HT-108015.13Doxorubicin-[1]
Triazolopyridazinone Derivatives Compound 5aA54936.35Cisplatin-
Compound 5aMCF-730.66Cisplatin-[6]
Compound 5cA54945.21Cisplatin-
Compound 5cMCF-738.92Cisplatin-[6]

Mechanisms of Anticancer Action

1,2,3-triazole analogs exert their anticancer effects through various mechanisms, often involving the induction of apoptosis (programmed cell death) and cell cycle arrest. Some derivatives have also been shown to target specific signaling pathways crucial for cancer cell survival and proliferation.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.[7] Several 1,2,3-triazole hybrids have been developed as EGFR inhibitors. By binding to the EGFR, these compounds block downstream signaling cascades, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, thereby inhibiting cell proliferation and survival.[7][8][9][10][11]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Triazole 1,2,3-Triazole Analog Triazole->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 1,2,3-triazole analogs.

Disruption of Microtubule Dynamics and Induction of Apoptosis

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[12] Some 1,2,3-triazole analogs act as microtubule-targeting agents, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase.[12] This disruption triggers the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[4][13][14][15][16]

Microtubule_Disruption_Apoptosis Triazole 1,2,3-Triazole Analog Microtubules Microtubule Dynamics Triazole->Microtubules Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio) G2M_Arrest->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis induction via microtubule disruption by 1,2,3-triazole analogs.

G2/M Cell Cycle Arrest

Many potent 1,2,3-triazole derivatives induce cell cycle arrest at the G2/M transition phase, preventing cancer cells from entering mitosis. This is often achieved by modulating the levels and activity of key cell cycle regulatory proteins, such as Cyclin B1 and Cyclin-dependent kinase 1 (CDK1).[17][18][19][20]

G2M_Cell_Cycle_Arrest Triazole 1,2,3-Triazole Analog CyclinB1_CDK1 Cyclin B1/CDK1 Complex Triazole->CyclinB1_CDK1 Inhibition M_Phase M Phase (Mitosis) CyclinB1_CDK1->M_Phase Promotes G2_Phase G2 Phase G2_Phase->M_Phase Progression Arrest Arrest

Caption: G2/M cell cycle arrest induced by 1,2,3-triazole analogs.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), human liver carcinoma (HepG2), and human colorectal carcinoma (HCT-116) cell lines are obtained from the American Type Culture Collection (ATCC).

  • Culture Medium:

    • MCF-7, A549, and HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM).

    • HCT-116 cells are cultured in McCoy's 5A medium.

    • All media are supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculture: Cells are passaged upon reaching 70-90% confluency. The cells are washed with phosphate-buffered saline (PBS), detached using 0.25% Trypsin-EDTA, and re-seeded into new culture flasks.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells into 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h (adhesion) Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of 1,2,3-triazole analogs Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT reagent to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4h (formazan formation) Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm using a microplate reader Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The 1,2,3-triazole analogs are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Serial dilutions are made in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells receive medium with DMSO at the same final concentration used for the test compounds.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The diverse range of 1,2,3-triazole analogs demonstrates significant potential as anticancer agents, with many compounds exhibiting potent cytotoxic activity against various cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of key signaling pathways like EGFR, disruption of microtubule dynamics leading to apoptosis, and induction of cell cycle arrest. The modular nature of their synthesis allows for extensive structure-activity relationship studies, paving the way for the rational design of more potent and selective anticancer drugs. Further in-depth mechanistic studies and in vivo evaluations are warranted to translate the promising in vitro results into effective clinical therapies.

References

Differentiating 1,4- and 1,5-Regioisomers of Disubstituted 1,2,3-Triazoles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The unequivocal structural elucidation of 1,4- and 1,5-disubstituted 1,2,3-triazoles is a critical step in synthetic chemistry, medicinal chemistry, and materials science. The regiochemical outcome of the azide-alkyne cycloaddition reaction dictates the physicochemical and biological properties of the resulting triazole. This guide provides a comprehensive comparison of analytical techniques used to differentiate between these two regioisomers, supported by experimental data and detailed protocols.

Spectroscopic and Chromatographic Differentiation

The primary methods for distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazoles are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique offers unique advantages in providing unambiguous structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for the structural determination of triazole regioisomers. Distinct differences in the chemical shifts of the triazole ring protons and carbons, as well as through-space and through-bond correlations, allow for confident assignment.

Key Differentiating Features in NMR:

  • 1H NMR: The chemical shift of the triazole proton (H-5 for the 1,4-isomer and H-4 for the 1,5-isomer) is a key indicator. Generally, the H-5 proton of the 1,4-isomer resonates downfield compared to the H-4 proton of the 1,5-isomer.

  • 13C NMR: The chemical shifts of the triazole ring carbons (C-4 and C-5) are highly diagnostic. In 1,4-disubstituted triazoles, the C-5 carbon signal appears at approximately 120-125 ppm.[1] In contrast, the C-4 carbon of 1,5-disubstituted triazoles resonates further downfield, typically in the range of 130-135 ppm.[1] The quaternary carbon (C-4 in the 1,4-isomer and C-5 in the 1,5-isomer) also shows distinct chemical shifts.

  • 2D NMR (HMBC and NOESY): Two-dimensional NMR experiments provide definitive proof of regiochemistry.

    • Heteronuclear Multiple Bond Correlation (HMBC): In a 1,4-disubstituted triazole, a 3J correlation is observed between the substituent on N-1 and the C-5 carbon, and a 2J correlation to the C-4 carbon. Conversely, in a 1,5-disubstituted triazole, the N-1 substituent will show a 3J correlation to the C-4 carbon and a 2J correlation to the C-5 carbon.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments can reveal through-space proximity between the protons of the N-1 substituent and the C-5 substituent in the 1,5-isomer, which is absent in the 1,4-isomer.

Data Presentation: Comparison of 1H and 13C NMR Chemical Shifts

RegioisomerTriazole Proton (δ, ppm)Triazole CH Carbon (δ, ppm)Triazole Quaternary Carbon (δ, ppm)Reference
1,4-Disubstituted ~7.5 - 8.5 (H-5)~120 - 125 (C-5)~145 - 150 (C-4)[1]
1,5-Disubstituted ~7.0 - 8.0 (H-4)~130 - 135 (C-4)~135 - 140 (C-5)[1]

Note: Chemical shifts are approximate and can vary depending on the substituents and the solvent used.

Experimental Protocols: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the triazole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Acquisition (1H and 13C):

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • 1H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 12-16 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 s.

  • 13C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: 200-240 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 s.

2D NMR Acquisition (HMBC):

  • Pulse sequence: Standard gradient-selected HMBC (e.g., hmbcgp).

  • Optimize the long-range coupling delay (e.g., for a nJCH of 8 Hz).

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Mandatory Visualization: NMR Differentiation Workflow

NMR_Workflow cluster_sample Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Data Interpretation Triazole_Mixture Mixture of 1,4- and 1,5-isomers H1_NMR 1H NMR Triazole_Mixture->H1_NMR C13_NMR 13C NMR Triazole_Mixture->C13_NMR HMBC 2D HMBC Triazole_Mixture->HMBC Isomer_1_4 1,4-Isomer (δH-5, δC-5) H1_NMR->Isomer_1_4 Isomer_1_5 1,5-Isomer (δH-4, δC-4) H1_NMR->Isomer_1_5 C13_NMR->Isomer_1_4 C13_NMR->Isomer_1_5 HMBC_Correlation HMBC Correlations (3J N-C5 vs 3J N-C4) HMBC->HMBC_Correlation HMBC_Correlation->Isomer_1_4 HMBC_Correlation->Isomer_1_5

Caption: Workflow for differentiating 1,4- and 1,5-triazole isomers using NMR.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of the triazole isomers. While both isomers have the same molecular weight, their fragmentation patterns under techniques like Electrospray Ionization (ESI) combined with tandem mass spectrometry (MS/MS) can be different.

Key Differentiating Features in MS:

  • Fragmentation Pathways: The primary fragmentation of the 1,2,3-triazole ring often involves the loss of a neutral nitrogen molecule (N2, 28 Da). The relative abundance of the [M+H-N2]+ ion can differ between the two isomers.

  • Substituent Effects: The nature of the substituents on the triazole ring significantly influences the fragmentation pathways. The loss of substituents and subsequent fragmentation of the triazole core can produce unique fragment ions for each isomer.

Data Presentation: Common Fragmentation Pathways

RegioisomerPrimary FragmentationSecondary Fragmentation
1,4-Disubstituted Loss of N2Fragmentation of substituents
1,5-Disubstituted Loss of N2Rearrangements and fragmentation of substituents

Experimental Protocols: Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the triazole sample (1-10 µg/mL) in a suitable solvent such as methanol (B129727), acetonitrile (B52724), or a mixture with water.

  • Acidify the solution with a small amount of formic acid (0.1%) to promote protonation for positive ion mode ESI.

ESI-MS/MS Analysis:

  • Instrument: A tandem mass spectrometer (e.g., Q-TOF, ion trap, or triple quadrupole).

  • Ionization Source: Electrospray Ionization (ESI).

  • Mode: Positive ion mode is typically used.

  • MS1 Scan: Acquire a full scan to determine the m/z of the protonated molecule [M+H]+.

  • MS/MS Scan: Select the [M+H]+ ion as the precursor and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Vary the collision energy to observe different fragmentation patterns.

Mandatory Visualization: MS Fragmentation Logic

MS_Fragmentation cluster_fragmentation MS/MS Fragmentation cluster_detection Fragment Ion Detection Isomer_1_4 1,4-Isomer [M+H]+ Loss_N2_1_4 Loss of N2 Isomer_1_4->Loss_N2_1_4 Isomer_1_5 1,5-Isomer [M+H]+ Loss_N2_1_5 Loss of N2 Isomer_1_5->Loss_N2_1_5 Substituent_Loss_1_4 Substituent Fragmentation Loss_N2_1_4->Substituent_Loss_1_4 Substituent_Loss_1_5 Substituent Fragmentation Loss_N2_1_5->Substituent_Loss_1_5 Fragments_1_4 Unique Fragment Ions for 1,4-Isomer Substituent_Loss_1_4->Fragments_1_4 Fragments_1_5 Unique Fragment Ions for 1,5-Isomer Substituent_Loss_1_5->Fragments_1_5

Caption: Logic for differentiating triazole isomers based on MS/MS fragmentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for the separation of regioisomers prior to their characterization. The difference in polarity and steric hindrance between the 1,4- and 1,5-isomers often allows for their successful separation on a suitable stationary phase.

Key Differentiating Features in HPLC:

  • Retention Time: Due to differences in their interaction with the stationary phase, the 1,4- and 1,5-isomers will typically have different retention times. The elution order will depend on the specific substituents and the chromatographic conditions.

Experimental Protocols: HPLC

Method Development:

  • Column Selection: Start with a common reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of water (often with 0.1% formic acid or TFA) and an organic modifier like acetonitrile or methanol is typically used.

  • Gradient Elution: Begin with a gradient elution to determine the approximate retention times of the isomers. For example, a linear gradient from 10% to 90% organic modifier over 20-30 minutes.

  • Isocratic Elution: Once the retention times are known, an isocratic method can be developed for baseline separation and quantification.

  • Detection: A UV detector is commonly used, with the detection wavelength set to the λmax of the triazole compounds (typically in the range of 230-280 nm).

Mandatory Visualization: HPLC Separation Workflow

HPLC_Workflow cluster_injection Sample Injection cluster_separation HPLC Separation cluster_detection Detection Isomer_Mixture Mixture of 1,4- and 1,5-isomers HPLC_Column Reversed-Phase Column (e.g., C18) Isomer_Mixture->HPLC_Column Chromatogram Chromatogram with Separated Peaks HPLC_Column->Chromatogram Peak_1 Peak 1 (e.g., 1,4-Isomer) Chromatogram->Peak_1 Peak_2 Peak 2 (e.g., 1,5-Isomer) Chromatogram->Peak_2

Caption: Workflow for the separation of triazole isomers using HPLC.

Conclusion

The differentiation of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers is readily achievable through a combination of modern analytical techniques. NMR spectroscopy, particularly 13C and 2D HMBC experiments, provides the most definitive structural information. Mass spectrometry offers complementary data on molecular weight and fragmentation patterns, which can aid in isomer differentiation. HPLC is an indispensable tool for the separation of these isomers, enabling their individual characterization and quantification. By employing the methodologies outlined in this guide, researchers can confidently determine the regiochemistry of their synthesized triazoles, a crucial step for advancing their research in drug development and materials science.

References

Safety Operating Guide

Proper Disposal of 1-Benzyl-4-phenyl-1,2,3-triazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 1-benzyl-4-phenyl-1,2,3-triazole (CAS No: 108717-96-0), tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1]

  • Engineering Controls: Handle the compound exclusively in a well-ventilated area or within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[1]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to minimize skin exposure.

    • Respiratory Protection: Avoid breathing dust, fumes, or vapors.[1] If dust is generated or exposure limits may be exceeded, a NIOSH-approved respirator is necessary.

II. Hazard and Safety Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Skin IrritationH315: Causes skin irritationP264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye IrritationH319: Causes serious eye irritationP280: Wear eye protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1]
Respiratory IrritantH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as a hazardous waste stream. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Treat this compound and any materials contaminated with it (e.g., weighing papers, pipette tips, gloves) as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 2: Container Selection and Labeling

  • Use a dedicated, leak-proof, and chemically compatible container for waste collection. The container must have a secure, tight-fitting lid.

  • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

Step 3: Waste Accumulation

  • Solid Waste: Collect solid this compound and contaminated disposables in the designated container.

  • Liquid Waste: If the compound is in a solvent, collect it in a separate, labeled container for hazardous liquid waste.

  • Keep the waste container closed at all times, except when adding waste.

Step 4: Storage of Waste

  • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

Step 5: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[1]

  • Chemical waste generators must adhere to US EPA guidelines (40 CFR 261.3) and consult state and local regulations to ensure complete and accurate classification and disposal.[1]

IV. Spill Management Protocol

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment and Cleanup:

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation. A vacuum with a HEPA filter is recommended.

    • For liquid spills, use an inert absorbent material.

  • Collection: Place all contaminated materials into a labeled hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with soap and water.

V. Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound A Step 1: Don PPE (Goggles, Gloves, Lab Coat) B Step 2: Identify & Segregate Waste (Solid & Liquid) A->B C Step 3: Use Labeled, Sealed Hazardous Waste Container B->C F Spill Occurs B->F D Step 4: Store in Ventilated, Secure Area C->D E Step 5: Contact EHS or Licensed Disposal Vendor D->E G Execute Spill Management Protocol F->G G->C

Caption: Disposal Workflow for this compound

References

Essential Safety and Operational Guide for 1-Benzyl-4-phenyl-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 1-Benzyl-4-phenyl-1,2,3-triazole, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[1]Protects against splashes and dust that can cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2][4]Prevents skin contact, which can cause irritation.[2][3]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[2]Minimizes the risk of accidental skin exposure.[2]
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][4]Prevents inhalation of vapors, dust, or aerosols that may cause respiratory tract irritation.[2][3]

Hazard Identification and Precautionary Measures

This compound is associated with the following hazards:

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[3]

Precautionary Statements:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • Wash skin thoroughly after handling.[3]

  • Use only outdoors or in a well-ventilated area.[3]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[3][5]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is crucial for safety and environmental protection.

Handling and Storage:

  • Engineering Controls: All work should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2] Safety showers and eyewash stations must be readily accessible.[1]

  • Safe Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid inhalation of vapors or mists.[1]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] The container should be kept tightly closed and the substance should be stored locked up.[3]

Emergency Procedures:

Emergency SituationFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] If eye irritation persists, get medical advice/attention.[3][5]
Inhalation Move the person to fresh air.[2][3] If breathing is difficult, provide oxygen.[2] Seek medical attention.[2] Call a poison center or doctor if you feel unwell.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]

Spill and Disposal Plan:

  • Spill Containment: In case of a spill, evacuate non-essential personnel. Wear appropriate PPE. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.[2] For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2]

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste.[2][3] Follow all local, state, and federal regulations for hazardous waste disposal.[2] Do not allow the chemical to enter drains or waterways.[2] Contact a licensed professional waste disposal service.[2]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

A Preparation & Planning B Don PPE (Gloves, Goggles, Lab Coat) A->B C Chemical Handling in Fume Hood B->C D Experimentation C->D E Decontamination of Workspace & Equipment D->E F Doff PPE E->F G Waste Disposal (Hazardous) E->G H Documentation F->H G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.